Meloxicam
Descripción
This compound is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve various types of pain, including pain caused by musculoskeletal conditions, osteoarthritis, and rheumatoid arthritis. With a longer half-life than most other NSAIDS, it is a favorable option for those who require once-daily dosing. This compound is available in oral, transdermal, and intravenous formulations. It is a preferential COX-2 inhibitor, purportedly reducing the risk of adverse gastrointestinal tract effects, however, this is a topic of controversy.
This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.
This compound is a long acting nonsteroidal antiinflammatory drug (NSAID) available by prescription only and used in therapy of chronic arthritis. This compound has been linked to rare instances of acute, clinically apparent liver injury.
This compound has been reported in Apis cerana and Euglena gracilis with data available.
This compound is an oxicam derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Unlike traditional nonselective NSAIDs, this compound preferentially inhibits the activity of cyclo-oxygenase II (COX-II), resulting in a decreased conversion of arachidonic acid into prostaglandin precursors. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of this compound.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 4 approved and 13 investigational indications. This drug has a black box warning from the FDA.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of arthritis, primary dysmenorrhea, fever; and as an analgesic, especially where there is an inflammatory component. It is closely related to piroxicam. In Europe it is marketed under the brand names Movalis, Melox, and Recoxa. In North America it is generally marketed under the brand name Mobic. In Latin America, the drug is marketed as Tenaron. [Wikipedia]
A benzothiazine and thiazole derivative that acts as a NSAID and cyclooxygenase-2 (COX-2) inhibitor. It is used in the treatment of RHEUMATOID ARTHRITIS; OSTEOARTHRITIS; and ANKYLOSING SPONDYLITIS.
See also: Piroxicam (related); Bupivacaine; this compound (component of).
Structure
3D Structure
Propiedades
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020803 | |
| Record name | Meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
581.3±60.0 | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L | |
| Record name | SID50085983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meloxicam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethylene chloride, Pastel yellow solid | |
CAS No. |
71125-38-7 | |
| Record name | Meloxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meloxicam [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2QF83CGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Meloxicam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 °C (decomposes), 254 °C | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meloxicam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Meloxicam's Selective Inhibition of Cyclooxygenase-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibits a preferential inhibitory action against cyclooxygenase-2 (COX-2).[1][2][3] This selectivity is clinically significant, as it is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs, which inhibit both COX-1 and COX-2 isoforms.[4][5][6] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its COX-2 selectivity. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing COX selectivity, and visual representations of key pathways and structural relationships.
Introduction: The Role of Cyclooxygenase Isoforms
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the metabolic pathway that converts arachidonic acid into prostanoids, including prostaglandins (B1171923), prostacyclin, and thromboxanes.[7] These lipid mediators are involved in a wide array of physiological and pathophysiological processes. Two main isoforms of the COX enzyme have been identified:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate "housekeeping" functions. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[1][4]
-
COX-2: In contrast, COX-2 is an inducible enzyme.[1] Its expression is upregulated at sites of inflammation by various stimuli such as cytokines and growth factors. The prostanoids produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, fever, and swelling.[4][6]
The discovery of these two isoforms led to the hypothesis that the therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal toxicity, are a consequence of inhibiting the protective functions of COX-1.[4][6] This understanding spurred the development of NSAIDs with greater selectivity for COX-2.
This compound's Mechanism of Action and COX-2 Preference
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins.[3] It is classified as a COX-2 preferential inhibitor, meaning it has a higher affinity for and is more potent in inhibiting COX-2 than COX-1, particularly at lower therapeutic doses.[2][7] This selectivity is not absolute and is dose-dependent.[8][9]
Quantitative Analysis of COX-1 and COX-2 Inhibition
The selectivity of an NSAID is typically quantified by determining its 50% inhibitory concentration (IC50) for each COX isoform. The ratio of IC50 (COX-1) / IC50 (COX-2) is then calculated to provide a selectivity index. A higher ratio indicates greater selectivity for COX-2. The IC50 values for this compound have been determined in various in vitro and ex vivo assay systems, with the human whole blood assay being a widely accepted method that reflects a more physiologically relevant environment.[10][11][12]
Below is a summary of quantitative data from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as the specific assay used and the species from which the enzymes were derived.[13]
| Study System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Human Whole Blood Assay | 37 | 6.1 | 6.1 | [13] |
| Human Whole Blood Assay | - | - | 2 | [14] |
| Human Whole Blood Assay | - | - | 18 | [8] |
| Human Articular Chondrocytes | 36.6 | 4.7 | 7.8 | [15] |
| Ovine COX-1 / Human Recombinant COX-2 | - | - | 11.03 | [16] |
| Ovine COX-1 / Mouse Recombinant COX-2 | 0.99 | 0.15 | 6.6 | [17] |
Structural Basis for COX-2 Selectivity
The structural differences between the active sites of COX-1 and COX-2 enzymes are the basis for the selective inhibition by certain NSAIDs. The active site of COX-2 is approximately 20% larger and more accommodating than that of COX-1.[18] A key difference lies in the substitution of an isoleucine residue at position 523 in COX-1 with a smaller valine residue in COX-2.[18] This substitution allows access to a secondary side pocket within the COX-2 active site, which is not readily accessible in COX-1.[18]
This compound's structure allows it to bind effectively within the larger active site of COX-2. Molecular docking studies have revealed that this compound interacts with key amino acid residues in the COX-2 active site, including Arg120, Tyr355, and Ser530, through hydrogen bonding and hydrophobic interactions.[16] Subtle structural features around Phe-518, influenced by the difference between Ile-434 in COX-1 and Val-434 in COX-2, also contribute to this compound's preferential binding to COX-2.[17]
Experimental Protocols for Determining COX Selectivity
The determination of an NSAID's COX-1/COX-2 selectivity is a critical step in its pharmacological profiling. The human whole blood assay is a widely utilized method for this purpose as it provides a more physiological context than purified enzyme assays by accounting for factors like plasma protein binding.[10][11][12]
Human Whole Blood Assay
Principle: This assay measures the inhibition of COX-1 and COX-2 activity in their native cellular environments within whole blood. COX-1 activity is assessed by measuring the production of thromboxane (B8750289) B2 (TXB2) during blood clotting, a process primarily driven by platelet COX-1.[19] COX-2 activity is determined by measuring the synthesis of prostaglandin (B15479496) E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[13][19]
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, and into tubes without anticoagulant for the COX-1 assay.
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with a range of concentrations of the test compound (e.g., this compound) or vehicle control at 37°C.
-
COX-1 Activity (TXB2 Production):
-
The blood samples without anticoagulant are allowed to clot at 37°C for a specified time (e.g., 60 minutes) to induce platelet aggregation and TXB2 synthesis.[13]
-
The reaction is stopped by placing the samples on ice and subsequent centrifugation to separate the serum.
-
TXB2 levels in the serum are quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[13]
-
-
COX-2 Activity (PGE2 Production):
-
The heparinized blood samples are stimulated with LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[9]
-
The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.[9][13]
-
The reaction is terminated by centrifugation to obtain plasma.
-
PGE2 concentrations in the plasma are measured using a specific immunoassay (e.g., ELISA).[19][20]
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.
-
Dose-response curves are generated, and the IC50 values for COX-1 and COX-2 are determined.[13]
-
The COX-1/COX-2 IC50 ratio is then calculated to express the selectivity of the inhibitor.[13]
-
Visualizing Key Pathways and Relationships
Arachidonic Acid Cascade and NSAID Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory action of NSAIDs.
Caption: Arachidonic acid pathway and sites of NSAID inhibition.
Experimental Workflow for Determining COX Selectivity
This diagram outlines the key steps in the human whole blood assay used to determine COX-1 and COX-2 inhibition.[13]
Caption: Workflow for determining COX-1 and COX-2 inhibition in whole blood.
Structural Basis of this compound's COX-2 Selectivity
The following diagram illustrates the key structural differences between COX-1 and COX-2 that contribute to this compound's preferential binding.
Caption: Structural determinants of this compound's COX-2 selectivity.
Conclusion
This compound's preferential inhibition of the COX-2 enzyme is a key feature of its pharmacological profile, underpinning its therapeutic efficacy as an anti-inflammatory agent with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. This selectivity is rooted in the subtle but significant structural differences between the active sites of the COX-1 and COX-2 isoforms. The quantitative assessment of this selectivity, primarily through methods like the human whole blood assay, remains a cornerstone of NSAID research and development. A thorough understanding of these mechanisms and experimental approaches is crucial for researchers and clinicians working to optimize anti-inflammatory therapies and develop new agents with enhanced efficacy and safety.
References
- 1. This compound: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and selective COX-2 inhibitors in the management of pain in the palliative care population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound clinical data on a preferential cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, a COX-2 Preferential Nonsteroidal Anti-Inflammatory [medscape.com]
- 8. ajmc.com [ajmc.com]
- 9. Dose-dependent inhibition of platelet cyclooxygenase-1 and monocyte cyclooxygenase-2 by this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Pharmacodynamics of Meloxicam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is distinguished by its preferential inhibition of cyclooxygenase-2 (COX-2), a characteristic that underpins its therapeutic efficacy and safety profile.[1][2][3] This document details the molecular mechanisms, key signaling pathways, quantitative inhibitory data, and standard experimental protocols relevant to the in vitro characterization of this compound.
Core Mechanism of Action: Preferential COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923).[3][4] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate essential physiological functions, including gastric mucosal protection, regulation of renal blood flow, and platelet aggregation.[4][5]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like lipopolysaccharides (LPS) and cytokines.[4][5] It is responsible for the synthesis of pro-inflammatory prostaglandins that mediate pain, fever, and inflammation.[4]
This compound is classified as a preferential COX-2 inhibitor , meaning it selectively inhibits COX-2 to a greater extent than COX-1.[1][4][6] This selectivity is dose-dependent and is considered a key factor in its improved gastrointestinal safety profile compared to non-selective NSAIDs, which inhibit both isoforms more equally.[1][7][8]
Signaling Pathways Modulated by this compound
The Arachidonic Acid Cascade (COX-Dependent Pathway)
The primary mechanism of this compound is the interruption of the arachidonic acid signaling cascade. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the synthesis of prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (like PGE2) and thromboxanes. This compound's preferential binding to the active site of the COX-2 enzyme blocks this conversion, leading to a reduction in the mediators of inflammation and pain.[3][4]
COX-Independent Signaling Pathways
Emerging in vitro research indicates that this compound's effects may extend beyond COX inhibition. Studies suggest it can modulate other key inflammatory and cellular proliferation pathways, which may contribute to its therapeutic and potential anti-neoplastic activities.[9][10] These pathways include:
-
NF-κB (Nuclear Factor kappa B): A critical transcription factor that regulates the expression of many pro-inflammatory genes.[9][10] this compound has been shown to inhibit the activation of the NF-κB pathway in some in vitro models.[9]
-
MAPK (Mitogen-Activated Protein Kinase): A family of protein kinases involved in cellular responses to various stimuli, including inflammation.[9][10]
-
Wnt/β-Catenin and PI3K/AKT: These pathways are crucial for cell proliferation and survival. In studies using bovine endometrial epithelial cells stimulated with LPS, this compound was found to inhibit both the Wnt/β-catenin and PI3K/AKT pathways, leading to cell cycle arrest.[11]
Quantitative Analysis: In Vitro COX-1/COX-2 Inhibition
The selectivity of this compound is quantified by comparing its 50% inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. These values can vary depending on the specific in vitro assay system used.[8][12]
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| This compound | Human Whole Blood | 19.0 | 0.95 | 2.0 | [13] |
| This compound | Human Whole Blood | ~20 | ~10 | 2 | [14] |
| This compound | Partially Purified Rat Enzymes | 3.8 | 0.32 | ~12 | [7] |
| Diclofenac | Human Whole Blood | 1.3 | 0.65 | 2 | [14] |
| Indomethacin | Human Whole Blood | 0.7 | 1.7 | 0.4 | [14] |
| Piroxicam | Partially Purified Rat Enzymes | 1.5 | 1.7 | ~0.9 | [7] |
| Rofecoxib | Human Whole Blood | 19.0 | 0.53 | 36 | [14] |
| Celecoxib | Human Whole Blood | 7.6 | 1.0 | 7.6 | [13] |
Key Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
The human whole blood assay is a physiologically relevant in vitro model for assessing the COX selectivity of NSAIDs.[8][15] It measures the inhibition of prostaglandin or thromboxane (B8750289) synthesis in their native cellular environment.
Objective: To determine the IC50 values of this compound against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Activity Assay:
-
Induction: Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control. COX-1 activity is induced by allowing the blood to clot at 37°C for a set period (e.g., 60 minutes), which triggers platelet activation.
-
Measurement: The reaction is stopped, and serum is collected. The concentration of Thromboxane B2 (TxB2), a stable metabolite of the COX-1 product Thromboxane A2, is measured using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).[15]
-
-
COX-2 Activity Assay:
-
COX-1 Inhibition: To isolate COX-2 activity, whole blood is often pre-treated with a COX-1 inhibitor like aspirin.[15]
-
Induction: Aliquots of the pre-treated blood are incubated with various concentrations of this compound or vehicle control, followed by stimulation with lipopolysaccharide (LPS) to induce COX-2 expression and activity over several hours (e.g., 18-24 hours) at 37°C.[8][15]
-
Measurement: The reaction is stopped, and plasma is collected. The concentration of Prostaglandin E2 (PGE2), a primary product of COX-2 in this system, is measured by EIA or RIA.[8]
-
-
Data Analysis: Dose-response curves are generated by plotting the percent inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) against the log concentration of this compound. The IC50 values are calculated from these curves.
Cell-Free Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on isolated COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used. Alternatively, enzymes can be isolated from tissues, such as COX-1 from bovine seminal vesicles and COX-2 from sheep placenta.[16]
-
Assay Procedure:
-
The test compound (this compound) at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in a suitable buffer containing necessary co-factors (e.g., hematin, phenol).[17]
-
The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.[17]
-
The reaction proceeds for a specific time at a controlled temperature (e.g., 37°C).[17]
-
The reaction is terminated, and the amount of prostaglandin product (e.g., PGE2) is quantified, often using colorimetric or fluorescent methods via an ELISA/EIA kit.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves to determine the compound's potency against each enzyme isoform.
Other In Vitro Pharmacodynamic Effects
Beyond prostaglandin synthesis, in vitro studies have explored other effects of this compound:
-
Cytokine Production: In human synovial tissue explants, therapeutic concentrations of this compound (≤ 4 µM) did not affect the production of the pro-inflammatory cytokines IL-1 and IL-8.[18] However, production of IL-6, which has both pro- and anti-inflammatory roles, was significantly increased by this compound.[18]
-
Cartilage Metabolism: At therapeutic concentrations that effectively inhibit prostaglandin production, this compound did not negatively affect cartilage proteoglycan synthesis in human and porcine cartilage explants.[18] This contrasts with some non-selective NSAIDs like indomethacin, which have been shown to reduce proteoglycan synthesis.[18]
-
Antioxidant and Anti-Glycating Activity: Some in vitro studies using models with bovine serum albumin have demonstrated that this compound may possess antioxidant properties and can inhibit protein glycation, suggesting a pleiotropic action beyond COX inhibition.[6][19]
References
- 1. This compound | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of pharmacological profile of this compound as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibited the Proliferation of LPS-Stimulated Bovine Endometrial Epithelial Cells Through Wnt/β-Catenin and PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of in vitro assays for the evaluation of cyclooxygenase inhibitors and predicting selectivity of nonsteroidal anti-inflammatory drugs in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: influence on arachidonic acid metabolism. Part 1. In vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Effects of this compound, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Insight into this compound: Assessment of Antioxidant and Anti-Glycating Activity in In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Meloxicam's Impact on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), modulates the prostaglandin (B15479496) synthesis pathways. This compound is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, over its constitutively expressed counterpart, cyclooxygenase-1 (COX-1).[1][2] This selectivity profile is key to its therapeutic action, aiming to provide anti-inflammatory and analgesic effects with a potentially reduced risk of the gastrointestinal side effects often associated with non-selective NSAIDs.[1] This guide will delve into the quantitative aspects of this compound's COX inhibition, detail the experimental protocols used to elucidate its effects, and visualize the complex signaling pathways involved.
Core Mechanism of Action: Preferential COX-2 Inhibition
This compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other stimuli.[1] this compound's preferential inhibition of COX-2 leads to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[3]
Quantitative Analysis of COX-1 and COX-2 Inhibition
The selectivity of this compound for COX-2 over COX-1 can be quantified by comparing the 50% inhibitory concentrations (IC50) for each enzyme. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is often used to express the selectivity of an NSAID for COX-2. A higher ratio signifies greater selectivity for COX-2.
Below are tables summarizing the IC50 values and selectivity ratios for this compound and other common NSAIDs from in vitro human whole blood assays.
Table 1: IC50 Values for COX-1 and COX-2 Inhibition by NSAIDs in Human Whole Blood Assay
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| This compound | 2.0 | 1.0 | [4] |
| Diclofenac | 0.6 | 0.1 | [4] |
| Ibuprofen | 2.4 | 5.5 | [4] |
| Rofecoxib | 19.0 | 0.53 | [4] |
| Celecoxib | 3.5 | 0.53 | [4] |
| Indomethacin | 0.2 | 0.5 | [4] |
Table 2: COX-2 Selectivity Ratios of Various NSAIDs
| NSAID | COX-1 IC50 / COX-2 IC50 Ratio | Reference |
| This compound | 2.0 | [4] |
| Diclofenac | 6.0 | [4] |
| Ibuprofen | 0.44 | [4] |
| Rofecoxib | 35.8 | [4] |
| Celecoxib | 6.6 | [4] |
| Indomethacin | 0.4 | [4] |
Prostaglandin Synthesis and Inhibition Pathway
The following diagram illustrates the arachidonic acid cascade and the points of inhibition by NSAIDs, including the preferential action of this compound on COX-2.
Experimental Protocols
In Vitro Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay is a widely used method to determine the inhibitory potency and selectivity of NSAIDs in a physiologically relevant environment.[5][6]
Objective: To measure the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 in human whole blood.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2), in response to blood clotting.[5]
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[5]
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compound (this compound) and other NSAIDs for comparison.
-
Lipopolysaccharide (LPS) from E. coli.
-
Anticoagulant (e.g., heparin).
-
Phosphate Buffered Saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.
-
Incubator, centrifuge, microplate reader.
Protocol:
For COX-1 (TXB2 Production):
-
Dispense 1 mL aliquots of fresh, non-anticoagulated whole blood into tubes.
-
Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the tubes.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting and subsequent TXB2 production.[5]
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store at -20°C until analysis.
-
Measure the TXB2 concentration in the serum samples using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of TXB2 production against the log of the test compound concentration to determine the IC50 value.
For COX-2 (PGE2 Production):
-
Dispense 1 mL aliquots of heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.[5]
-
Incubate the tubes at 37°C for 24 hours.[5]
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store at -20°C until analysis.
-
Measure the PGE2 concentration in the plasma samples using a specific ELISA kit.
-
Plot the percentage inhibition of PGE2 production against the log of the test compound concentration to determine the IC50 value.
Prostaglandin E2 (PGE2) Quantification by ELISA
Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatant, plasma).
Principle: A competitive enzyme-linked immunosorbent assay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.
Materials:
-
PGE2 ELISA kit (containing pre-coated microplate, PGE2 standards, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution).
-
Samples for analysis.
-
Microplate reader.
-
Pipettes and other standard laboratory equipment.
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and preparing a standard curve from the provided PGE2 stock solution.
-
Sample and Standard Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate.
-
Competitive Binding: Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase) and the PGE2-specific antibody to the wells. Incubate for a specified time (e.g., 2 hours at room temperature) on a shaker to allow for competitive binding.[7]
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution (e.g., p-nitrophenyl phosphate) to each well and incubate for a set time (e.g., 45 minutes) to allow for color development.[7]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PGE2 concentration in the samples by interpolating their absorbance values on the standard curve.
In Vivo Model: Carrageenan-Induced Pleurisy in Rats
This is a classic animal model of acute inflammation used to evaluate the anti-inflammatory effects of drugs.[8][9]
Objective: To assess the in vivo efficacy of this compound in reducing inflammation and prostaglandin synthesis.
Principle: Injection of carrageenan into the pleural cavity of a rat induces an acute inflammatory response characterized by fluid accumulation (pleural exudate), infiltration of inflammatory cells, and a significant increase in the production of inflammatory mediators, including PGE2.[8]
Materials:
-
Male Wistar rats.
-
Carrageenan solution (e.g., 1% in sterile saline).
-
Test compound (this compound) and vehicle control.
-
Anesthetics.
-
Surgical instruments.
-
Heparinized saline.
-
Centrifuge.
-
ELISA kit for PGE2.
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the rats via an appropriate route (e.g., oral gavage) at a predetermined time before the carrageenan injection.
-
Induction of Pleurisy: Anesthetize the rats and inject a small volume (e.g., 0.1 mL) of carrageenan solution into the pleural cavity.[10]
-
Exudate Collection: At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the rats.[10] Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.
-
Exudate Volume and Cell Count: Measure the total volume of the collected fluid and determine the number of inflammatory cells (e.g., using a hemocytometer).
-
PGE2 Measurement: Centrifuge the exudate to remove cells and debris. Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Data Analysis: Compare the exudate volume, cell count, and PGE2 levels between the this compound-treated group and the vehicle-treated control group to assess the anti-inflammatory effect of the drug.
COX-Independent Effects of this compound
While the primary mechanism of action of this compound is through the inhibition of COX-2, emerging evidence suggests that it may also exert effects through COX-independent pathways.[11][12] These alternative pathways may contribute to its overall therapeutic profile and are an active area of research. Some of the reported COX-independent effects of this compound involve the modulation of key signaling pathways implicated in inflammation and cell proliferation, such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a central role in regulating the expression of pro-inflammatory genes. Some studies suggest that this compound can inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators.[11][13]
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: These signaling cascades are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. This compound has been shown to modulate the activity of certain MAPK pathways, which could contribute to its anti-inflammatory and potential anti-cancer effects.[11]
-
Wnt/β-catenin Pathway: This pathway is crucial for cell fate determination, proliferation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer. There is some evidence to suggest that this compound may influence the Wnt/β-catenin signaling pathway.[11]
Conclusion
This compound's preferential inhibition of COX-2 over COX-1 is a cornerstone of its anti-inflammatory and analgesic properties. The quantitative data from in vitro assays, such as the human whole blood assay, clearly demonstrate this selectivity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other NSAIDs. Furthermore, the exploration of COX-independent pathways offers exciting new avenues for understanding the full spectrum of this compound's pharmacological effects and for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for professionals in the field, fostering a deeper understanding of this compound's interaction with the complex network of prostaglandin synthesis and beyond.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits prostaglandin E(2) generation via cyclooxygenase 2 in the inflammatory site but not that via cyclooxygenase 1 in the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring COX-Independent Pathways: A Novel Approach for this compound and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring COX-Independent Pathways: A Novel Approach for this compound and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Meloxicam's Reach: A Technical Guide to its Cellular Targets Beyond Cyclooxygenase
For Immediate Release
A Deep Dive into the Pleiotropic Mechanisms of a Widely Used NSAID
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the cellular targets of meloxicam that extend beyond its well-established role as a cyclooxygenase (COX) inhibitor. While its anti-inflammatory properties are primarily attributed to the inhibition of COX-1 and COX-2, a growing body of evidence reveals that this compound interacts with a diverse array of other cellular proteins and signaling pathways.[1] Understanding these off-target effects is crucial for elucidating its full therapeutic potential and side-effect profile.
This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling pathways to facilitate a comprehensive understanding of this compound's broader cellular impact.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound with various non-COX cellular targets. This information provides a basis for comparing its potency across different pathways and targets.
| Target Pathway | Target Protein | Cell Line | This compound Concentration | Observed Effect | Citation |
| Innate Immunity | STING Phosphorylation | L929 cells | IC50: 271.1 µM | Inhibition of interferon-beta (Ifnb) mRNA level induced by herring testis DNA (HT-DNA). | [2] |
| PI3K/Akt Signaling | PI3K Phosphorylation | Bovine Endometrial Epithelial Cells (BEECs) | 0.5 µM and 5 µM | Co-treatment with LPS and this compound decreased the phosphorylation levels of PI3K. | [3] |
| Akt Phosphorylation | Bovine Endometrial Epithelial Cells (BEECs) | 0.5 µM and 5 µM | Co-treatment with LPS and this compound decreased the phosphorylation levels of Akt. | [3] | |
| Wnt/β-catenin Signaling | β-catenin, c-Myc, cyclin D1 | Bovine Endometrial Epithelial Cells (BEECs) | 0.5 µM and 5 µM | This compound inhibited the LPS-activated Wnt/β-catenin pathway by reducing the protein levels of β-catenin, c-Myc, and cyclin D1. | [3] |
| Apoptosis | Bax | HepG2 cells | 80 µM | Upregulation of Bax expression in a time-dependent manner. | [4][5] |
| Mcl-1 | HepG2 cells | 80 µM | Downregulation of Mcl-1 expression in a time-dependent manner. | [4] | |
| Survivin | HepG2 cells | 80 µM | Downregulation of survivin expression in a time-dependent manner. | [4] | |
| Apoptosis Rate | HepG2 cells | 80 µM | Increased apoptosis rate from 1.45±0.44% to 25.68±0.87%. | [5] | |
| Cell Adhesion | ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Upregulated radiation-induced expression of ICAM-1. | [6] |
| Ion Channels | hNav1.5 | CHO or HEK293 cells | Not specified | Inhibition of peak currents. | [7] |
| hKv11.1 | CHO or HEK293 cells | Not specified | Inhibition of peak currents. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental techniques used to elucidate these interactions.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited research to investigate the non-COX targets of this compound.
Western Blot Analysis for PI3K/Akt and Wnt/β-catenin Pathways
-
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components in the PI3K/Akt and Wnt/β-catenin signaling pathways.
-
Cell Culture and Treatment: Bovine Endometrial Epithelial Cells (BEECs) are cultured to an appropriate confluency. Cells are then treated with lipopolysaccharide (LPS) to stimulate the pathways, with or without co-treatment with this compound at concentrations of 0.5 µM and 5 µM.[3][8]
-
Protein Extraction and Quantification: After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.[8]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 10% gels. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: The PVDF membrane is blocked with 5% skimmed milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-PI3K, PI3K, phospho-Akt, Akt, β-catenin, c-Myc, cyclin D1, and a loading control like β-actin). Following washing steps, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., Quantity One), and the levels of target proteins are normalized to the loading control.[3]
Flow Cytometry for Apoptosis Analysis
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Cell Culture and Treatment: Human hepatocellular carcinoma (HepG2) cells or Burkitt lymphoma (Raji) cells are cultured and treated with various concentrations of this compound (e.g., 80 µM for HepG2) for a specified duration (e.g., 24 hours for Raji cells).[4][9]
-
Cell Staining: After treatment, cells are harvested and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Luciferase Reporter Assay for Wnt/β-catenin Signaling
-
Objective: To quantitatively measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection: A suitable cell line (e.g., NIH/3T3) is co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[10]
-
Compound Treatment: After transfection, cells are treated with various concentrations of this compound. A positive control (e.g., Wnt3a conditioned media or LiCl) and a vehicle control (e.g., DMSO) are included.[10]
-
Cell Lysis and Luciferase Activity Measurement: Following treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[10][11]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The normalized luciferase activity in this compound-treated cells is then compared to the vehicle control to determine the extent of inhibition or activation of the Wnt/β-catenin pathway.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
-
Objective: To assess the effect of this compound on the DNA-binding activity of the NF-κB transcription factor.
-
Nuclear Extract Preparation: Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound. Nuclear extracts containing activated transcription factors are then prepared.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) can be added to the reaction to confirm the identity of the protein in the complex.
-
Electrophoresis and Detection: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is proportional to the amount of active NF-κB.
Conclusion
The evidence presented in this technical guide demonstrates that this compound's pharmacological profile is more complex than its classification as a COX inhibitor would suggest. Its interactions with key signaling pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB, as well as its influence on apoptosis and ion channel function, highlight a range of potential therapeutic applications and mechanisms of action that warrant further investigation. For researchers and drug development professionals, these findings open new avenues for exploring the repositioning of this compound and for the design of novel therapeutics with improved efficacy and safety profiles. A continued, detailed investigation into these non-COX targets will be essential for fully harnessing the therapeutic potential of this widely used NSAID.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits STING phosphorylation and alleviates intracellular DNA-mediated autoimmune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibited the Proliferation of LPS-Stimulated Bovine Endometrial Epithelial Cells Through Wnt/β-Catenin and PI3K/AKT Pathways [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Executes Its Antitumor Effects against Hepatocellular Carcinoma in COX-2- Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSAIDs diclofenac, indomethacin, and this compound highly upregulate expression of ICAM-1 and COX-2 induced by X-irradiation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory effects of non-steroidal anti-inflammatory drugs on cardiac ion channels Nav1.5 and Kv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibited the Proliferation of LPS-Stimulated Bovine Endometrial Epithelial Cells Through Wnt/β-Catenin and PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A drug screen with approved compounds identifies amlexanox as a novel Wnt/β-catenin activator inducing lung epithelial organoid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
Meloxicam's Impact on Cartilage and Chondrocyte Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of meloxicam, a non-steroidal anti-inflammatory drug (NSAID), on the intricate metabolic processes of cartilage and its resident cells, chondrocytes. This compound, a preferential cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for the management of osteoarthritis and other inflammatory joint diseases.[1] Understanding its precise interactions with cartilage biology is paramount for optimizing therapeutic strategies and developing novel chondroprotective agents. This document synthesizes current scientific literature, presenting quantitative data on this compound's influence on key metabolic pathways, including proteoglycan and collagen synthesis, matrix metalloproteinase (MMP) activity, and chondrocyte proliferation and apoptosis. Detailed experimental protocols for foundational research in this area are provided, alongside visualizations of the core signaling pathways modulated by this compound.
Introduction
Articular cartilage, the smooth, resilient tissue covering the ends of bones in synovial joints, is crucial for frictionless movement. Its integrity is maintained by a delicate balance of anabolic and catabolic processes orchestrated by chondrocytes. In pathological conditions such as osteoarthritis, this homeostasis is disrupted, leading to progressive cartilage degradation and joint failure. Inflammatory mediators, particularly prostaglandins (B1171923) synthesized via the cyclooxygenase (COX) pathway, play a pivotal role in this degenerative cascade.
This compound's therapeutic action is primarily attributed to its preferential inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[1] This selectivity is thought to confer a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1] However, the impact of this compound extends beyond the simple suppression of prostaglandin (B15479496) synthesis, influencing a spectrum of cellular and molecular events within the cartilage matrix. This guide delves into the multifaceted effects of this compound on chondrocyte metabolism, providing a comprehensive resource for the scientific community.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound on key aspects of cartilage and chondrocyte metabolism.
Table 1: Inhibitory Potency of this compound on Cyclooxygenase (COX) Isoforms in Human Articular Chondrocytes
| Parameter | Value | Reference |
| IC50 for COX-1 | 36.6 µM | [2][3] |
| IC50 for COX-2 | 4.7 µM | [2][3] |
| COX-2/COX-1 Selectivity Ratio | 0.12 | [2][3] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effects of this compound on Proteoglycan and Extracellular Matrix (ECM) Synthesis
| Study Type | Model | This compound Concentration | Effect on Proteoglycan Synthesis | Reference |
| In vitro | Human Osteoarthritic Cartilage Explants | 0.3 - 3 µg/ml | Increased synthesis | [4] |
| In vitro | Human and Porcine Cartilage Explants | 0.1 - 4.0 µM | No significant effect | [5] |
| In vitro | Canine Cartilage Explants | 0.5 - 10.0 µmol/L | No effect | [6][7] |
| In vitro | Human Articular Chondrocytes | Pharmacologically active concentrations | No effect on proteoglycan and type-II collagen levels | [8] |
Table 3: Influence of this compound on Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
| Study Type | Model | This compound Concentration | Effect | Reference |
| In vivo | Equine Synovitis Model | 0.6 mg/kg bwt per os | Significantly lower general MMP activity in synovial fluid at 8 and 24 hours post-induction. | [9][10][11] |
| Clinical Study | Osteoarthritis Patients | Not specified | Significant reduction in serum MMP-3 levels. | [12] |
| In vitro | Canine Osteoarthritic Cartilage | 0.3, 3.0, and 30.0 µg/mL | No stimulation of MMP production. | [13] |
Table 4: this compound's Impact on Chondrocyte Apoptosis
| Study Type | Model | This compound Concentration | Effect on Apoptosis | Reference |
| In vitro | Raji Cell Line (as a model for apoptosis) | Dose-dependent | Increased apoptosis | [14] |
| In vitro | Hepatocellular Carcinoma Cells | 80 µM | Significantly increased apoptosis rate (from 1.45% to 25.68%) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's effects on cartilage and chondrocyte metabolism.
Chondrocyte Isolation and Culture
Objective: To establish primary cultures of chondrocytes from articular cartilage for in vitro experimentation.
Protocol:
-
Cartilage Harvest: Aseptically harvest articular cartilage shavings from the femoral condyles and tibial plateaus of a suitable animal model (e.g., bovine, porcine, canine) or from human tissue obtained with ethical approval.
-
Enzymatic Digestion:
-
Wash the cartilage pieces three times with sterile phosphate-buffered saline (PBS) containing antibiotics (penicillin-streptomycin).
-
Incubate the cartilage in a digestion medium containing 0.25% trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Discard the trypsin solution and wash the cartilage pieces with PBS.
-
Incubate the cartilage in a digestion medium containing 0.2% clostridial collagenase (e.g., Type II) in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) overnight at 37°C on a shaker.
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested matrix debris.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Resuspend the chondrocyte pellet in complete culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin, and L-glutamine).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes at a desired density (e.g., 1 x 10^5 cells/cm²) in culture flasks or plates.
-
-
Cell Culture and Treatment:
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Once the cells reach 80-90% confluency, they can be subcultured or used for experiments. For this compound treatment, the drug is typically dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations.[16]
-
Measurement of Proteoglycan Synthesis
Objective: To quantify the rate of new proteoglycan synthesis by chondrocytes in cartilage explants or monolayer culture.
Protocol (using ³⁵S-Sulfate Incorporation):
-
Preparation:
-
For cartilage explants, obtain full-thickness cartilage discs from a joint surface.
-
For monolayer cultures, seed chondrocytes in 24-well plates and grow to confluence.
-
-
Radiolabeling:
-
Sample Processing:
-
Medium: Collect the culture medium, which contains the newly synthesized and secreted proteoglycans.
-
Cartilage/Cell Layer: Wash the explants or cell layers with cold PBS to remove unincorporated ³⁵S-sulfate. Digest the cartilage or lyse the cells using a suitable agent (e.g., papain digestion for cartilage, guanidine (B92328) hydrochloride for cell lysates).[17][18]
-
-
Quantification:
-
Precipitate the sulfated glycosaminoglycans (GAGs) from the medium and digests using a method such as cetylpyridinium (B1207926) chloride (CPC) precipitation.
-
Measure the radioactivity of the precipitated GAGs using a scintillation counter.
-
Normalize the counts to the DNA content of the cartilage explant or cell lysate to account for variations in cell number.
-
Matrix Metalloproteinase (MMP) Activity Assay
Objective: To measure the activity of MMPs in synovial fluid or cell culture supernatants.
Protocol (using a Fluorogenic Substrate):
-
Sample Collection: Collect synovial fluid from animal models or patients, or conditioned medium from chondrocyte cultures treated with this compound. Centrifuge the samples to remove cells and debris.
-
Assay Principle: Utilize a commercially available MMP activity assay kit. These kits typically contain a fluorogenic peptide substrate that is cleaved by active MMPs, releasing a fluorescent signal.
-
Procedure:
-
Add the synovial fluid or culture supernatant to the wells of a microplate.
-
Add the fluorogenic MMP substrate to each well.
-
Incubate the plate at 37°C for a specified time, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the MMP activity in the sample. A standard curve can be generated using a known concentration of active MMP to quantify the activity in the samples.[21][22][23][24][25]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by this compound and a typical experimental workflow.
Signaling Pathways
// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., IL-1β, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane_Receptors [label="Membrane Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB_Pathway [label="NF-κB Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; COX2_Gene_Expression [label="COX-2 Gene\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandin_E2 [label="Prostaglandin E2 (PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MMP_Gene_Expression [label="MMP Gene\nExpression\n(e.g., MMP-1, -3, -13)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMPs [label="Matrix\nMetalloproteinases\n(MMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cartilage_Degradation [label="Cartilage Degradation", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis_Regulation [label="Apoptosis Regulation", fillcolor="#FBBC05", fontcolor="#202124"]; Chondrocyte_Apoptosis [label="Chondrocyte Apoptosis", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Proinflammatory_Stimuli -> Membrane_Receptors; Membrane_Receptors -> NF_kB_Pathway; Membrane_Receptors -> MAPK_Pathway; NF_kB_Pathway -> COX2_Gene_Expression; MAPK_Pathway -> COX2_Gene_Expression; NF_kB_Pathway -> MMP_Gene_Expression; MAPK_Pathway -> MMP_Gene_Expression; COX2_Gene_Expression -> COX2_Enzyme; Arachidonic_Acid -> COX2_Enzyme [label="Substrate"]; COX2_Enzyme -> Prostaglandin_E2 [label="Synthesis"]; this compound -> COX2_Enzyme [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; MMP_Gene_Expression -> MMPs; MMPs -> Cartilage_Degradation; Prostaglandin_E2 -> Cartilage_Degradation; NF_kB_Pathway -> Apoptosis_Regulation; MAPK_Pathway -> Apoptosis_Regulation; Apoptosis_Regulation -> Chondrocyte_Apoptosis; this compound -> Apoptosis_Regulation [style=dashed, label="Modulation"]; }
This compound's primary mechanism of action on chondrocyte signaling pathways.
Experimental Workflow
// Nodes Start [label="Start: Hypothesis Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chondrocyte_Isolation [label="Chondrocyte Isolation\nand Culture"]; Experimental_Setup [label="Experimental Setup:\n- Control Group\n- this compound Treatment Groups\n(Varying Concentrations)"]; Incubation [label="Incubation\n(e.g., 24-72 hours)"]; Sample_Collection [label="Sample Collection:\n- Conditioned Medium\n- Cell Lysates/Cartilage Digests"]; Biochemical_Assays [label="Biochemical Assays"]; PG_Synthesis [label="Proteoglycan Synthesis\n(³⁵S-Sulfate Incorporation)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP_Activity [label="MMP Activity Assay", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression Analysis\n(RT-qPCR for COX-2, MMPs, etc.)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Flow Cytometry)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation"]; Conclusion [label="Conclusion and\nFuture Directions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Chondrocyte_Isolation; Chondrocyte_Isolation -> Experimental_Setup; Experimental_Setup -> Incubation; Incubation -> Sample_Collection; Sample_Collection -> Biochemical_Assays; Biochemical_Assays -> PG_Synthesis; Biochemical_Assays -> MMP_Activity; Biochemical_Assays -> Gene_Expression; Biochemical_Assays -> Apoptosis_Assay; PG_Synthesis -> Data_Analysis; MMP_Activity -> Data_Analysis; Gene_Expression -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Data_Analysis -> Conclusion; }
A generalized workflow for in vitro studies of this compound's effects.
Discussion and Conclusion
The evidence presented in this technical guide highlights the complex and multifaceted impact of this compound on cartilage and chondrocyte metabolism. While its primary role as a preferential COX-2 inhibitor is well-established, its effects on the broader metabolic landscape of chondrocytes are more nuanced.
The quantitative data suggest that at therapeutic concentrations, this compound does not appear to have a detrimental effect on proteoglycan synthesis, a concern with some non-selective NSAIDs.[5][6][7] In some instances, it may even have a favorable effect on the metabolism of proteoglycans and hyaluronan in osteoarthritic cartilage.[4]
This compound's ability to reduce MMP activity, particularly MMP-3, is a significant finding, suggesting a potential disease-modifying role beyond symptomatic relief.[9][10][11][12] By mitigating the activity of these key catabolic enzymes, this compound may help to slow the degradation of the cartilage matrix.
The influence of this compound on chondrocyte apoptosis is an area that warrants further investigation. While some studies suggest a pro-apoptotic effect, particularly at higher concentrations and in non-chondrocyte cell lines, its direct impact on chondrocyte survival in the context of osteoarthritis requires more definitive research.[14][15]
The signaling pathways modulated by this compound, primarily the NF-κB and MAPK pathways downstream of pro-inflammatory stimuli, are central to the pathogenesis of osteoarthritis.[1][26][27] By inhibiting COX-2, this compound effectively dampens the production of prostaglandins, which are potent activators of these catabolic signaling cascades.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of diclofenac, aceclofenac and this compound on the metabolism of proteoglycans and hyaluronan in osteoarthritic human cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the NSAIDs this compound and indomethacin on cartilage proteoglycan synthesis and joint responses to calcium pyrophosphate crystals in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates the cartilage and subchondral bone deterioration in monoiodoacetate-induced rat osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo effects of this compound on inflammatory mediators, MMP activity and cartilage biomarkers in equine joints with acute synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Effect of this compound on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Proteoglycan synthesis rate as a novel method to measure blood‐induced cartilage degeneration in non‐haemophilic and haemophilic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple and Reliable Assay of Proteoglycan Synthesis by Cultured Chondrocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. Proteoglycan synthesis rate as a novel method to measure blood-induced cartilage degeneration in non-haemophilic and haemophilic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Active synovial matrix metalloproteinase-2 is associated with radiographic erosions in patients with early synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of MMP Activity in Synovial Fluid in Cases of Osteoarthritis and Acute Inflammatory Conditions of the Knee Joints Using a Fluorogenic Peptide Probe-Immobilized Diagnostic Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MMP protein and activity levels in synovial fluid from patients with joint injury, inflammatory arthritis, and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A study of metalloproteinases in fifty joint fluid specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Inflammatory and Metabolic Signaling Interfaces of the Hypertrophic and Senescent Chondrocyte Phenotypes Associated with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inflammatory signaling in cartilage: MAPK and NF-kappaB pathways in chondrocytes and the use of inhibitors for research into pathogenesis and therapy of osteoarthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
In Vivo Evaluation of Meloxicam's Antipyretic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo evaluation of the antipyretic effects of meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever.[1][2] This guide details common experimental protocols, presents quantitative data from various studies, and illustrates the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its antipyretic, analgesic, and anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of the febrile response.[1] While it shows preferential inhibition of COX-2, at higher doses, its selectivity for the COX-2 isoenzyme diminishes.[2]
Experimental Models for Antipyretic Evaluation
The most common in vivo models to assess the antipyretic potential of pharmaceutical compounds involve the induction of fever in laboratory animals. Two widely used and well-established models are Brewer's Yeast-Induced Pyrexia and Lipopolysaccharide (LPS)-Induced Fever.
Brewer's Yeast-Induced Pyrexia
This model is a standard and frequently used method for screening antipyretic agents.[4] Brewer's yeast, when injected subcutaneously, induces a pathogenic fever by increasing the synthesis of prostaglandins.[5]
Lipopolysaccharide (LPS)-Induced Fever
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent pyrogen that induces fever by stimulating the release of pro-inflammatory cytokines.[6][7] This model is valuable for investigating the effects of drugs on cytokine-mediated inflammatory and febrile responses.[6][8]
Experimental Protocols
Below are detailed methodologies for the two primary in vivo models used to evaluate the antipyretic effects of this compound.
Protocol 1: Brewer's Yeast-Induced Pyrexia in Rats
Objective: To induce fever in rats using Brewer's yeast and assess the antipyretic effect of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)[9]
-
Brewer's yeast[4]
-
Sterile 0.9% saline solution[10]
-
This compound
-
Vehicle (e.g., normal saline)[10]
-
Standard antipyretic drug (e.g., Aspirin, Paracetamol)[5][10]
-
Digital rectal thermometer
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.[11]
-
Baseline Temperature: Record the baseline rectal temperature of each rat by inserting a digital thermometer to a depth of 2 cm.[10]
-
Fever Induction: Prepare a 15-20% (w/v) suspension of Brewer's yeast in sterile saline.[10] Inject the suspension subcutaneously in the back, below the scruff of the neck, at a volume of 10-20 ml/kg.[10]
-
Post-Induction Period: Withdraw food but allow free access to water.[10] After 18 hours, measure the rectal temperature again to confirm the induction of pyrexia. Animals showing a rise in temperature of at least 1°C are typically included in the study.[5][12]
-
Drug Administration: Divide the pyretic animals into groups:
-
Temperature Measurement: Record the rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-treatment.[10]
Workflow for Brewer's Yeast-Induced Pyrexia Model
Caption: Workflow for evaluating antipyretic effects using the Brewer's yeast model.
Protocol 2: Lipopolysaccharide (LPS)-Induced Fever in Cats/Rats
Objective: To induce fever using LPS and evaluate the dose-dependent antipyretic effect of this compound.
Materials:
-
Sterile pyrogen-free saline[14]
-
This compound
-
Vehicle (physiological saline)[14]
-
Digital rectal thermometer[6]
Procedure:
-
Acclimatization: House the animals in a controlled environment for a suitable period before the experiment.
-
Baseline Measurements: Record the baseline rectal temperature.
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 0.5 mg/kg for cats) 30 minutes prior to the LPS challenge.[14] The control group receives the vehicle.
-
Fever Induction: Administer LPS intravenously (i.v.) or intraperitoneally (i.p.). For cats, a dose of 0.5 µg/kg i.v. has been used.[14] For rats, i.p. administration is common.[6]
-
Temperature Monitoring: Measure rectal temperature at 30-minute intervals for up to 300 minutes after the LPS challenge.[14]
Workflow for LPS-Induced Fever Model
Caption: Workflow for the LPS-induced fever model for antipyretic evaluation.
Quantitative Data on this compound's Antipyretic Effects
The following tables summarize the quantitative data from in vivo studies evaluating the antipyretic efficacy of this compound.
Table 1: Antipyretic Effect of this compound in Brewer's Yeast-Induced Pyrexia in Rats
| This compound Dose (mg/kg, route) | Mean Rectal Temperature (°C) ± SEM (Post-treatment) | Percentage Reduction in Pyrexia | Reference |
| 4 (i.p.) | Data not explicitly provided as temperature values, but significant (p ≤ 0.05) antipyretic effect reported. | Potentiated by co-encapsulation with curcumin. | [3][13] |
| 2 (as co-encapsulated nanoparticles, i.p.) | Significant antipyretic effect observed. | Dose-dependent potentiation with curcumin. | [3] |
| 4 (as co-encapsulated nanoparticles, i.p.) | Significant antipyretic effect observed. | Dose-dependent potentiation with curcumin. | [3] |
Table 2: Antipyretic Effect of this compound in Endotoxin (B1171834) (LPS)-Induced Fever in Cats
| This compound Dose (mg/kg, i.v.) | Outcome | Optimal Dose | Reference |
| 0.1 | Significant dose-dependent antipyretic response. | - | [14] |
| 0.3 | Antipyretic response not significantly different from the high dose. | 0.3 mg/kg | [14] |
| 0.5 | Antipyretic response not significantly different from the medium dose. | - | [14] |
Signaling Pathway of Fever and this compound's Intervention
Fever is initiated by pyrogens, such as LPS, which trigger the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6][12] These cytokines act on the hypothalamus, leading to the induction of COX-2 and subsequent synthesis of Prostaglandin E2 (PGE2).[13][17] PGE2 then elevates the hypothalamic set-point for body temperature, resulting in fever. This compound, by inhibiting COX-2, blocks the production of PGE2, thereby reducing fever.[17][18]
Signaling Pathway of Fever and this compound's Action
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Pyretic, Analgesic, and Anti-Inflammatory Activities of this compound and Curcumin Co-Encapsulated PLGA Nanoparticles in Acute Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brewer's yeast-induced pyrexia: Significance and symbolism [wisdomlib.org]
- 5. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide induces fever and decreases tail flick latency in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. interesjournals.org [interesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Dose-response relationship for the antipyretic effect of this compound in an endotoxin model in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory, analgesic, antipyretic and related properties of this compound, a new non-steroidal anti-inflammatory agent with favourable gastrointestinal tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cn.aminer.org [cn.aminer.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Meloxicam's Influence on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the enolic acid class.[1] Its therapeutic effects are primarily mediated through the modulation of arachidonic acid metabolism. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its preferential inhibition of cyclooxygenase-2 (COX-2) and the downstream consequences on prostanoid synthesis. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Arachidonic Acid Cascade
Arachidonic acid, a polyunsaturated fatty acid, is a key precursor for the biosynthesis of a group of potent lipid mediators known as eicosanoids. When released from the cell membrane by phospholipases, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. This compound's primary mechanism of action involves the COX pathway.
The COX enzymes, which exist in two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2).[2] PGH2 is an unstable intermediate that is further converted by various isomerases and synthases into a range of prostanoids, including prostaglandins (B1171923) (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostanoids that regulate physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2][3]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[3][4] The prostanoids produced by COX-2 are key mediators of inflammation, pain, and fever.[2]
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[2][5]
Mechanism of Action: Preferential COX-2 Inhibition
This compound is distinguished from many traditional NSAIDs by its preferential inhibition of COX-2 over COX-1.[2][6][7] This selectivity is dose-dependent, with greater preference for COX-2 at lower therapeutic doses.[7][8] The preferential inhibition of COX-2 is thought to account for this compound's favorable gastrointestinal tolerability profile compared to non-selective NSAIDs, as the COX-1-mediated production of gastroprotective prostaglandins is relatively spared.[9][10][11]
The structural basis for this selectivity lies in subtle differences in the active sites of COX-1 and COX-2.[12] While the exact interactions are complex, these structural variations allow this compound to bind with higher affinity to the COX-2 active site.[12]
Signaling Pathway of this compound's Action
Figure 1: this compound's preferential inhibition of COX-2 in the arachidonic acid cascade.
Quantitative Data: In Vitro and In Vivo Inhibition
The preferential inhibition of COX-2 by this compound has been quantified in numerous studies. The following tables summarize key findings on the inhibitory potency (IC50 values) and the effects on prostanoid production.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Other NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Cell/System Type | Reference |
| This compound | 37 | 6.1 | 6.1 | Human peripheral monocytes | [13] |
| This compound | 36.6 | 4.7 | 7.8 | Human articular chondrocytes | [14] |
| This compound | - | - | 12 (Selectivity) | In vitro assay | [15] |
| This compound | - | - | 13 (Selectivity) | Human whole blood assay | [16] |
| Diclofenac (B195802) | 0.076 | 0.026 | 2.9 | Human peripheral monocytes | [13] |
| Piroxicam | 47 | 25 | 1.9 | Human peripheral monocytes | [13] |
| Indomethacin (B1671933) | 0.0090 | 0.31 | 0.029 | Human peripheral monocytes | [13] |
Note: A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
Table 2: In Vivo Effects of this compound on Prostanoid Synthesis
| Study Type | Model | This compound Dose | Effect on PGE2 | Effect on TXB2 | Reference |
| In vivo | Rat pleurisy | 3 mg/kg | Potent inhibition | - | [17] |
| In vivo | Rat gastric mucosa | 3 mg/kg | Statistically nonsignificant suppression (~50%) | - | [17] |
| In vivo | Dogs with osteoarthritis | - | Significant suppression in blood and synovial fluid | No effect in blood | [18] |
| Human study | Healthy volunteers | 7.5 mg/day | Slight effect on urinary PGE-M excretion (-22%) | Unaffected | [19] |
| Human study | Healthy adults | 7.5-30 mg | - | Dose-dependent decrease (peak 77% inhibition at 30 mg) | [20][21] |
| Human study | RA patients | 7.5 mg bid | - | Less inhibited compared to naproxen | [22] |
Experimental Protocols
This section outlines generalized methodologies for key experiments used to evaluate the influence of this compound on arachidonic acid metabolism.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay is commonly used to determine the COX-1 and COX-2 inhibitory activity of NSAIDs in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Methodology:
-
Blood Collection: Collect fresh venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquot whole blood into tubes containing the test compound at various concentrations or a vehicle control.
-
Allow the blood to clot by incubating at 37°C for a defined period (e.g., 60 minutes). This triggers platelet activation and subsequent COX-1-mediated TXA2 production, which is rapidly converted to the stable metabolite TXB2.[23][24]
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[25][26]
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquot whole blood into tubes.
-
Incubate the blood with a COX-2 inducing agent, such as lipopolysaccharide (LPS), for a specified duration (e.g., 24 hours) to stimulate COX-2 expression in monocytes.[13]
-
Add the test compound at various concentrations or a vehicle control and incubate for a further period.
-
Measure the concentration of PGE2 in the plasma using a validated method like ELISA.[27][28]
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value (the concentration of the compound that produces 50% inhibition) using non-linear regression analysis.
-
Experimental Workflow for In Vitro COX Inhibition Assay
Figure 2: A generalized workflow for determining the in vitro COX inhibitory profile of a compound.
In Vivo Models of Inflammation
Animal models are crucial for assessing the anti-inflammatory efficacy and in vivo COX selectivity of NSAIDs.
Objective: To evaluate the effect of a test compound on prostaglandin production in an inflammatory setting.
Methodology (Rat Carrageenan-Induced Pleurisy Model):
-
Animal Model: Use male Wistar rats.
-
Induction of Pleurisy: Inject a solution of carrageenan into the pleural cavity to induce an inflammatory response and the expression of COX-2.[15][17]
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control orally or via another appropriate route at various time points before or after carrageenan injection.
-
Sample Collection: At a specific time point after carrageenan injection (e.g., 5 hours), euthanize the animals and collect the pleural exudate.[17]
-
Prostanoid Measurement: Centrifuge the exudate to remove cells and measure the concentration of PGE2 in the supernatant using a validated immunoassay.
-
Data Analysis: Compare the PGE2 levels in the exudate of treated animals to those of the control group to determine the in vivo inhibitory effect of the compound.
Downstream Effects on Prostanoid Synthesis
Prostaglandin E2 (PGE2)
PGE2 is a major pro-inflammatory prostaglandin. By inhibiting COX-2, this compound significantly reduces the synthesis of PGE2 at sites of inflammation.[1][17][29] This reduction in PGE2 levels is a key contributor to this compound's anti-inflammatory and analgesic effects. In contrast, this compound has a weaker effect on PGE2 production in tissues where it is primarily synthesized by COX-1, such as the gastric mucosa and kidneys.[1][18]
Thromboxane (B8750289) A2 (TXA2)
Thromboxane A2, which is rapidly metabolized to the stable Thromboxane B2 (TXB2), is primarily synthesized by COX-1 in platelets and is a potent promoter of platelet aggregation.[20][21] Non-selective NSAIDs that strongly inhibit COX-1 can significantly impair platelet function and increase bleeding time. Due to its preferential inhibition of COX-2, this compound has a less pronounced effect on TXA2 synthesis and platelet aggregation compared to non-selective NSAIDs like indomethacin and naproxen, particularly at lower therapeutic doses.[19][20][22] However, at higher doses, this compound can inhibit COX-1 to a greater extent, leading to a reduction in TXB2 production.[8][20][21]
Logical Relationship of this compound's Selectivity and Downstream Effects
Figure 3: The relationship between this compound's COX-2 selectivity and its therapeutic and side-effect profile.
Conclusion
This compound's influence on arachidonic acid metabolism is characterized by its preferential inhibition of the COX-2 enzyme. This selectivity leads to a potent reduction in the synthesis of pro-inflammatory prostaglandins at sites of inflammation, while largely sparing the physiological functions of COX-1, particularly at lower therapeutic doses. This mechanism of action provides a basis for this compound's efficacy as an anti-inflammatory and analgesic agent with an improved gastrointestinal safety profile compared to non-selective NSAIDs. A thorough understanding of its quantitative effects on COX isoforms and downstream prostanoid synthesis is essential for its rational use in clinical practice and for the development of future anti-inflammatory therapies.
References
- 1. This compound: influence on arachidonic acid metabolism. Part II. In vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: influence on arachidonic acid metabolism. Part 1. In vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. youtube.com [youtube.com]
- 6. This compound: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and selective COX-2 inhibitors in the management of pain in the palliative care population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. This compound: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of this compound, a new non-steroidal anti-inflammatory drug with an improved safety profile through preferential inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of pharmacological profile of this compound as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential inhibition of cyclooxygenases-1 and -2 by this compound and its 4'-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits prostaglandin E(2) generation via cyclooxygenase 2 in the inflammatory site but not that via cyclooxygenase 1 in the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo effects of this compound and aspirin on blood, gastric mucosal, and synovial fluid prostanoid synthesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound and indomethacin on cyclooxygenase pathways in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound on platelet function in healthy adults: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Platelet function is inhibited by non-selective non-steroidal anti-inflammatory drugs but not by cyclo-oxygenase-2-selective inhibitors in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of inhibitory effects of this compound and diclofenac on human thromboxane biosynthesis after single doses and at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 25. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Prostaglandin E2 assay [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to Meloxicam's Preferential Inhibition of Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms underlying the preferential inhibition of cyclooxygenase-2 (COX-2) by meloxicam, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). We will delve into the structural and kinetic basis for this selectivity, present quantitative data from key studies, and provide detailed experimental protocols for assessing COX inhibition.
The Cyclooxygenase (COX) Isoforms: A Tale of Two Enzymes
The therapeutic and adverse effects of NSAIDs are primarily mediated through their inhibition of the cyclooxygenase (COX) enzymes.[1][2] These enzymes, also known as prostaglandin-endoperoxide synthases, catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of a wide range of physiological and pathological processes.[1][2] Two principal isoforms, COX-1 and COX-2, have been identified, each with distinct roles.[2]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions.[1][2] These include protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1] Inhibition of COX-1 is largely associated with the common gastrointestinal side effects of traditional NSAIDs.[2][3]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][2] The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[2]
The differential roles of these two isoforms form the basis for the development of preferential or selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[1][2][4]
Signaling Pathway of Prostaglandin (B15479496) Synthesis and NSAID Inhibition
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid and the site of action for NSAIDs like this compound.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
The Structural Basis for this compound's COX-2 Preference
This compound's preferential inhibition of COX-2 is not absolute but is clinically significant and rooted in the subtle yet critical structural differences between the active sites of the two enzyme isoforms.[5][6]
The primary structural difference lies within the enzyme's active site channel. In COX-2, the substitution of a bulky isoleucine residue (Ile523 in COX-1) with a smaller valine residue creates a larger, more accommodating active site and an accessible side pocket.[4] This structural modification is a key determinant for the binding of selective COX-2 inhibitors.
X-ray crystallography studies have revealed that this compound, an enolcarboxamide, adopts a novel binding pose within the COX-2 active site that is distinct from other NSAIDs.[5] Its binding is facilitated by a network of interactions involving highly coordinated water molecules.[5] Key interactions include:
-
The 4-hydroxyl group on this compound's thiazine (B8601807) ring forms a hydrogen bond with Serine-530.[5]
-
The carboxamide moiety interacts with Tyrosine-385 and Serine-530 via a water molecule.[5]
-
The thiazine nitrogen and carboxamide oxygen bind to Arginine-120 and Tyrosine-355 through another coordinated water molecule.[5]
Another subtle but important difference involves the residue at position 434 (isoleucine in COX-1 and valine in COX-2).[6] This substitution in the secondary shell of the active site influences the orientation of Phenylalanine-518, further contributing to the differential binding affinity of this compound for COX-2 over COX-1.[6]
Logical Relationship of Preferential Binding
The following diagram illustrates the key structural differences that lead to this compound's preferential binding to the COX-2 active site.
Caption: Structural differences between COX-1 and COX-2 active sites dictating this compound's binding affinity.
Quantitative Analysis of this compound's COX Inhibition
The preferential nature of this compound's inhibition is quantified by comparing its 50% inhibitory concentration (IC50) for COX-2 versus COX-1. A lower IC50 value indicates greater potency. The selectivity index is often calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher ratio signifies greater selectivity for COX-2.
| Assay Type | Species | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Human Whole Blood Assay | Human | 19.0 | 1.71 | 11.1 | --INVALID-LINK-- |
| Human Articular Chondrocytes | Human | 36.6 | 4.7 | 7.8 | --INVALID-LINK-- |
| In Vitro (Partially Purified) | Rat | 3.84 | 0.32 | 12.0 | --INVALID-LINK--[7] |
| In Vitro (Recombinant/Native) | Mouse/Ovine | 0.99 | 0.15 | 6.6 | --INVALID-LINK--[5][6] |
| Human Whole Blood Assay | Human | - | - | ~10 (COX-2/COX-1 ratio of 0.09) | --INVALID-LINK--[2] |
Note: IC50 values can vary based on the specific experimental conditions, enzyme source, and assay methodology.
Experimental Protocols for Assessing COX Inhibition
Accurate determination of COX inhibition and selectivity requires robust and standardized experimental protocols. Below are methodologies for two commonly employed assays.
In Vitro Colorimetric COX Inhibition Assay
This protocol is a representative method for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
A. Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2, a reaction that can be monitored colorimetrically by observing the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.[8]
B. Materials and Reagents:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Hemin (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate Solution (e.g., TMPD)
-
Test Inhibitor (this compound) and vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader
C. Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, hemin, arachidonic acid, and the test inhibitor at various concentrations in the assay buffer.
-
Plate Setup:
-
Background Wells: 160 µL Assay Buffer + 10 µL Hemin.
-
100% Activity Wells (No Inhibitor): 140 µL Assay Buffer + 10 µL Hemin + 10 µL Enzyme Solution + 10 µL Vehicle.
-
Inhibitor Wells: 140 µL Assay Buffer + 10 µL Hemin + 10 µL Enzyme Solution + 10 µL Inhibitor Solution (at various concentrations).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[9][10]
-
Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells except the background wells.
-
Incubation: Incubate the plate for 2 minutes at 37°C.[10]
-
Measurement: Immediately add 20 µL of the colorimetric substrate solution and read the absorbance at 590 nm.
-
Data Analysis:
-
Correct for background absorbance.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Human Whole Blood Assay (Ex Vivo)
This assay provides a more physiologically relevant assessment of COX inhibition as it measures enzyme activity within their native cellular environments.
A. Principle: This assay separately measures COX-1 activity in platelets and COX-2 activity in monocytes within the same whole blood sample. Platelet COX-1 activity is assessed by measuring the production of thromboxane (B8750289) B2 (TxB2) during blood clotting. Monocyte COX-2 activity is measured by quantifying prostaglandin E2 (PGE2) production following stimulation with an inflammatory agent like lipopolysaccharide (LPS).[11]
B. Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulant: heparin for COX-2, none for COX-1)
-
Test Inhibitor (this compound) and vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2) EIA kits (or LC-MS/MS)
-
Incubator, centrifuge
C. Protocol for COX-2 Inhibition (Monocytes):
-
Blood Collection & Treatment: Collect heparinized whole blood. Aliquot the blood and add various concentrations of this compound or vehicle.
-
COX-2 Induction: Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression and activity.[11]
-
Incubation: Incubate the samples for 24 hours at 37°C.[11]
-
Sample Processing: Centrifuge the samples to separate the plasma.
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma using an appropriate immunoassay or LC-MS/MS. This level reflects monocyte COX-2 activity.
D. Protocol for COX-1 Inhibition (Platelets):
-
Blood Collection & Treatment: Use a separate set of whole blood aliquots (no anticoagulant) treated with this compound or vehicle.
-
Clotting: Allow the blood to clot by incubating at 37°C for 60 minutes.[11] This process activates platelets, leading to COX-1-mediated TxB2 production.
-
Sample Processing: Centrifuge the clotted samples to separate the serum.
-
TxB2 Measurement: Measure the concentration of TxB2 in the serum. This level reflects platelet COX-1 activity.
E. Data Analysis:
-
For both COX-1 and COX-2, calculate the percent inhibition of PGE2 or TxB2 production at each this compound concentration compared to the vehicle-treated control.
-
Determine the respective IC50 values by plotting percent inhibition against inhibitor concentration.
General Experimental Workflow
The diagram below outlines the typical workflow for conducting a COX inhibition assay, from initial preparation to final data analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medscape.com [medscape.com]
- 3. This compound: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of pharmacological profile of this compound as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of this compound as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent inhibition of platelet cyclooxygenase-1 and monocyte cyclooxygenase-2 by this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Meloxicam Across Species: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely utilized in both human and veterinary medicine for its potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its therapeutic efficacy is attributed to the preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation, over cyclooxygenase-1 (COX-1), which is involved in physiological functions such as gastric cytoprotection and renal blood flow. This selectivity profile contributes to a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2] Understanding the pharmacokinetic profile of this compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for effective and safe therapeutic application in various animal species. This technical guide provides an in-depth exploration of the pharmacokinetics of this compound across a range of animal species, presenting comparative data, detailing experimental methodologies, and visualizing key processes.
Data Presentation: Comparative Pharmacokinetics
The pharmacokinetic parameters of this compound exhibit considerable variability among different animal species.[2][3] Factors such as metabolic rate, gastrointestinal physiology, and plasma protein binding contribute to these differences. The following tables summarize key pharmacokinetic parameters of this compound in various species following different routes of administration.
Table 1: Pharmacokinetics of this compound in Dogs
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (mL/kg/h) | Reference |
| Oral | 0.2 | 0.82 ± 0.29 | 8.5 ± 1.91 | 12.13 ± 2.15 | - | 0.23 ± 0.03 | 10 ± 1.4 | [4] |
| Oral | 0.31 | 780 ± 136 (ng/mL) | 4.0 ± 0.0 | 17.5 ± 5.43 | - | - | - | [5] |
| Intravenous | - | - | - | 24 | - | - | - | [4] |
| Subcutaneous | 0.2 | - | - | 24 | - | - | - | [4] |
Table 2: Pharmacokinetics of this compound in Cats
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/h/kg) | Reference |
| Oral | 0.05-0.2 | - | ~3 (fasted) | 25.7 | - | 0.245 | 0.00656 | [2] |
| Subcutaneous | 0.3 | 1.1 | 1.5 | ~15 | ~100 | 0.27 | 0.013 | [2] |
Table 3: Pharmacokinetics of this compound in Horses
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (mL/h/kg) | Reference |
| Oral (granules, fasted) | 0.6 | - | - | 24 | 70-110 | - | - | [2] |
| Oral (granules, fed) | 0.6 | - | - | 34 | 70-110 | - | - | [2] |
| Intravenous | 0.6 | - | - | 12.39 | - | 0.36 | 29.12 | [2] |
Table 4: Pharmacokinetics of this compound in Cattle
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/h/kg) | Reference |
| Oral | 1.0 | 3.10 | 11.64 | 27.54 | 100 | - | - | [2] |
| Intravenous | 0.5 | - | - | - | - | - | - | [6] |
| Subcutaneous | 0.5 | - | - | 16.4 | - | - | - | [2] |
Table 5: Pharmacokinetics of this compound in Pigs
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/kg/h) | Reference |
| Oral | 0.5 | 1070 | 2.40 | 6.83 | 87 | - | - | [2] |
| Intramuscular | 0.4 | - | 1.21 | 4.39 | - | - | - | [2] |
| Intravenous | 0.4 | - | - | 2.7 | - | 0.19 | 0.061 | [2] |
Table 6: Pharmacokinetics of this compound in Sheep
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (mL/min/kg) | Reference |
| Oral | 1.0 | 1.72 | 19.0 | 15.4 | 72 | - | 0.22 | [2] |
| Intravenous | 0.5 | - | - | 14.0 | - | 0.204 | 0.17 | [2] |
| Intramuscular | 1.0 | 9.77 | 2-3 | - | - | - | - | [2] |
| Subcutaneous | 1.0 | 6.96 | ~5 | - | - | - | - | [2] |
Table 7: Pharmacokinetics of this compound in Goats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (mL/h/kg) | Reference |
| Oral | 0.5 | 736 ± 184 | 15 ± 5 | 11.8 ± 1.7 | 79 ± 19 | - | - | [2] |
| Intravenous | 0.5 | - | - | 10.9 ± 1.7 | - | 0.245 ± 0.06 | 17.9 ± 4.3 | [2] |
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide are derived from pharmacokinetic studies employing rigorous scientific methodologies. Below are detailed examples of typical experimental protocols.
Pharmacokinetic Study of this compound in Horses
-
Animal Model: Healthy adult horses.[7]
-
Study Design: A randomized, crossover design with a washout period of at least two weeks between treatments.[7]
-
Drug Administration:
-
Intravenous (IV): A single dose of this compound (e.g., 0.6 mg/kg) is administered as a bolus injection into the jugular vein.[7]
-
Oral (PO): A single dose of this compound (e.g., 0.6 mg/kg) is administered as granules mixed with a small amount of feed or directly via a nasogastric tube. Studies may include both fasted and fed states.[7]
-
-
Blood Sampling: Blood samples (e.g., 8 mL) are collected from the contralateral jugular vein at predetermined time points, such as 0 (pre-dose), 1, 5, 10, 15, 30, 45, 60, 90, 120, 240, and 360 minutes, and 12, 24, 36, 48, and 72 hours post-administration.[7]
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., heparin) or in plain tubes for serum separation. Plasma or serum is separated by centrifugation and stored at -20°C or lower until analysis.[7]
-
Analytical Method: this compound concentrations in plasma or serum are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.[7]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.[7]
Pharmacokinetic Study of this compound in Dogs
-
Animal Model: Healthy adult Beagle dogs.[5]
-
Study Design: A two-period, crossover design with a washout period between treatments.[5]
-
Drug Administration:
-
Oral (PO): A single oral dose of this compound tablets (e.g., 0.31 mg/kg) is administered.[5]
-
-
Blood Sampling: Blood samples are collected from a peripheral vein at various time points, for example, 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours after administration.[5]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.[5]
-
Analytical Method: Drug concentrations in plasma are determined by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[5]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using appropriate software and modeling techniques.[5]
Visualizations: Workflows and Pathways
To further elucidate the processes involved in pharmacokinetic studies and the metabolic fate of this compound, the following diagrams are provided.
Caption: General workflow for a typical in vivo pharmacokinetic study.
Caption: Primary metabolic pathway of this compound in animals.[8][9]
Conclusion
The pharmacokinetics of this compound demonstrate significant interspecies variation, underscoring the importance of species-specific data for appropriate therapeutic use.[2] Generally, this compound exhibits good bioavailability following oral administration in most species, with the notable exception of lower oral bioavailability in sheep.[1][3] It is characterized by a relatively small volume of distribution, high plasma protein binding (often exceeding 97%), and a variable elimination half-life that influences dosing frequency.[1][2] Metabolism is the primary route of elimination, with the liver transforming this compound into inactive metabolites that are subsequently excreted in urine and feces.[1][8][9] This comprehensive guide provides a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the pharmacokinetic properties of this compound across a range of animal species. The presented data and methodologies are crucial for designing further studies, optimizing dosing regimens, and ensuring the safe and effective use of this important anti-inflammatory agent in veterinary medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of this compound in Different Animal Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. researchgate.net [researchgate.net]
- 6. camelsandcamelids.com [camelsandcamelids.com]
- 7. Pharmacokinetics of this compound after oral administration of a granule formulation to healthy horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetics of this compound in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Meloxicam in Modulating Inflammatory Cytokines: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the mechanisms by which meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), modulates the production and activity of inflammatory cytokines. As a preferential inhibitor of cyclooxygenase-2 (COX-2), this compound's primary anti-inflammatory effect is the reduction of prostaglandin (B15479496) synthesis.[1][2][3] However, its influence extends to the complex network of cytokines that orchestrate the inflammatory response. This document details this compound's impact on key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), supported by quantitative data from various in vitro and in vivo models.[4][5][6][7][8][9][10][11] Furthermore, it explores COX-independent signaling pathways, such as NF-κB and MAPKs, that are also affected by this compound.[12][13][14][15] Detailed experimental protocols and visualizations of key pathways are provided to support researchers, scientists, and drug development professionals in understanding and investigating the immunomodulatory role of this compound.
Introduction
Inflammation is a fundamental biological process involving a complex interplay of cellular and molecular mediators. Central to this process are cytokines, a broad category of small proteins that act as signaling molecules, mediating cell-to-cell communication in immune responses. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are critical in initiating and amplifying the inflammatory cascade. While essential for host defense, their dysregulation is a hallmark of numerous chronic inflammatory diseases, including osteoarthritis and rheumatoid arthritis.[5][16]
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for managing inflammation and pain.[13] this compound is an NSAID of the oxicam class that functions by preferentially inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][3][17] The COX-2 enzyme is responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[2][3] By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, this compound aims to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][17] This guide focuses on the downstream effects of this inhibition and other potential mechanisms on the cytokine network.
Primary Mechanism of Action: COX-2 Inhibition
The principal mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzyme, which converts arachidonic acid into prostaglandin H2, the precursor for various prostaglandins that mediate inflammation.[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation.[1] this compound exhibits a tenfold selectivity in inhibiting COX-2 over COX-1, particularly at lower therapeutic doses.[2][3] This preferential inhibition reduces the synthesis of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation, thereby alleviating pain and swelling.[1][16]
Modulation of Key Inflammatory Cytokines
This compound's influence on the inflammatory cascade extends beyond the direct inhibition of prostaglandin synthesis. It actively modulates the expression and levels of key cytokines.
Tumor Necrosis Factor-alpha (TNF-α)
Multiple studies demonstrate that this compound effectively reduces the levels of TNF-α, a potent pro-inflammatory cytokine central to systemic inflammation. In a rat model of osteoarthritis, this compound administration led to a significant reduction in TNF-α levels.[5] This effect is also observed in models of brain inflammation and painful cervical radiculopathy.[6][18] In vitro experiments on inflamed pulp tissue and LPS-stimulated macrophages have further confirmed that this compound can significantly decrease the expression of TNF-α.[10][15] This reduction may be linked to this compound's ability to suppress the activation of NF-κB, a key transcription factor for the TNF-α gene.[7][14]
Interleukin-6 (IL-6)
The effect of this compound on IL-6 appears to be context-dependent. Several studies report a decrease in IL-6 production following this compound treatment. In models of SARS-CoV-2 infection in mice and LPS-induced brain inflammation in rats, this compound dampened the production of IL-6.[4][6] Similarly, in human astrocytoma cells and LPS-stimulated macrophages, this compound inhibited IL-1β-induced IL-6 synthesis.[8][9][15] However, one in-vitro study using human synovial explants found that therapeutic concentrations of this compound significantly increased the production of IL-6, which can have both pro- and anti-inflammatory roles.[19]
Interleukin-1beta (IL-1β)
This compound has been shown to reduce the expression of IL-1β in several experimental models. In a rat model of Alzheimer's disease, this compound decreased the expression of IL-1β mRNA in the hippocampus and cortex.[7] Co-encapsulation of this compound with curcumin (B1669340) in nanoparticles also led to a downregulation of IL-1β expression in a rat paw inflammation model.[11] However, its effect is not universally inhibitory. Studies on human synovial tissue explants and in patients with chronic periodontitis found that this compound did not significantly affect the production of IL-1β.[19][20]
Other Cytokines
This compound's modulatory effects have been observed on other cytokines as well. In a mouse model of SARS-CoV-2 infection, this compound treatment decreased a subset of cytokines, including the chemokines CCL2 and CXCL10, as well as GM-CSF and IL-2.[4] In contrast, studies on bovine lymphocytes showed that this compound did not affect the production of the anti-inflammatory cytokines IL-10 and TGF-β, but did increase the percentage of IFN-γ positive cells at higher doses.[21][22] Another study found that the pro-inflammatory cytokine IL-8 was unaffected by therapeutic concentrations of this compound.[19]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the effect of this compound on inflammatory cytokine levels.
Table 1: Summary of this compound's Effects on Cytokines in In Vivo Models
| Cytokine | Model System | This compound Dose | Outcome | Reference |
|---|---|---|---|---|
| TNF-α | Osteoarthritis Rat Model | 10 mg/kg | Significant reduction in serum TNF-α | [5] |
| TNF-α | LPS-Induced Brain Inflammation (Rat) | 2 mg/kg | Significant decrease in brain TNF-α | [6] |
| TNF-α | SARS-CoV-2 Infection (Mouse) | 20 mg/kg/day | Decreased levels in lung homogenates | [4] |
| IL-6 | SARS-CoV-2 Infection (Mouse) | 20 mg/kg/day | Decreased levels in lung homogenates | [4] |
| IL-6 | LPS-Induced Brain Inflammation (Rat) | 2 mg/kg | Decreased levels in brain tissue | [6] |
| IL-1β | Carrageenan-Induced Paw Inflammation (Rat) | 1 mg/kg (nanoparticle) | Downregulation of IL-1β gene expression | [11] |
| IL-17 | LPS-Induced Brain Inflammation (Rat) | 2 mg/kg | Decreased levels in brain tissue | [6] |
| IL-10 | LPS-Induced Brain Inflammation (Rat) | 2 mg/kg | Increased levels in brain tissue |[6] |
Table 2: Summary of this compound's Effects on Cytokines in In Vitro Models
| Cytokine | Model System | This compound Concentration | Outcome | Reference |
|---|---|---|---|---|
| TNF-α | LPS-Stimulated Inflamed Pulp Tissue | 10 µg/mL | Significant decrease in mRNA expression | [10] |
| IL-6 | LPS-Stimulated Inflamed Pulp Tissue | 10 µg/mL | Significant decrease in mRNA expression | [10] |
| IL-6 | IL-1β-stimulated Human Astrocytoma Cells | 10-100 µM | Inhibition of IL-6 protein synthesis | [8][9] |
| IL-6 | Human Synovial Explants | Therapeutic concentrations | Significantly increased production | [19] |
| IL-1β | Human Synovial Explants | ≤ 4 µM | No effect on production | [19] |
| IL-8 | Human Synovial Explants | Therapeutic concentrations | No effect on production | [19] |
| IFN-γ | Bovine CD4+CD25- Lymphocytes | 5 × 10⁻⁶ M | Significantly increased percentage of IFN-γ+ cells | [21][22] |
| IL-10 | Bovine PBMCs | 5 × 10⁻⁷ M - 5 × 10⁻⁶ M | No effect on percentage of IL-10+ cells |[21][22] |
COX-Independent Signaling Pathways
While COX-2 inhibition is central to this compound's action, evidence suggests it also modulates key inflammatory signaling pathways independently of its effect on prostaglandin synthesis.[13] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical hubs that control the transcription of numerous pro-inflammatory cytokine genes, including TNF-α, IL-1β, and IL-6.[12][15]
Studies have shown that this compound can inhibit the activation of NF-κB.[7][14] For example, this compound was found to suppress the TNF-α-induced activation of NF-κB in human synovial cells.[14] By preventing the translocation of the NF-κB p65 subunit to the nucleus, this compound can directly reduce the transcription of target cytokine genes.[7][15] Similarly, this compound has been shown to inhibit the phosphorylation of MAPK pathway proteins, such as p38, JNK, and ERK, in LPS-stimulated macrophages.[15] This disruption of upstream signaling cascades provides an additional, COX-independent mechanism for its cytokine-modulating effects.
Key Experimental Protocols
This section provides abstracted methodologies for key experiments used to evaluate the effects of this compound on inflammatory cytokines.
In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This protocol is adapted from a study evaluating this compound's effect on TNF-α in an animal model of osteoarthritis.[5][23]
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g), acclimatized for at least one week.
-
OA Induction: Anesthetize rats. Inject 50 µL of sodium monoiodoacetate (MIA) solution intra-articularly into the knee joint to induce cartilage damage and inflammation. Allow 14-21 days for OA to develop.[23]
-
Grouping and Dosing: Divide rats into a negative control (no MIA), a positive control (MIA + vehicle), and treatment groups receiving various doses of this compound (e.g., 1.0, 3.0, 10.0 mg/kg body weight) administered orally for a specified period.[5]
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood via cardiac puncture.
-
Biomarker Analysis: Separate serum and measure TNF-α concentration using a quantitative enzyme-linked immunosorbent assay (ELISA) kit.[5][23]
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying cytokine protein levels in biological samples like serum, plasma, or cell culture supernatants.[5][24]
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific to the target cytokine (e.g., anti-rat TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards of known cytokine concentrations and the experimental samples (e.g., rat serum) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific to a different epitope on the target cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate, producing a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the experimental samples.[24]
Gene Expression Analysis: Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the mRNA expression levels of specific cytokines, providing insight into their transcriptional regulation.[7][10]
-
RNA Extraction: Isolate total RNA from cells or tissues (e.g., hippocampus, inflamed pulp) using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR (qPCR): Perform PCR using the synthesized cDNA, specific primers for the target cytokine gene (e.g., IL-1β, TNF-α), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Monitor the fluorescence in real-time. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA in the initial sample. Normalize the target gene expression to a housekeeping gene (e.g., GAPDH) to determine the relative expression level.[7]
Conclusion and Future Directions
This compound exerts significant modulatory effects on the inflammatory cytokine network, primarily through its well-established preferential inhibition of COX-2. Its ability to consistently reduce levels of the pivotal pro-inflammatory cytokine TNF-α across various models highlights a key aspect of its therapeutic action.[5][6][10] However, its effects on other cytokines, such as IL-6 and IL-1β, are more variable and appear to be dependent on the specific biological context and model system used.[4][8][19][20]
Furthermore, the growing body of evidence for COX-independent mechanisms, particularly the inhibition of NF-κB and MAPK signaling pathways, suggests that this compound's anti-inflammatory profile is more complex than previously understood.[7][14][15] These alternative pathways offer a compelling area for future research and may explain some of the drug's pleiotropic effects.
For drug development professionals and researchers, future investigations should aim to:
-
Elucidate the precise molecular mechanisms behind the context-dependent regulation of IL-6.
-
Further explore the clinical relevance of this compound's COX-independent effects on NF-κB and MAPK signaling.
-
Investigate the long-term impact of this compound-induced cytokine modulation on disease progression in chronic inflammatory conditions.
A deeper understanding of these multifaceted interactions will be crucial for optimizing the therapeutic use of this compound and for the development of next-generation anti-inflammatory agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The change of proinflammatory cytokine tumor necrosis factor α level in the use of this compound in rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of doxycycline and this compound on cytokines, brain-derived neurotrophic factor, matrix metalloproteinase-3, tissue inhibitor of metalloproteinase-3 and cyclooxygenase-2 in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effect of this compound on the inflammatory reaction induced by beta amyloid protein in Alzheimer's disease rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of NSAIDs on IL‐1β‐induced IL‐6 mRNA and protein synthesis in human astrocytoma cells | Semantic Scholar [semanticscholar.org]
- 9. Effects of NSAIDs on IL-1 beta-induced IL-6 mRNA and protein synthesis in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Pyretic, Analgesic, and Anti-Inflammatory Activities of this compound and Curcumin Co-Encapsulated PLGA Nanoparticles in Acute Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring COX-Independent Pathways: A Novel Approach for this compound and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of this compound on human polymorphonuclear leukocyte adhesion to human synovial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pre-treatment with this compound prevents the spinal inflammation and oxidative stress in DRG neurons that accompany painful cervical radiculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound on gingival crevicular fluid IL-1beta and IL1 receptor antagonist levels in subjects with chronic periodontitis, and its effects on clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro effects of this compound on the number, Foxp3 expression, production of selected cytokines, and apoptosis of bovine CD25+CD4+ and CD25-CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro effects of this compound on the number, Foxp3 expression, production of selected cytokines, and apoptosis of bovine CD25+CD4+ and CD25-CD4+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Meloxicam for Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as traumatic brain injury (TBI) and postoperative cognitive dysfunction (POCD).[1][2][3] This inflammatory response within the central nervous system (CNS) is primarily mediated by activated microglia and astrocytes, which release a cascade of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS).[4][5] While initially a protective mechanism, chronic or excessive neuroinflammation leads to neuronal damage and cognitive decline.[2]
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX-2 is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7][8] Due to its preferential action on COX-2 over the constitutively expressed COX-1, this compound offers a therapeutic profile with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[7] Its ability to cross the blood-brain barrier and modulate CNS inflammation has made it a subject of interest in preclinical studies for various neurological conditions.[4] This guide provides an in-depth summary of preliminary studies investigating the efficacy and mechanisms of this compound in ameliorating neuroinflammation.
Core Mechanism of Action in Neuroinflammation
This compound's primary mechanism in the CNS is the inhibition of the COX-2 enzyme, which becomes upregulated in activated microglia and neurons during neuroinflammatory events.[7][9][10] This inhibition curtails the production of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator.[11] The reduction in PGE2 subsequently dampens the downstream inflammatory cascade, leading to several neuroprotective effects.
Key Signaling Pathways Modulated by this compound
-
Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to significantly reduce the levels of key pro-inflammatory cytokines in the brain, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[11][12][13] This effect is largely a consequence of inhibiting the COX-2/PGE2 pathway.[11]
-
Modulation of Glial Activation: The drug attenuates the activation of both microglia and astrocytes.[4][9][14][15][16] In models of neuroinflammation, this compound treatment leads to reduced microgliosis and astrocytosis, characterized by morphological changes and decreased expression of activation markers like CD45 and Glial Fibrillary Acidic Protein (GFAP).[14][17][18]
-
Suppression of Oxidative Stress: this compound can mitigate oxidative stress by stimulating the Nrf2/HO-1 antioxidant pathway.[11] It also reduces the production of reactive oxygen species (ROS) and markers of oxidative damage, such as 8-hydroxyguanosine (B14389) (8-OHG).[4][16]
-
Anti-Apoptotic Effects: In the context of Alzheimer's disease, this compound has been found to inhibit neuronal apoptosis. It deactivates the tumor necrosis factor receptor superfamily member 25 (TNFRSF25), which in turn suppresses the expression of FADD and the cleavage of caspase-3, key molecules in apoptotic pathways.[19]
-
Pro-Survival Signaling: In models of Parkinson's disease, this compound has been shown to promote neuronal survival by maintaining the phosphorylation and activation of the protein kinase B (Akt) signaling pathway, independent of its COX-2 inhibitory function.[20][21]
Preclinical Evidence Across Different Models
This compound's neuroprotective potential has been investigated in a variety of animal models of neurological disease.
Postoperative Cognitive Dysfunction (POCD) & Depressive Behavior
In a mouse model using splenectomy to induce a peripheral surgical trauma that incites neuroinflammation, this compound treatment was found to be ameliorative.[14][17][22] It attenuated both the neuroinflammation, evidenced by reduced microgliosis and astrocytosis, and the associated anhedonia, a core symptom of depression.[14][22] this compound also preserved short-term working memory, as measured by the Object Recognition Test (ORT), and reduced microglial activation in this model.[23]
Alzheimer's Disease (AD)
In mouse models of AD, typically induced by intracerebroventricular injection of amyloid-beta (Aβ) peptide, this compound has demonstrated significant benefits.[24] Treatment with this compound-loaded nanocapsules reversed memory impairment and restored hippocampal Na+, K+-ATPase activity, while free this compound restored COX-2 activity.[24] Another study showed that this compound improved memory loss in APP/PS1 transgenic mice by inhibiting Aβ-induced neuronal apoptosis.[19] It achieved this by blocking the synthesis of TNF-α and TNF-like ligand 1A (TL1A), thereby deactivating the TNFRSF25-dependent caspase-3 signaling cascade.[19] Co-nanoencapsulation of this compound with curcumin (B1669340) also improved cognitive impairment by downregulating cortical COX-2 expression.[18][25]
Parkinson's Disease (PD)
In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, this compound administration ameliorated motor dysfunction and attenuated dopaminergic neurodegeneration.[20][21] This neuroprotective effect was linked to the maintenance of Akt-signaling, suggesting a pro-survival mechanism.[20][21] In a lipopolysaccharide (LPS)-induced rat model, this compound diminished microglial activation and reduced the loss of dopaminergic neurons in the substantia nigra pars compacta.[9][10]
Traumatic Brain Injury (TBI) and Ischemic Stroke
In a rat model of diffuse TBI, this compound treatment preserved blood-brain barrier integrity, reduced brain edema, decreased oxidative stress markers, and improved neurological status.[26][27][28] In a transient focal cerebral ischemia model in rats, this compound exerted a significant neuroprotective effect, reducing infarct volume and improving motor behavior.[3][6][29] This neuroprotection was associated with modulated glial scar reactivity and increased axonal sprouting.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on this compound for neuroinflammation.
Table 1: Effect of this compound on Neuroinflammatory Markers and Neuronal Viability
| Model | Animal | This compound Dose | Outcome Measure | Result | Reference |
| Chronic Restraint Stress | Rat | 10 mg/kg/day, i.p. | Hippocampal PGE2 | ↓ by 30.4% (p < 0.01) | [11] |
| Chronic Restraint Stress | Rat | 10 mg/kg/day, i.p. | Hippocampal TNF-α | ↓ by 39.9% (p < 0.0001) | [11] |
| Chronic Restraint Stress | Rat | 10 mg/kg/day, i.p. | Hippocampal IL-1β | ↓ by 42.3% (p < 0.0001) | [11] |
| Chronic Restraint Stress | Rat | 10 mg/kg/day, i.p. | Hippocampal COX-2 Expression | ↓ by 39.5% (p < 0.01) | [11] |
| LPS-induced Inflammation | Rat | Not specified | Brain TNF-α | Lowest levels in this compound group (p < 0.05) | [12][13] |
| Splenectomy | Mouse | 60 mg/kg, i.p. (single dose) | Hippocampal CD45 immunoreactivity | Significantly decreased at day 14 (p=0.0085) | [17] |
| HIV-1 Transgenic | Rat | Not specified | Hippocampal Mcp-1 expression | Attenuated increase, normalized to WT levels | [30] |
| MPTP-induced PD | Mouse | 10 mg/kg/day, i.p. | Striatal Tyrosine Hydroxylase | Significantly ameliorated decrease (p < 0.01) | [20] |
| MPTP-induced PD | Mouse | 10 mg/kg/day, i.p. | Midbrain Phosphorylated Akt | Significantly increased (p < 0.01) | [20] |
| Transient Ischemia | Rat | 1 mg/kg, i.v. | Infarct Volume | Significantly reduced (p = 0.0132) | [6] |
Table 2: Effect of this compound on Behavioral Outcomes
| Model | Animal | This compound Dose | Behavioral Test | Result | Reference |
| Splenectomy | Mouse | 60 mg/kg, i.p. (single dose) | Sucrose (B13894) Preference Test | Prevented diminished sucrose preference | [14][17] |
| Splenectomy | Mouse | 60 mg/kg, i.p. (single dose) | Object Recognition Test (ORT) | Attenuated decrease in ORT index (p = 0.031) | [23] |
| Aβ-induced AD | Mouse | 5 mg/kg (in nanocapsules) | Object Recognition, Y-maze, etc. | Reversed memory impairment | [24] |
| Aβ-induced AD | Mouse | 5 mg/kg (co-loaded LCN) | Object Recognition Test | Attenuated non-aversive memory impairment | [18][25] |
| MPTP-induced PD | Mouse | 10 mg/kg/day, i.p. | Pole Test | Significantly ameliorated motor dysfunction | [20] |
| Chronic Restraint Stress | Rat | 10 mg/kg/day, i.p. | Sucrose Preference Test | Increased sucrose consumption by 98.8% (p < 0.0001) | [11] |
| Chronic Restraint Stress | Rat | 10 mg/kg/day, i.p. | Forced Swimming Test | Decreased immobility time by 42% (p < 0.0001) | [11] |
| Transient Ischemia | Rat | 1 mg/kg, i.v. (chronic) | Cylinder Test | Improved motor behavior (p = 0.0138) | [6] |
Signaling Pathways and Experimental Workflows
Visualizations
Caption: this compound's primary mechanism via COX-2 inhibition.
Caption: this compound's anti-apoptotic pathway in Alzheimer's.[19]
Caption: General experimental workflow for preclinical studies.
Experimental Protocols
LPS-Induced Neuroinflammation Model
This protocol is widely used to study the effects of anti-inflammatory agents on acute neuroinflammation.[31][32]
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.[9][31]
-
Induction: A single intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of Lipopolysaccharide (LPS) from E. coli is administered. Doses can range from low-dose systemic inflammation (e.g., 0.5 mg/kg, i.p.) to high-dose (e.g., 5 mg/kg, i.p.) or direct CNS inflammation (e.g., 5 µg in 2 µL, i.c.v.).[31][32]
-
This compound Treatment: this compound is typically administered i.p. or subcutaneously (s.c.). A common neuroprotective dose in rats is 10 mg/kg/day.[11] Treatment can be given as a pre-treatment before LPS administration or as a post-treatment.[4]
-
Behavioral Assessment: Sickness behavior, locomotor activity (Open Field Test), and cognitive function (Y-maze, Novel Object Recognition) are assessed at various time points post-LPS injection.
-
Endpoint Analysis: Animals are euthanized at selected time points (e.g., 24 hours, 7 days). Brains are collected for:
-
Immunohistochemistry (IHC): Staining for microglial markers (IBA-1, OX-42) and astrocyte markers (GFAP).[9][10]
-
ELISA/Multiplex Assay: Quantification of cytokines (TNF-α, IL-1β, IL-6) and chemokines in brain homogenates.[1][12]
-
Western Blot: Analysis of protein expression for COX-2, iNOS, and components of relevant signaling pathways.[11]
-
Splenectomy-Induced POCD Model
This model simulates peripheral surgical trauma leading to CNS inflammation and cognitive deficits.[2][14][17][22]
-
Animals: Adult male Swiss-Webster mice are often used.[14][17][23]
-
Procedure: Mice undergo sucrose preference training before surgery. On day 0, animals are anesthetized and undergo splenectomy. Control groups receive anesthesia alone.[14][17]
-
This compound Treatment: A single i.p. injection of this compound (e.g., 60 mg/kg in 500 µL saline) is administered 24 hours post-surgery. The control group receives saline.[2][23]
-
Behavioral Assessment:
-
Endpoint Analysis: Separate cohorts of mice are used for brain histochemistry at days 5, 9, and 14. Brain sections are stained for GFAP (astrocytes) and CD45 (microglial activation) for semi-quantitative analysis.[14][17]
MPTP-Induced Parkinson's Disease Model
This model is used to study dopaminergic neurodegeneration and motor dysfunction.[20][21]
-
Animals: Male C57BL/6 mice are the standard for this model.[20]
-
Induction: Mice receive subcutaneous (s.c.) injections of MPTP (e.g., 30 mg/kg/day) for 5 consecutive days.[20]
-
This compound Treatment: this compound (e.g., 10 mg/kg/day, i.p.) is co-administered with MPTP for the first 5 days, followed by 10 additional days of this compound administration alone.[20][21]
-
Behavioral Assessment: Motor function is assessed using tests like the pole test on day 16 after the start of MPTP treatment.[20]
-
Endpoint Analysis: On day 16, brains are harvested. The striatum and midbrain are dissected for Western blot analysis to quantify levels of Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, and phosphorylated Akt (pAkt) to assess pro-survival signaling.[20]
Conclusion and Future Directions
Preliminary preclinical studies consistently demonstrate that this compound exerts significant neuroprotective effects across a range of neurological disorders underpinned by neuroinflammation. Its ability to inhibit the COX-2/PGE2 pathway, reduce pro-inflammatory cytokine production, suppress glial activation and oxidative stress, and promote neuronal survival highlights its potential as a therapeutic agent. The quantitative data show robust effects on both biochemical markers and behavioral outcomes in animal models of POCD, Alzheimer's disease, Parkinson's disease, and TBI.
However, further research is warranted. The "U-shaped" dose-response curve observed in some studies suggests that the therapeutic window for this compound in neuroinflammation is critical and requires careful optimization.[6][29] Long-term studies are needed to assess the chronic effects and potential side effects of this compound treatment on CNS function. Furthermore, while many studies point to COX-2 inhibition as the primary mechanism, evidence for COX-independent actions, such as the modulation of the Akt pathway, suggests that this compound may have multifaceted roles in the brain.[20][21] Future investigations should aim to further elucidate these mechanisms and explore the efficacy of novel delivery systems, such as nanocapsules, to enhance brain bioavailability and therapeutic effect.[24] These efforts will be crucial for translating the promising results from these preliminary studies into clinical applications for patients with neuroinflammatory disorders.
References
- 1. bioradiations.com [bioradiations.com]
- 2. jscholaronline.org [jscholaronline.org]
- 3. Neuroprotective effects of this compound on transient brain ischemia in rats: the two faces of anti-inflammatory treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. Pre-treatment with this compound prevents the spinal inflammation and oxidative stress in DRG neurons that accompany painful cervical radiculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound on transient brain ischemia in rats: the two faces of anti-inflammatory treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound reduces lipopolysaccharide-induced degeneration of dopaminergic neurons in the rat substantia nigra pars compacta : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. Effect of doxycycline and this compound on cytokines, brain-derived neurotrophic factor, matrix metalloproteinase-3, tissue inhibitor of metalloproteinase-3 and cyclooxygenase-2 in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of doxycycline and this compound on cytokines, brain-derived neurotrophic factor, matrix metalloproteinase-3, tissue inhibitor of metalloproteinase-3 and cyclooxygenase-2 in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cox-2 Inhibitor this compound Ameliorates Neuroinflammation and Depressive Behavior in Adult Mice after Splenectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pre-treatment with this compound Prevents the Spinal Inflammation and Oxidative Stress in DRG Neurons that Accompany Painful Cervical Radiculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cox-2 Inhibitor this compound Ameliorates Neuroinflammation and Depressive Behavior in Adult Mice after Splenectomy | Neurophysiology and Neurological Disorders | Open Access Journals | JScholar Publishers [jscholaronline.org]
- 18. Co-nanoencapsulated this compound and curcumin improves cognitive impairment induced by amyloid-beta through modulation of cyclooxygenase-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Apoptosis in Neurons by Deactivating Tumor Necrosis Factor Receptor Superfamily Member 25, Leading to the Decreased Cleavage of DNA Fragmentation Factor Subunit α in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound ameliorates motor dysfunction and dopaminergic neurodegeneration by maintaining Akt-signaling in a mouse Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Cox-2 Inhibitor this compound Ameliorates Neuroinflammation and Depressive Behavior in Adult Mice after Splenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound improves object recognition memory and modulates glial activation after splenectomy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound-loaded nanocapsules as an alternative to improve memory decline in an Alzheimer's disease model in mice: involvement of Na(+), K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Co-nanoencapsulated this compound and curcumin improves cognitive impairment induced by amyloid-beta through modulation of cyclooxygenase-2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | The Neurobehavioral Effects of Buprenorphine and this compound on a Blast-Induced Traumatic Brain Injury Model in the Rat [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. This compound Blocks Neuroinflammation, but Not Depressive-Like Behaviors, in HIV-1 Transgenic Female Rats | PLOS One [journals.plos.org]
- 31. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Meloxicam Administration in Mice for Pain Studies
Introduction
Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for providing analgesia in laboratory mice.[1][2] Its primary mechanism of action involves the reduction of prostaglandin (B15479496) synthesis, which in turn alleviates inflammation and pain.[3] While effective, the optimal administration protocol for this compound in mice for pain studies requires careful consideration of dosage, route of administration, and frequency to ensure adequate pain relief while minimizing potential side effects.[4][5] This document provides a comprehensive protocol for the administration of this compound in mice for research purposes, based on current scientific literature.
Data Presentation: Recommended this compound Dosages and Administration Routes
The following tables summarize quantitative data for this compound administration in mice, compiled from various studies. It is crucial to note that the optimal dose can vary depending on the mouse strain, sex, and the specific pain model being used.[5]
| Parameter | Recommendation | Reference |
| Dosage Range | 1 - 20 mg/kg | [4][6] |
| Recommended Analgesic Dose | 5 - 10 mg/kg | [4][5][7] |
| Higher Efficacy Dose | 10 - 20 mg/kg | [4][6][8] |
| Frequency (Subcutaneous) | Every 12-24 hours | [1][2][4] |
| Frequency (Oral) | Every 12-24 hours | [9] |
Table 1: General Dosing and Frequency Guidelines
| Route of Administration | Dosage | Frequency | Key Considerations | Reference |
| Subcutaneous (SC) | 5 - 20 mg/kg | Every 12-24 hours | For doses ≥ 20 mg/kg, dilute injectable solution to 1 mg/mL to avoid skin necrosis. Administer in the loose skin over the scapular region. | [1][8] |
| Oral (PO) | 5 - 10 mg/kg | Every 24 hours | Can be administered via oral gavage or in medicated drinking water. Ensure accurate dosing and consumption. | [9][10] |
| Intraperitoneal (IP) | 20 mg/kg | Single dose | May cause behavioral changes. Use with caution and consider alternatives. | [11] |
Table 2: Route-Specific Dosing and Considerations
| Mouse Strain | Dosage | Route | Frequency | Reference |
| C57BL/6 | 1.6 mg/kg | SC | Every 12 hours | [1][2] |
| CD1 | 10 mg/kg | SC | Every 12 hours | [4][7] |
| Swiss Albino | 2 - 5 mg/kg | SC or IP | Pre-procedural | [12] |
Table 3: Strain-Specific Dosing Examples
Experimental Protocols
Preparation of this compound Solution for Subcutaneous Injection
Objective: To prepare a sterile this compound solution for subcutaneous administration to mice.
Materials:
-
This compound injectable solution (5 mg/mL)[13]
-
Sterile 0.9% saline for injection[13]
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (25-27 G)[13]
-
Sterile amber multi-use vials[13]
Procedure:
-
To achieve a final concentration of 1 mg/mL for higher doses, dilute the 5 mg/mL this compound stock solution.[8]
-
Using a sterile syringe, draw up 1 mL of the 5 mg/mL this compound solution.
-
Add the 1 mL of this compound to a sterile amber vial containing 4 mL of sterile 0.9% saline.
-
Gently mix the solution. The final concentration will be 1 mg/mL.
-
Store the diluted solution protected from light.[13]
Subcutaneous Administration of this compound
Objective: To administer this compound subcutaneously to a mouse for analgesia.
Materials:
-
Prepared this compound solution (1 mg/mL or 5 mg/mL)
-
Sterile syringe (1 mL) with a 25-27 G needle
-
Mouse requiring analgesia
Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin over the scapular region (between the shoulder blades) to form a tent.[1]
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and gently massage the injection site.
-
Monitor the mouse for any adverse reactions at the injection site.
Oral Administration of this compound via Gavage
Objective: To administer a precise dose of this compound orally to a mouse.
Materials:
-
Flexible feeding tube or gavage needle (20-22 G)
-
1 mL syringe
Procedure:
-
Calculate the required volume of this compound suspension based on the mouse's body weight.
-
Draw up the calculated volume into the syringe attached to the gavage needle.
-
Gently restrain the mouse, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Slowly administer the this compound suspension.[13]
-
Remove the gavage needle and return the mouse to its cage.
-
Observe the mouse to ensure it has swallowed the medication.
Visualizations
Signaling Pathway of this compound
Caption: this compound preferentially inhibits COX-2, reducing inflammatory prostaglandins.
Experimental Workflow for a Pain Study
Caption: Workflow for assessing the analgesic efficacy of this compound in a mouse pain model.
Decision Logic for this compound Dosing
Caption: Decision tree for selecting an appropriate this compound dosing regimen.
References
- 1. Subcutaneous this compound suspension pharmacokinetics in mice and dose considerations for postoperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcutaneous this compound suspension pharmacokinetics in mice and dose considerations for postoperative analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-dose this compound Provides Improved Analgesia in Female CD1 Mice: A Pharmacokinetic and Efficacy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxic Effects of High-dose this compound and Carprofen on Female CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-dose this compound Provides Improved Analgesia in Female CD1 Mice: A Pharmacokinetic and Efficacy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration-dependent Toxicity after Subcutaneous Administration of this compound to C57BL/6N Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aqueous Stability and Oral Pharmacokinetics of this compound and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Behavior in the Open-field Test after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Quantification of Meloxicam in Human Plasma by HPLC-MS/MS
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation. Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note provides a detailed protocol for a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma samples
-
This compound reference standard
-
Piroxicam (Internal Standard - IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Piroxicam in methanol).
-
Add 200 µL of methanol to precipitate the plasma proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an HPLC vial for analysis.
-
2. HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
Table 1: HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (80:20, v/v)[1][2] |
| Flow Rate | 0.3 mL/min[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[3][4] |
| Run Time | 5 minutes[3][4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Precursor Ion (m/z) | This compound: 352.0, Piroxicam (IS): 332.1 |
| Product Ion (m/z) | This compound: 115.1, Piroxicam (IS): 95.1 |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Data
The method was validated according to international guidelines for linearity, sensitivity, precision, accuracy, and recovery.
Table 3: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 0.10 - 50.0[1] | > 0.995 | 0.10[1] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 7 | < 7 | Within ±15% |
| Medium | 10 | < 7 | < 7 | Within ±15% |
| High | 40 | < 7 | < 7 | Within ±15% |
Data based on representative values from similar studies.[1]
Table 5: Recovery
| Analyte | Mean Recovery (%) |
| This compound | 95.9[5] |
| Piroxicam (IS) | ~90 |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been validated and demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of this compound in dog plasma by high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of this compound and 5′-Carboxythis compound in Oral Fluid Samples | MDPI [mdpi.com]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of this compound and 5′-Carboxythis compound in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Meloxicam's In Vitro Cytotoxicity: Unveiling its Anti-Cancer Potential
Application Notes & Protocols for Researchers
Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), is well-documented for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] Emerging in vitro evidence, however, highlights its potent cytotoxic effects on various cancer cell lines, suggesting a promising role in oncology research and drug development. These effects are mediated through both COX-2 dependent and independent pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[3][4][5] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound in cell culture assays.
Summary of this compound's Cytotoxic Activity
This compound has demonstrated a dose- and time-dependent cytotoxic effect across a range of cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) varies depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / EC50 (µM) | Reference |
| C32 | Amelanotic Melanoma | WST-1 | 24 h | 115 | [6][7] |
| C32 | Amelanotic Melanoma | WST-1 | 48 h | 152 | [6][7] |
| C32 | Amelanotic Melanoma | WST-1 | 72 h | 112 | [6][7] |
| COLO 829 | Melanotic Melanoma | WST-1 | 24 h | 270 | [6][7] |
| COLO 829 | Melanotic Melanoma | WST-1 | 48 h | 232 | [6][7] |
| COLO 829 | Melanotic Melanoma | WST-1 | 72 h | 185 | [6][7] |
| D-17 | Canine Osteosarcoma | Not Specified | 72 h | 215.9 | [8][9] |
| Raji | Burkitt's Lymphoma | MTT | 24 h | Concentrations of 6.25-200 µM showed a significant decrease in cell viability.[3] | [3] |
| HT1376, T24, 5637 | Human Urinary Bladder Cancer | MTT | Not Specified | A significant decrease in cell proliferation was observed.[10] | [10] |
| Caki-1, Caki-2 | Clear Cell Renal Cell Carcinoma | MTT | 48 h | Growth inhibition observed at various concentrations.[11] | [11] |
Experimental Protocols
To evaluate the cytotoxic effects of this compound, several key in vitro assays can be employed. The following are detailed protocols for the most commonly used methods.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13][14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
Materials:
-
This compound stock solution
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[3]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After overnight incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100, 200 µM).[3] Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3][6]
-
MTT Addition: After the incubation period, carefully remove the medium and add 200 µL of MTT solution to each well.[3] Incubate for 4 hours at 37°C with 5% CO2.[3]
-
Formazan Solubilization: Following incubation, add 100 µL of a solubilization solution (e.g., 10% Sodium Dodecyl Sulfate) to dissolve the purple formazan crystals.[3] The plate can be wrapped in foil and placed on an orbital shaker for 15 minutes to aid dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 595 nm using a microplate reader.[3]
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released upon plasma membrane damage.[15]
Materials:
-
This compound stock solution
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., Abcam ab65393)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Measurement: Follow the manufacturer's instructions for the specific LDH assay kit being used. Typically, this involves adding the collected supernatant to a reaction mixture and incubating for a specified time at room temperature.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader. The amount of color formed is proportional to the amount of LDH released.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis.[3][16] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound stock solution
-
Target cancer cell line
-
6-well plates
-
FITC-Annexin V Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of approximately 2 x 10^4 cells/well.[3] Treat with desired concentrations of this compound (e.g., 0, 100, and 200 µM) and incubate for 24 hours.[3]
-
Cell Harvesting: After incubation, harvest the cells.
-
Staining: Resuspend the cells in binding buffer provided in the apoptosis detection kit. Add FITC-Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature (25°C) in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[3] This will allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through multifaceted signaling pathways, which can be broadly categorized as COX-2 dependent and COX-2 independent.
COX-2 Dependent Pathway
The primary mechanism of this compound is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, such as PGE2.[3][7] Overexpression of COX-2 is observed in many cancers and is associated with increased cell proliferation, angiogenesis, and metastasis.[4][6] By inhibiting COX-2, this compound reduces PGE2 production, which in turn can lead to decreased cell growth and invasion.[7] This pathway is particularly effective in cancers with high COX-2 expression.[7]
COX-2 Independent Pathway
This compound also induces apoptosis through mechanisms that are independent of its COX-2 inhibitory activity.[4][5] This involves the modulation of key apoptotic proteins:
-
Upregulation of Pro-apoptotic Proteins: this compound can increase the expression of pro-apoptotic proteins like Bax and Fas-L.[6][7]
-
Downregulation of Anti-apoptotic Proteins: It can also decrease the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, often through the inhibition of the AKT signaling pathway.[6][7]
-
Caspase Activation: The induction of apoptosis by this compound can lead to the activation of caspases, which are key executioners of the apoptotic process.[4]
Furthermore, under certain conditions, this compound has been shown to disrupt the mitochondrial membrane potential, another hallmark of apoptosis.[6]
Visualizing the Processes
To better understand the experimental flow and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Signaling pathways of this compound-induced cytotoxicity.
References
- 1. This compound: influence on arachidonic acid metabolism. Part 1. In vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of pharmacological profile of this compound as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Evaluation of Potential Anticancer Activity of this compound—In Vitro Study on Amelanotic and Melanotic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Studies on the Influence of this compound on Cytotoxic Activity Induced by Risedronate Sodium in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound in the treatment of in vitro and in vivo models of urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Lactate dehydrogenase assay for assessment of polycation cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Meloxicam Formulation for Animal Research
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), making it a valuable tool for managing pain and inflammation in animal research models.[1][2][3] However, its poor aqueous solubility presents a significant challenge for developing stable and bioavailable oral formulations.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to formulate a stable oral suspension of this compound for use in animal studies. The protocols outlined below cover solubility enhancement, formulation of an oral suspension, and stability testing according to veterinary guidelines.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C14H13N3O4S2 | [6] |
| Molecular Weight | 351.4 g/mol | [6] |
| Description | Pastel yellow solid | [6] |
| Solubility | Practically insoluble in water; higher solubility in strong acids and bases; very slightly soluble in methanol. | [4][6] |
| pKa | 1.1 and 4.2 | [6] |
| Biopharmaceutical Classification System (BCS) | Class II (Low Solubility, High Permeability) | [1] |
Signaling Pathway: this compound's Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by preferentially inhibiting the COX-2 enzyme.[1][2] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Workflow for Formulation Development
The following diagram illustrates the key stages in the development and validation of a stable this compound oral suspension for animal research.
Protocols
Protocol 1: Solubility Enhancement of this compound using β-Cyclodextrin
This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility.[7][8][9]
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Mortar and pestle
-
Vacuum oven
Methodology (Kneading Method):
-
Molar Ratio Calculation: Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and mix them geometrically in a mortar.
-
Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the powder blend. Knead the mixture thoroughly for 45-60 minutes to form a paste of consistent texture.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until all the solvent has evaporated.
-
Sieving and Storage: Pulverize the dried complex into a fine powder using a mortar and pestle. Pass the powder through a fine-mesh sieve (e.g., #100) to ensure uniformity. Store the complex in a tightly sealed container, protected from light and moisture.
Solubility Assessment: To confirm the enhancement of solubility, perform a phase-solubility study according to the method described by Higuchi and Connors.[7]
| Parameter | Description |
| Method | An excess amount of pure this compound or the this compound-β-CD complex is added to a series of flasks containing increasing concentrations of β-cyclodextrin in an aqueous buffer (pH 7.4). |
| Equilibration | The flasks are shaken at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 72 hours) to reach equilibrium. |
| Analysis | The suspensions are filtered, and the concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. |
| Data Presentation | The solubility of this compound is plotted against the concentration of β-cyclodextrin. |
Protocol 2: Preparation of a Stable this compound Oral Suspension (1.5 mg/mL)
This protocol details the formulation of a 1.5 mg/mL this compound oral suspension suitable for animal research, based on common excipients found in commercial veterinary products.[10][11][12]
Formulation Table:
| Ingredient | Function | Concentration (% w/v) | Quantity for 100 mL |
| This compound (as β-CD complex from Protocol 1) | Active Pharmaceutical Ingredient | 0.15 | 150 mg |
| Xanthan Gum | Suspending Agent | 0.3 | 300 mg |
| Sorbitol (70% solution) | Sweetening & Viscosity Agent | 20.0 | 20 mL |
| Glycerol (B35011) | Co-solvent & Preservative | 10.0 | 10 mL |
| Sodium Benzoate (B1203000) | Preservative | 0.15 | 150 mg |
| Citric Acid Monohydrate | Buffering Agent | q.s. to pH 4.0-5.0 | As required |
| Purified Water | Vehicle | q.s. to 100% | To 100 mL |
Methodology:
-
Vehicle Preparation: In a suitable beaker, dissolve the sodium benzoate and citric acid in approximately 70 mL of purified water.
-
Suspending Agent Dispersion: Slowly add the xanthan gum to the solution while stirring vigorously with a high-shear mixer until a uniform dispersion is formed. Avoid clumping.
-
Incorporation of Other Excipients: Add the sorbitol solution and glycerol to the dispersion and mix until homogeneous.
-
Addition of Active Ingredient: Gradually add the this compound-β-cyclodextrin complex to the vehicle while continuously stirring until a uniform suspension is achieved.
-
pH Adjustment and Final Volume: Check the pH of the suspension and adjust to between 4.0 and 5.0 using a small amount of citric acid solution or sodium hydroxide (B78521) solution, if necessary. Add purified water to make up the final volume to 100 mL and mix thoroughly.
-
Homogenization: Homogenize the final suspension to ensure uniform particle size distribution.
-
Packaging: Transfer the suspension into amber-colored bottles to protect it from light.
Protocol 3: Stability Testing of the this compound Oral Suspension
This protocol outlines the stability testing of the formulated this compound oral suspension based on VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines.[13][14][15][16]
Stability Study Design:
| Study Type | Storage Conditions | Testing Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Methodology:
-
Sample Preparation: Prepare at least three batches of the this compound oral suspension as described in Protocol 2. Package the suspension in the intended container-closure system.
-
Storage: Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
Testing: At each time point, withdraw samples and evaluate them for the following parameters.
Stability-Indicating Parameters and Acceptance Criteria:
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | Uniform, yellowish suspension, free from clumps and phase separation. |
| pH | pH meter | Within ± 0.5 units of the initial value. |
| Viscosity | Viscometer | No significant change from the initial value. |
| Assay (this compound Content) | Validated HPLC method | 90.0% - 110.0% of the label claim. |
| Related Substances/Degradation Products | Validated HPLC method | Specified and unspecified degradation products should not exceed established limits. |
| Microbial Limits | USP <61> and <62> | Meets the requirements for non-sterile oral preparations. |
| Redispersibility | Manual Shaking | Easily redispersed upon gentle shaking to form a uniform suspension. |
Analytical Method for Stability Testing (Example HPLC Method):
A stability-indicating HPLC method should be developed and validated for the determination of this compound and its degradation products.[9]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (55:40:5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 355 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Conclusion
The development of a stable and effective oral formulation of this compound is critical for its successful application in animal research. By employing solubility enhancement techniques such as cyclodextrin complexation and following systematic formulation and stability testing protocols, researchers can ensure the quality, safety, and efficacy of their this compound preparations. The methodologies and data presented in these application notes provide a solid foundation for the development of a robust this compound oral suspension for preclinical studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medscape.com [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility enhancement and development of dispersible tablet of this compound [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. Improvement of this compound Solubility Using a β-Cyclodextrin Complex Prepared via the Kneading Method and Incorporated into an Orally Disintegrating Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tablet formulation containing this compound and β-cyclodextrin: Mechanical characterization and bioavailability evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. fda.gov [fda.gov]
- 14. scribd.com [scribd.com]
- 15. vichsec.org [vichsec.org]
- 16. VICH GL3 Stability testing of new veterinary drug substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note and Protocol: In Vitro Dissolution Testing of Meloxicam Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, indicated for the relief of pain and inflammation in rheumatic diseases such as osteoarthritis and rheumatoid arthritis. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability.[1] Consequently, the in vitro dissolution rate can be a critical, rate-limiting step for its absorption and subsequent bioavailability.[1] This application note provides a comprehensive overview and detailed protocols for the in vitro dissolution testing of various this compound formulations, a crucial tool for quality control, formulation development, and bioequivalence studies.
Data Presentation: Comparative Dissolution Parameters
The following tables summarize the diverse conditions reported in the literature for the in vitro dissolution testing of this compound formulations, offering a comparative overview for methodology selection.
Table 1: Dissolution Conditions for this compound Tablet Formulations
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 1 (Basket) |
| Dissolution Medium | 900 mL of pH 7.5 phosphate (B84403) buffer | 900 mL of pH 7.5 phosphate buffer | 900 mL of pH 6.8 phosphate buffer | 900 mL of pH 7.4 phosphate buffer |
| Rotation Speed | 100 rpm[2] | 75 rpm[3][4] | 50 rpm | 50 rpm[5] |
| Temperature | 37 ± 0.5 °C[2] | 37 ± 0.5 °C[4] | 37 ± 0.5 °C | 37 ± 1 °C[5] |
| Sampling Times | Up to 60 minutes[2] | 5, 10, 20, 30, 45, 60 min[4] | Specific intervals up to 30 min[6] | Not specified |
| Analytical Method | UV Spectrophotometry at 362 nm[2] | HPLC[4] | UV Spectrophotometry at 362 nm[6] | UV Spectrophotometry at 362 nm[5] |
Table 2: Dissolution Conditions for Other this compound Formulations
| Formulation Type | Apparatus | Dissolution Medium | Rotation Speed | Key Findings |
| Mouth Dissolving Tablets | USP Apparatus 2 (Paddle) | 900 mL of an unspecified fluid | 50 rpm | One formulation (F4) demonstrated superior drug release compared to others.[7] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | USP Apparatus 2 (Paddle) with dialysis bags | 900 mL of 0.1N HCl | 50 rpm | Prepared SMEDDS formulations showed over 94% drug release within 60 minutes.[8] |
| Solid Dispersions | USP Apparatus 1 (Basket) | 900 mL of pH 7.4 phosphate buffer | 50 rpm | Solid dispersions with PEG 6000 and SLS significantly increased the dissolution rate.[5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting an in vitro dissolution test for a standard this compound tablet formulation.
Protocol: In Vitro Dissolution of this compound Tablets (15 mg)
1. Objective:
To determine the in vitro drug release profile of a 15 mg this compound tablet formulation.
2. Materials and Equipment:
-
This compound reference standard
-
This compound tablets (15 mg)
-
Potassium dihydrogen phosphate
-
Sodium hydroxide (B78521)
-
Purified water
-
USP Dissolution Apparatus 2 (Paddle) with 6 vessels
-
Water bath with heater and circulator
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringes and membrane filters (e.g., 0.45 µm)
3. Preparation of Dissolution Medium (pH 7.5 Phosphate Buffer):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water.
-
Adjust the pH to 7.5 with a sodium hydroxide solution.
-
Make up to the final volume with purified water.
-
Before use, deaerate the medium by a suitable method (e.g., sonication, heating under vacuum).
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a small volume of methanol (B129727) containing a few drops of 0.1 M NaOH.[9]
-
Dilute to a known volume with the dissolution medium to achieve a final concentration relevant to the expected concentrations in the dissolution samples.
5. Dissolution Test Procedure:
-
Set up the dissolution apparatus.
-
Fill each of the 6 vessels with 900 mL of the pH 7.5 phosphate buffer.[2][4]
-
Equilibrate the medium to a temperature of 37 ± 0.5 °C.[2][4]
-
Carefully drop one this compound tablet into each vessel.
-
Start the dissolution apparatus timer.
-
Withdraw aliquots (e.g., 10 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[4][9]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[7]
-
Filter the samples through a 0.45 µm membrane filter, discarding the first few milliliters.
6. Sample Analysis (UV Spectrophotometry):
-
Measure the absorbance of the filtered samples and the standard solution at a wavelength of 362 nm, using the dissolution medium as a blank.[2][10]
-
Calculate the concentration of this compound in each sample using the standard absorbance and concentration.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
7. Acceptance Criteria:
-
For many immediate-release tablets, a common specification is that not less than 75% of the labeled amount of the drug should be dissolved in 45 minutes.
Visualizations
Experimental Workflow for In Vitro Dissolution Testing
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for the in vitro dissolution testing of this compound tablets.
References
- 1. Dissolution Kinetics of this compound Formulations Co-Milled with Sodium Lauryl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Development and Validation of a Dissolution Test for this compound and Pridinol Mesylate from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 8. Formulation and in vitro evaluation of this compound as... | F1000Research [f1000research.com]
- 9. pjps.pk [pjps.pk]
- 10. [PDF] Dissolution test optimization for this compound in the tablet pharmaceutical form | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Surgical Models of Osteoarthritis in Dogs for Meloxicam Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of surgically induced osteoarthritis (OA) models in dogs, specifically for the evaluation of the non-steroidal anti-inflammatory drug (NSAID) meloxicam. Detailed protocols for the surgical procedures, drug administration, and outcome assessments are provided to facilitate study design and execution in a preclinical setting.
Introduction to Surgical Models of Canine Osteoarthritis
Surgically induced models of osteoarthritis in dogs are well-established and widely used in preclinical research due to their ability to mimic the progressive nature of post-traumatic OA in humans.[1][2] These models offer a controlled environment to study disease pathogenesis and evaluate the efficacy of therapeutic interventions. The two most common surgical models are the Anterior Cruciate Ligament Transection (ACLT) and the Medial Meniscectomy.
-
Anterior Cruciate Ligament Transection (ACLT): This model, also known as the Pond-Nuki model, involves the surgical cutting of the anterior (or cranial) cruciate ligament, leading to joint instability.[3][4] This instability results in progressive degenerative changes within the joint, including cartilage degradation, osteophyte formation, and synovitis, closely resembling human OA.[1][3] The ACLT model is valued for its reliable and progressive development of OA-like pathology.[1]
-
Medial Meniscectomy: This procedure involves the partial or total removal of the medial meniscus.[5][6] The meniscus plays a crucial role in load distribution and joint stability. Its removal alters joint mechanics, leading to increased stress on the articular cartilage and the subsequent development of osteoarthritis.[5] Total meniscectomy generally leads to more severe OA changes compared to partial removal.[5]
Experimental Protocols
Surgical Protocol: Anterior Cruciate Ligament Transection (ACLT) Model
This protocol describes a common method for inducing osteoarthritis in the canine stifle (knee) joint through the transection of the anterior cruciate ligament.
2.1.1. Pre-operative Preparation:
-
Animal Selection: Use skeletally mature dogs (e.g., Beagles, hounds) with no pre-existing orthopedic abnormalities.[3]
-
Acclimation: Allow a minimum of a 7-day acclimation period.
-
Pre-operative Assessment: Conduct a thorough physical and orthopedic examination, including radiography of the stifle joints to confirm normal joint architecture.
-
Fasting: Withhold food for 12 hours and water for 4 hours prior to surgery.
-
Anesthesia and Analgesia: Administer pre-operative analgesics and induce general anesthesia using a standard, approved protocol.
2.1.2. Surgical Procedure:
-
Position the dog in dorsal or lateral recumbency.
-
Aseptically prepare the surgical site over the stifle joint.
-
Perform a lateral parapatellar arthrotomy to expose the stifle joint.
-
Identify the anterior cruciate ligament.
-
Using a scalpel blade or surgical scissors, completely transect the ACL.[3]
-
Thoroughly lavage the joint with sterile saline.
-
Close the joint capsule, subcutaneous tissues, and skin in a routine manner.
2.1.3. Post-operative Care:
-
Administer post-operative analgesics as required.
-
Monitor the dog closely for signs of pain, infection, or other complications.
-
Allow weight-bearing as tolerated.
-
The development of osteoarthritic changes typically occurs over several weeks to months.[1]
Surgical Protocol: Medial Meniscectomy Model
This protocol outlines the procedure for inducing osteoarthritis through the removal of the medial meniscus.
2.2.1. Pre-operative Preparation:
-
Follow the same pre-operative preparation steps as outlined in section 2.1.1.
2.2.2. Surgical Procedure:
-
Perform a medial or lateral parapatellar arthrotomy to expose the stifle joint.
-
Visualize and probe the medial meniscus to assess its integrity.
-
For a total meniscectomy , carefully dissect the meniscus from its attachments to the tibia and joint capsule and remove it from the joint.[5]
-
For a partial meniscectomy , remove only the damaged or desired portion of the meniscus, aiming to preserve the peripheral rim.[7]
-
Lavage the joint and close the incision as described in section 2.1.2.
2.2.3. Post-operative Care:
-
Provide post-operative care as detailed in section 2.1.3.
This compound Treatment Protocol
The following protocol is a representative example of this compound administration for efficacy testing in a canine surgical OA model.
-
Treatment Initiation: Begin this compound treatment after a pre-determined period following surgery to allow for the initial development of OA (e.g., 4-8 weeks).
-
Dosage Regimen:
-
Control Group: Administer a placebo to a control group of dogs that have undergone the same surgical procedure.
-
Duration of Treatment: Treatment duration can vary depending on the study objectives, but a common duration is 14 to 28 days.[8][10]
Outcome Assessment
A multi-modal approach to outcome assessment is recommended to comprehensively evaluate the efficacy of this compound.
-
Lameness and Clinical Scores: Subjective scoring by a trained, blinded observer is a common method. Scores can assess the severity of lameness, pain on palpation, joint mobility, and overall clinical condition.[8][10]
-
Owner Assessments: Questionnaires provided to the dogs' handlers can capture improvements in mobility, activity levels, and quality of life.
-
Force Plate Analysis (Gait Analysis): This provides objective, quantitative data on limb function. Key parameters include:
-
Peak Vertical Force (PVF): The maximum force exerted on the plate during the stance phase.
-
Vertical Impulse (VI): The total force applied over the stance time.
-
-
Radiography: Radiographs can be used to assess structural changes in the joint, such as osteophyte formation and joint space narrowing, at the beginning and end of the study.
-
Synovial Fluid Analysis: Collection and analysis of synovial fluid can provide insights into the inflammatory state of the joint.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating this compound in dogs with osteoarthritis.
Table 1: General Clinical Scores (GCS) in Dogs with Osteoarthritis Treated with this compound or Placebo
| Treatment Group | Day 1 (Baseline) | Day 8 | Day 15 |
| This compound (n=105) | 3.0 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 |
| Placebo (n=112) | 3.0 ± 0.1 | 2.5 ± 0.1 | 2.4 ± 0.1 |
*Data are presented as mean ± SEM. A lower score indicates a better clinical condition. *p < 0.05 compared to the placebo group. (Adapted from data presented in a multicenter clinical trial)[8]
Table 2: Owner and Investigator Assessment of Treatment Success
| Assessment | This compound | Placebo |
| Owner Assessment Successful (%) | 76.2 | 43.8 |
| Investigator Assessment Successful (%) | 78.1 | 44.6 |
*p < 0.05 for this compound compared to placebo. (Data from day 15 of a clinical trial)[8]
Table 3: Ground Reaction Forces in Dogs with Osteoarthritis Treated with this compound
| Parameter | Baseline (Day 0) | Day 30 | Day 60 |
| Peak Vertical Force (% Body Weight) | 25.4 ± 8.2 | 31.2 ± 10.4 | 34.5 ± 11.1 |
| Vertical Impulse (N.s/kg) | 5.2 ± 1.8 | 6.5 ± 2.1 | 7.1 ± 2.3 |
*Data are presented as mean ± SD. *p < 0.05 compared to baseline. (Adapted from a study evaluating this compound in dogs with OA)
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[11][12] It shows preferential inhibition of COX-2 over COX-1.[11]
This compound's preferential inhibition of COX-2.
Key Signaling Pathways in Osteoarthritis
The pathogenesis of osteoarthritis involves a complex interplay of inflammatory and catabolic signaling pathways within the joint. Key mediators include pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), which stimulate the production of matrix-degrading enzymes.[13]
Key inflammatory pathways in osteoarthritis.
Experimental Workflow for this compound Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a surgical model of canine osteoarthritis.
Workflow for this compound efficacy testing.
References
- 1. Frontiers | Large Animal Models for Anterior Cruciate Ligament Research [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of early osteoarthritis in canine knee joints 3 weeks post ACL transection by microscopic MRI and biomechanical measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bilateral canine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vetlexicon.com [vetlexicon.com]
- 6. wagwalking.com [wagwalking.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Animal models of osteoarthritis: classification, update, and measurement of outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay to Determine Meloxicam COX-1/COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1] COX-1 is a constitutively expressed enzyme involved in physiological functions such as gastric mucosa protection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins (B1171923).[1] The therapeutic anti-inflammatory and analgesic effects of this compound are attributed to its inhibition of COX-2, while its preferential action is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that significantly inhibit COX-1.[1][3]
This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on COX-1 and COX-2. The most widely accepted method for this purpose is the human whole blood assay, which closely mimics the in vivo physiological environment.[4][5][6] This assay measures the production of thromboxane (B8750289) B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, to determine COX-1 activity.[4][7] For COX-2 activity, the assay involves the induction of COX-2 expression in monocytes using lipopolysaccharide (LPS) and the subsequent measurement of prostaglandin (B15479496) E2 (PGE2) production.[4][6]
Signaling Pathway
The enzymatic activity of COX-1 and COX-2 results in the conversion of arachidonic acid to prostaglandin H2 (PGH2).[8][9] PGH2 is then further metabolized by specific synthases into various prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation and physiological homeostasis.[10] this compound exerts its effect by binding to the active site of COX enzymes, thereby preventing this conversion.
Figure 1: this compound's inhibitory action on COX-1 and COX-2 pathways.
Experimental Workflow
The following diagram outlines the key steps of the human whole blood assay for determining this compound's COX-1 and COX-2 inhibitory activity.
Figure 2: Experimental workflow for the human whole blood assay.
Data Presentation
The inhibitory potency of this compound against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values (COX-1/COX-2 or COX-2/COX-1) is used to determine the selectivity of the compound. A lower COX-2/COX-1 IC50 ratio indicates preferential inhibition of COX-2.[6]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |
| This compound | 2.0 - 36.6 | 0.53 - 4.7 | 0.12 - 0.23 | [4][11][12][13] |
| Diclofenac | 0.611 | 0.63 | ~1.03 | [11] |
| Indomethacin | 0.063 | 0.48 | ~7.6 | [11] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.[14]
Experimental Protocols
Materials
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Heparin sodium salt solution
-
Phosphate Buffered Saline (PBS)
-
TxB2 ELISA kit
-
PGE2 ELISA kit
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Protocol for COX-1 Inhibition Assay (TxB2 Measurement)
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be less than 0.5%.
-
Blood Collection: Draw venous blood into tubes without any anticoagulant.
-
Incubation: Aliquot 500 µL of whole blood into microcentrifuge tubes. Add 5 µL of the respective this compound dilutions or vehicle (DMSO in PBS) to each tube.
-
Clotting: Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.[15]
-
Serum Collection: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
TxB2 Measurement: Collect the serum and store it at -80°C until analysis. Measure the concentration of TxB2 in the serum using a competitive ELISA kit according to the manufacturer's instructions.
Protocol for COX-2 Inhibition Assay (PGE2 Measurement)
-
Preparation of this compound Dilutions: Prepare this compound dilutions as described for the COX-1 assay.
-
Blood Collection: Draw venous blood into tubes containing heparin (10 U/mL) to prevent coagulation.
-
Incubation: Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes. Add 5 µL of the respective this compound dilutions or vehicle.
-
COX-2 Induction: Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.[6]
-
Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator for 24 hours.[6]
-
Plasma Collection: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
PGE2 Measurement: Collect the plasma and store it at -80°C until analysis. Measure the concentration of PGE2 in the plasma using a competitive ELISA kit according to the manufacturer's instructions.
Data Analysis
-
Calculate Percent Inhibition: For each this compound concentration, calculate the percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production relative to the vehicle-treated control.
-
% Inhibition = [1 - (Prostanoid concentration with inhibitor / Prostanoid concentration with vehicle)] x 100
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of prostanoid production.
-
Calculate Selectivity Ratio: Calculate the ratio of the IC50 values for COX-2 and COX-1 (IC50 COX-2 / IC50 COX-1) to determine the selectivity of this compound.
Alternative and Complementary Cell-Based Assays
While the human whole blood assay is considered a gold standard, other cell-based assays can also be employed:
-
Monocytic Cell Lines (e.g., THP-1): These cells can be differentiated into macrophage-like cells and stimulated with LPS to induce COX-2 expression for measuring PGE2 production.[16] Unstimulated cells can be used to assess COX-1 activity.
-
Epithelial Cell Lines (e.g., A549, HEK293): A549 cells can be stimulated with interleukin-1β to induce COX-2.[17] HEK293 cells can be stably transfected with COX-1 or COX-2 to create specific assay systems.
-
Human Articular Chondrocytes: These primary cells can be used to study the effects of NSAIDs on COX activity in a disease-relevant cell type. Unstimulated chondrocytes express COX-1, while IL-1 stimulated cells express COX-2.[11]
The choice of assay will depend on the specific research question, available resources, and desired throughput.
Conclusion
The described cell-based assays, particularly the human whole blood assay, provide a robust and physiologically relevant method for determining the inhibitory potency and selectivity of this compound on COX-1 and COX-2. Accurate determination of these parameters is crucial for understanding the therapeutic efficacy and safety profile of this compound and other NSAIDs in drug development and research settings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cyclooxygenase-1 and -2 are expressed by human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the Activity and Expression of Cyclooxygenases COX1 and COX2 in THP-1 Monocytes and Macrophages Cultured with BiodentineTM Silicate Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Meloxicam as a Positive Control in Anti-inflammatory Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that serves as an excellent positive control in various anti-inflammatory assays due to its well-characterized mechanism of action.[1][2] It exhibits anti-inflammatory, analgesic, and antipyretic properties.[2][3] Critically for its use as a reliable control, this compound preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme over COX-1, especially at lower therapeutic doses.[1][4][5][6] This selectivity allows for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[7][8] Its long half-life of approximately 20 hours facilitates once-daily dosing in experimental models.[1][8]
This document provides detailed protocols and quantitative data for the use of this compound as a positive control in key in vitro and in vivo anti-inflammatory models.
Mechanism of Action: Preferential COX-2 Inhibition
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (B1171923) (PGs).[5][8] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1][8]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[1][8][9]
This compound's preferential inhibition of COX-2 reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation, while largely sparing the protective functions of COX-1, making it an effective and relatively safe anti-inflammatory agent.[6][8]
Caption: this compound's mechanism via preferential inhibition of COX-2.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's inhibitory activity and efficacy from various published studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound
| Assay System | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Human Whole Blood | 2.2 | 1.1 | 2.0 | [10] |
| Human Whole Blood | - | - | 2.0 | [11] |
| Human Articular Chondrocytes | 36.6 | 4.7 | 7.8 | [12] |
| Partially Purified Rat Enzymes | 3.8 | 0.32 | 11.9 | [13] |
| Ovine COX-1 / Human rec. COX-2 | 1.98 | 0.09 | 22.0 | [14] |
IC₅₀: The half maximal inhibitory concentration. A higher selectivity ratio indicates greater selectivity for COX-2.
Table 2: In Vivo Efficacy of this compound in the Carrageenan-Induced Paw Edema Model (Rat)
| Dose (mg/kg, p.o.) | Time Point (hours) | % Inhibition of Edema | Reference |
| 1 | 3 | Synergistic Effect* | [15] |
| 3 | 3 | Significant Effect | [15] |
| 10 | 3 | Significant Effect | [15] |
| 1 | 4 | 16.49% | [3] |
| 3 | 5 | ~50% (approx.) | [13] |
*In combination with aminoguanidine (B1677879) hydrochloride.
Table 3: In Vivo Efficacy of this compound on Inflammatory Mediator Levels
| Model | Species | Dose (mg/kg) | Mediator Measured | % Reduction | Reference |
| LPS-Induced Synovitis | Horse | 0.6 (p.o.) | Prostaglandin E₂ (SF) | Significant | [16] |
| Monoiodoacetate-Induced Osteoarthritis | Rat | 10 (p.o.) | TNF-α (Serum) | Significant | [17] |
| Carrageenan-Induced Pleurisy | Rat | 1-3 (p.o.) | Prostaglandin E₂ | Significant | [13] |
SF: Synovial Fluid; TNF-α: Tumor Necrosis Factor-alpha.
Experimental Protocols
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[18][19]
1. Materials
-
This compound (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) or 1% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Plethysmometer
-
Oral gavage needles
2. Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
3. Step-by-Step Procedure
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.[19]
-
Grouping and Fasting: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (this compound), and Test Compound groups. Fast animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[20]
-
Drug Administration: Administer the vehicle, this compound (e.g., 3-10 mg/kg), or test compounds orally (p.o.) via gavage.[15][20]
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[20][21]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Euthanasia: At the end of the experiment, euthanize animals using an approved method.
4. Data Analysis
-
Calculate Paw Edema: Edema (mL) = Vt - V₀
-
Calculate Percent Inhibition of Edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Protocol 2: In Vitro LPS-Induced Cytokine Release from Macrophages
This assay is used to assess the anti-inflammatory effects of compounds on cytokine production in immune cells.
1. Materials
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (positive control)
-
MTT or similar cell viability reagent
-
ELISA kits for TNF-α, IL-6, and Prostaglandin E₂ (PGE₂)
-
96-well cell culture plates
2. Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in complete DMEM. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or this compound (e.g., 1-50 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammation Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine and Mediator Measurement: Quantify the concentration of TNF-α, IL-6, or PGE₂ in the supernatants using specific ELISA kits according to the manufacturer's instructions.[22]
-
Cell Viability Assay: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.[22]
4. Data Analysis
-
Calculate the percentage inhibition of cytokine/mediator production for each treatment group compared to the LPS-stimulated vehicle control group.
Protocol 3: In Vivo LPS-Induced Cytokine Release in Mice
This model evaluates the systemic anti-inflammatory effects of a compound.[23][24]
1. Materials
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (positive control)
-
Sterile, pyrogen-free saline
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for TNF-α, IL-6
2. Experimental Workflow
Caption: Workflow for the in vivo LPS-induced cytokine release assay.
3. Step-by-Step Procedure
-
Acclimatization and Grouping: Acclimatize and group mice as described in Protocol 1.
-
Drug Administration: Administer the vehicle, this compound (e.g., 5-10 mg/kg), or test compound via the desired route (e.g., p.o. or i.p.).
-
LPS Challenge: One hour after drug administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 0.5-1 mg/kg).[24]
-
Blood Collection: At the time of peak cytokine response (typically 1.5-2 hours post-LPS for TNF-α), collect blood samples via an appropriate method (e.g., cardiac puncture under terminal anesthesia).[24]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Measurement: Analyze plasma cytokine levels (TNF-α, IL-6) using specific ELISA kits.
4. Data Analysis
-
Calculate the percentage reduction in plasma cytokine levels in the treated groups compared to the vehicle-treated, LPS-challenged control group.
References
- 1. This compound: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Anti-Pyretic, Analgesic, and Anti-Inflammatory Activities of this compound and Curcumin Co-Encapsulated PLGA Nanoparticles in Acute Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and selective COX-2 inhibitors in the management of pain in the palliative care population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of this compound, a new non-steroidal anti-inflammatory drug with an improved safety profile through preferential inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound, a COX-2 Preferential Nonsteroidal Anti-Inflammatory [medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of pharmacological profile of this compound as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of this compound as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic anti-inflammatory interaction between this compound and aminoguanidine hydrochloride in carrageenan-induced acute inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. The change of proinflammatory cytokine tumor necrosis factor α level in the use of this compound in rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 24. criver.com [criver.com]
Application Notes and Protocols: Analytical Method Validation for Meloxicam in Bulk and Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the quantification of meloxicam in bulk drug substance and pharmaceutical dosage forms. The methodologies covered are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). All methods are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and other inflammatory conditions. Accurate and reliable analytical methods are crucial for the quality control of this compound in both its bulk form and in finished pharmaceutical products. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This document outlines validated methods for the determination of this compound, providing key performance characteristics and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC, UV-Vis Spectrophotometric, and HPTLC methods for the analysis of this compound.
Table 1: HPLC Method Validation Data for this compound
| Parameter | Result |
| Linearity Range | 20 - 120 µg/mL |
| Correlation Coefficient (r²) | 0.996 |
| Accuracy (% Recovery) | 99.99 - 100.46% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1744 µg/mL |
| Limit of Quantification (LOQ) | 0.5286 µg/mL |
Table 2: UV-Vis Spectrophotometric Method Validation Data for this compound
| Parameter | Method A (Absorbance Maxima) | Method B (First Order Derivative) |
| Wavelength (λmax) | 360 nm | 338 nm |
| Linearity Range | 5 - 25 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.6 - 101.2% | 98.8 - 101.5% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.13 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.411 µg/mL | Not Reported |
Table 3: HPTLC Method Validation Data for this compound
| Parameter | Result |
| Linearity Range | 100 - 500 ng/band |
| Correlation Coefficient (r²) | 0.9996 |
| Accuracy (% Recovery) | 100.3% |
| Precision (% RSD) | System: 0.83%, Method: 1.89% |
| Limit of Detection (LOD) | 30 ng/band |
| Limit of Quantification (LOQ) | 99 ng/band |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the determination of this compound in bulk and tablet dosage forms.
3.1.1. Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.4)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm i.d., 5 µm)
-
Mobile Phase: Acetonitrile: Phosphate buffer (pH 3.4) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time: Approximately 2.09 min
3.1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of diluent (acetonitrile:water 50:50) with the aid of sonication, and then make up to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain final concentrations in the range of 20 - 120 µg/mL for the calibration curve.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Make up to volume with the mobile phase and filter through a 0.45 µm membrane filter. Further dilute the filtrate to obtain a final concentration within the linearity range.
3.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
UV-Vis Spectrophotometric Method
This protocol outlines a simple and rapid UV-Vis spectrophotometric method for the estimation of this compound.
3.2.1. Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
0.1N Sodium Hydroxide (NaOH)
-
Distilled water
3.2.2. Instrumentation
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes.
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1N NaOH.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions using distilled water to obtain final concentrations in the range of 5 - 25 µg/mL.
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of 0.1N NaOH, sonicate for 15 minutes, and then make up to the mark with the same solvent. Filter the solution through Whatman filter paper No. 41. Dilute the filtrate with distilled water to obtain a concentration within the calibration range.
3.2.4. Procedure
-
Scan a 15 µg/mL solution of this compound from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). For Method A, the λmax is approximately 360 nm.
-
For Method B (First Order Derivative), obtain the first derivative spectrum of the scanned solution and identify the wavelength of the sharp peak, which is around 338 nm.
-
Measure the absorbance of the standard solutions at the selected wavelength (360 nm or 338 nm) against a blank of distilled water.
-
Measure the absorbance of the sample solutions.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Calculate the concentration of this compound in the samples from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol details an HPTLC method for the quantification of this compound.
3.3.1. Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
Ethyl acetate (B1210297) (analytical grade)
-
Cyclohexane (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Chloroform (B151607) (for stock solution)
3.3.2. Instrumentation and Chromatographic Conditions
-
HPTLC System: Applicator, developing chamber, and scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (10 x 10 cm).
-
Mobile Phase: Ethyl acetate: Cyclohexane: Glacial acetic acid (6.5:3.5:0.02 v/v/v).
-
Application Volume: 10 µL
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Drying: Air-dried.
-
Detection: Densitometric scanning at 353 nm.
3.3.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of chloroform.
-
Working Standard Solutions: Dilute the stock solution with chloroform to obtain concentrations in the range of 100-500 ng/µL.
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Extract a quantity of powder equivalent to 10 mg of this compound with chloroform. Filter and dilute the filtrate to a suitable concentration within the linearity range.
3.3.4. Procedure
-
Apply the standard and sample solutions as bands on the HPTLC plate using the applicator.
-
Develop the plate in the developing chamber with the mobile phase until the solvent front has migrated a sufficient distance.
-
Remove the plate and dry it.
-
Scan the dried plate using the densitometer at 353 nm.
-
Plot the peak area against the concentration of the applied standards to generate a calibration curve.
-
Determine the amount of this compound in the samples from the calibration curve.
Visualization of Workflows and Relationships
Caption: General workflow for analytical method validation as per ICH guidelines.
Caption: Interrelationship of key analytical method validation parameters.
How to prepare meloxicam stock solution for cell culture experiments
Application Notes and Protocols for Meloxicam in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[1][2][3] Its mechanism of action primarily involves blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3][4] Beyond its well-established role in targeting COX enzymes, this compound has also been shown to modulate other signaling pathways, including the PI3K/Akt and NF-κB pathways, which are implicated in cellular processes like proliferation and survival.[4][5] Due to its selective properties, this compound is a valuable tool for in vitro studies investigating inflammation, pain pathways, and cancer biology.
Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for preparing a this compound stock solution, guidelines for its use in cell culture, and an example of a cell viability assay.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 351.4 g/mol | [1] |
| Appearance | Crystalline solid | [1][6] |
| Storage (as solid) | -20°C | [1][6] |
| Stability (as solid) | ≥ 2 years | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][6] |
| Water | Practically insoluble | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][6] |
Table 3: Recommended Stock Solution Parameters
| Parameter | Recommendation | Reference |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][6] |
| Recommended Stock Concentration | 10 mM - 50 mM in 100% DMSO | [8] |
| Storage of Stock Solution (DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [8] |
| Storage of Aqueous Dilutions | Not recommended for more than one day | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 351.4 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 351.4 g/mol = 3.514 mg
-
-
-
Weighing:
-
Accurately weigh 3.514 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
-
Dissolution:
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
-
Protocol 2: Determining the Effect of this compound on Cell Viability using an MTT Assay
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range could be 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.[8]
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan (B1609692) crystals.[8]
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathway of this compound's inhibitory action on COX-2.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring COX-Independent Pathways: A Novel Approach for this compound and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates motor dysfunction and dopaminergic neurodegeneration by maintaining Akt-signaling in a mouse Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Measuring Meloxicam in Synovial Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of meloxicam in synovial fluid. The following sections outline validated methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to support pharmacokinetic studies and drug development research.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of arthritis and other inflammatory conditions.[1][2] Measuring its concentration in synovial fluid is crucial for understanding its distribution into the joint space, the primary site of action for inflammatory joint diseases.[3][4] Accurate and precise analytical methods are essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for evaluating the efficacy of different drug delivery systems, such as oral versus transdermal administration.[1]
Analytical Techniques Overview
The two primary techniques for the quantification of this compound in synovial fluid are LC-MS/MS and HPLC-UV.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, making it the gold standard for bioanalytical studies.[5] It offers low limits of detection and is capable of accurately measuring drug concentrations even when sample volumes are limited.[1][6]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and cost-effective technique, HPLC-UV is widely available in analytical laboratories.[2][7] While generally less sensitive than LC-MS/MS, it can be optimized to achieve the necessary performance for many research applications.[8][9]
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in the protocols.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.6103 - 156.25 ng/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 0.6103 ng/mL | [10] |
| Mean Recovery | 95.9% | [6] |
| Internal Standard | Piroxicam (B610120) or Tenoxicam |[1][6] |
Table 2: HPLC-UV Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 10 - 2000 ng/mL | [7] |
| Limit of Detection (LOD) | 3 ng/mL | [7] |
| Limit of Quantification (LOQ) | 9 ng/mL | [7] |
| Wavelength | 220 - 362 nm | [11][12] |
| Internal Standard | Piroxicam |[7] |
Experimental Protocols
Protocol 1: LC-MS/MS Method
This protocol is adapted from a validated method for the determination of this compound in plasma and synovial fluid.[1]
1. Synovial Fluid Sample Collection and Handling
-
Collect synovial fluid (approximately 50 μL) from the joint space using a sterile syringe and needle (e.g., 20 gauge).[1]
-
Immediately transfer the sample to a clean polypropylene (B1209903) tube.
-
Store samples at -20°C or lower until analysis.[1]
2. Sample Preparation: Protein Precipitation
-
Allow synovial fluid samples to thaw at room temperature.
-
In a microcentrifuge tube, mix a 25 μL aliquot of the synovial fluid sample with 25 μL of methanol (B129727).[1]
-
Add 25 μL of the internal standard solution (e.g., piroxicam in methanol).[1]
-
Add 75 μL of methanol to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 3000 × g for 10 minutes.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 μL of the mobile phase.[1]
3. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent or equivalent
-
Column: Zorbax SB C18 (150 mm × 4.6 mm, 5 μm) with a C18 guard column.[1]
-
Mobile Phase: Acetonitrile (B52724), water, and formic acid (80:20:0.2, v/v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 20 μL.[1]
-
Mass Spectrometer: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 2: HPLC-UV Method
This protocol is a generalized procedure based on several validated HPLC methods for this compound in biological fluids.[2][7][8]
1. Synovial Fluid Sample Collection and Handling
-
Follow the same procedure as described in Protocol 1.
2. Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of synovial fluid, add the internal standard (e.g., piroxicam).
-
Add an extraction solvent such as dichloromethane.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
3. Chromatographic Conditions
-
HPLC System: Shimadzu or equivalent with UV detector.[11]
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or 0.05% trifluoroacetic acid).[2][7] A common ratio is 60:40 (v/v).[7]
-
Injection Volume: 20 μL.[7]
Visualizations
Caption: LC-MS/MS experimental workflow for this compound analysis.
Caption: HPLC-UV experimental workflow for this compound analysis.
Caption: Logical relationships in the this compound quantification process.
References
- 1. Pharmacokinetic studies of this compound following oral and transdermal administration in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Articular diffusion of this compound after a single oral dose: relationship to cyclo-oxygenase inhibition in synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of this compound and 5′-Carboxythis compound in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Validation of assay indicating method development of this compound in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijper.org [ijper.org]
- 12. This compound Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols for Meloxicam Efficacy Studies in Felines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of meloxicam in felines. Detailed protocols for key experiments are included to facilitate the setup and execution of robust preclinical and clinical studies.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a preferential inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] By selectively targeting COX-2, which is primarily expressed at sites of inflammation, this compound effectively reduces pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][4] This document outlines experimental models and protocols to assess the analgesic and anti-inflammatory efficacy of this compound in felines.
Mechanism of Action: COX-2 Inhibition
This compound's primary mechanism of action involves the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[1] this compound's preferential inhibition of COX-2 leads to a reduction in the synthesis of pro-inflammatory prostaglandins.[1]
Figure 1: this compound's preferential inhibition of the COX-2 pathway.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various this compound efficacy studies in felines.
Table 1: this compound Dosage and Administration in Feline Studies
| Study Type | Condition | Route of Administration | Initial Dose (mg/kg) | Maintenance Dose (mg/kg/day) | Reference |
| Postoperative Pain | Onychectomy & Sterilization | Subcutaneous, then Oral | 0.2 | 0.05 | [6] |
| Acute Inflammation | Kaolin-Induced Paw Inflammation | Subcutaneous | 0.3 | N/A | [7][8] |
| Acute Synovitis | Sodium Urate-Induced | Oral | N/A | 0.05 (lowest efficacious dose) | [9] |
| Osteoarthritis | Naturally Occurring | Oral | 0.1 (loading dose for 4 days) | 0.01 - 0.03 | [10][11][12] |
| Osteoarthritis | Naturally Occurring | Oral | N/A | 0.025, 0.04, 0.05 | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Felines
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | Nearly 100% | Subcutaneous | [14] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | Subcutaneous (0.3 mg/kg) | [14] |
| Peak Plasma Concentration (Cmax) | 1.1 mcg/mL | Subcutaneous (0.3 mg/kg) | [14] |
| Elimination Half-Life (t½) | ~15 - 20 hours | Single Dose | [1][14] |
Table 3: Efficacy Endpoints and Assessment Methods
| Endpoint | Assessment Method | Model/Condition | Reference |
| Lameness/Gait | Subjective Scoring, Pressure Mat (Total Force, Contact Pressure) | Onychectomy, Synovitis | [6][9] |
| Pain | Subjective Scoring (Analgesia Scale, VAS), Paw Withdrawal Threshold | Onychectomy, Synovitis, Osteoarthritis | [6][9][13] |
| Inflammation | Paw Volume Measurement, Skin Temperature | Kaolin-Induced Inflammation | [15][16] |
| Activity | Accelerometer-based Motor Activity | Osteoarthritis | [13] |
| Body Temperature | Rectal Temperature Measurement | Kaolin-Induced Inflammation | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Kaolin-Induced Paw Inflammation Model
This model is used to induce a reproducible inflammatory response for the preclinical evaluation of NSAIDs.[15][16]
Objective: To assess the anti-inflammatory, analgesic, and antipyretic effects of this compound in a feline model of acute inflammation.
Materials:
-
Sterile kaolin (B608303) suspension (e.g., 25% w/w)
-
This compound for injection
-
Placebo control (e.g., sterile saline)
-
Calipers for paw volume measurement
-
Infrared thermometer for skin temperature
-
Rectal thermometer
-
Force plate or pressure-sensitive walkway for locomotion analysis
-
Pain and lameness scoring sheets
Procedure:
-
Acclimation: Acclimate cats to the housing and handling procedures for at least one week prior to the study.
-
Baseline Measurements: Record baseline data for all endpoints: body weight, rectal temperature, skin temperature of the paws, paw volume, and locomotion/lameness scores.
-
Induction of Inflammation: Under light sedation, inject a standardized volume and concentration of sterile kaolin suspension (e.g., 500 mg) subcutaneously into the plantar surface of one hind paw.[15][16]
-
Treatment Administration: Administer this compound (e.g., 0.3 mg/kg, SC) or placebo to randomized groups of cats at a predetermined time point relative to kaolin injection (e.g., immediately after).
-
Endpoint Assessment: Measure all endpoints at regular intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) post-induction.
-
Paw Volume: Measure the mediolateral and dorsoplantar dimensions of the paw using calipers.
-
Skin Temperature: Use an infrared thermometer to measure the surface temperature of the inflamed and contralateral paws.
-
Rectal Temperature: Measure systemic body temperature.
-
Lameness/Locomotion: Assess gait using a scoring system and/or objective measures from a force plate.
-
Pain: Use a validated pain scoring system (e.g., Visual Analog Scale).
-
Figure 2: Workflow for the kaolin-induced inflammation model.
Protocol 2: Evaluation of Efficacy in Cats with Osteoarthritis
This protocol outlines a clinical study design to assess the efficacy of this compound in client-owned cats with naturally occurring osteoarthritis (OA).[10][13]
Objective: To evaluate the long-term efficacy and safety of oral this compound for the management of pain associated with osteoarthritis in felines.
Study Design: A randomized, placebo-controlled, blinded clinical trial.
Inclusion Criteria:
-
Adult cats with radiographic and clinical evidence of OA.
-
Owner-reported signs of chronic pain (e.g., reduced mobility, altered grooming, changes in temperament).
-
Stable health status, with particular attention to renal function.
Materials:
-
Oral this compound formulation
-
Placebo formulation (matched for palatability and appearance)
-
Activity monitors (accelerometers)
-
Pressure-sensitive walkway
-
Validated owner questionnaires for pain and quality of life assessment (e.g., Feline Musculoskeletal Pain Index)
-
Blood and urine collection supplies for safety monitoring
Procedure:
-
Screening and Enrollment: Screen cats based on inclusion criteria. Obtain informed owner consent. Perform a complete physical examination, orthopedic examination, and collect baseline blood and urine samples.
-
Baseline Assessment:
-
Owners complete questionnaires regarding their cat's activity and pain levels.
-
Objective data collection: activity monitoring for a set period (e.g., 1 week) and gait analysis using a pressure-sensitive walkway.
-
-
Randomization and Blinding: Randomly assign cats to receive either oral this compound or placebo daily. The investigators and owners should be blinded to the treatment allocation.
-
Treatment Period: Owners administer the assigned treatment daily for a specified duration (e.g., 4-8 weeks). A loading dose may be considered.[10]
-
Follow-up Assessments: Conduct re-evaluations at predetermined intervals (e.g., weeks 2, 4, 8).
-
Repeat owner questionnaires.
-
Repeat objective activity and gait analysis.
-
Perform physical examinations and monitor for adverse events.
-
Collect blood and urine samples to monitor renal and hepatic function.
-
-
Data Analysis: Compare changes in subjective and objective outcome measures between the this compound and placebo groups.
Figure 3: Logical flow of a randomized controlled trial for osteoarthritis.
Safety Considerations
When designing efficacy studies, it is crucial to incorporate safety monitoring. NSAIDs, including this compound, can be associated with gastrointestinal, renal, and hepatic adverse events.[14][17] Regular monitoring of clinical signs (e.g., appetite, vomiting, diarrhea) and laboratory parameters (e.g., complete blood count, serum biochemistry, urinalysis) is essential, particularly in long-term studies.[18] The use of the lowest effective dose is recommended to minimize potential side effects.[19][20]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. youtube.com [youtube.com]
- 6. Efficacy and safety of 3 versus 5 days of this compound as an analgesic for feline onychectomy and sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose range finding study for the efficacy of this compound administered prior to sodium urate-induced synovitis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term safety, efficacy and palatability of oral this compound at 0.01–0.03 mg/kg for treatment of osteoarthritic pain in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term safety, efficacy and palatability of oral this compound at 0.01-0.03 mg/kg for treatment of osteoarthritic pain in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety, efficacy and palatability of oral this compound at 0.01-0.03 mg/kg for treatment of osteoarthritic pain in cats - Vetsmart Bulário [vetsmart.com.br]
- 13. Characterization of osteoarthritis in cats and this compound efficacy using objective chronic pain evaluation tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 15. Development and validation of a new model of inflammation in the cat and selection of surrogate endpoints for testing anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | VCA Animal Hospitals [vcahospitals.com]
- 18. vssoc-avsg.com [vssoc-avsg.com]
- 19. wsava.org [wsava.org]
- 20. Osteoarthritis in the cat: 2. How should it be managed and treated? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS Method for Identifying Meloxicam Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation. Monitoring its metabolic fate is crucial for understanding its pharmacokinetics and for clinical and forensic toxicology. This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C9 with a minor contribution from CYP3A4), into four main, pharmacologically inactive metabolites that are excreted in urine and feces.[1][2][3] The principal metabolic pathway involves the oxidation of the 5-methyl group of the thiazolyl ring to form 5'-hydroxymethylthis compound, which is further oxidized to 5'-carboxythis compound.[4] This application note provides a detailed protocol for the simultaneous identification and quantification of this compound and its major metabolites, 5'-hydroxymethylthis compound and 5'-carboxythis compound, in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes extensive hepatic metabolism to inactive metabolites. The primary pathway involves the oxidation of the thiazolyl methyl group, leading to the formation of 5'-hydroxymethylthis compound, which is subsequently converted to 5'-carboxythis compound.[4] These metabolites, along with the parent drug, are then excreted in the urine.[1][2]
Metabolic pathway of this compound.
Experimental Protocols
This section details the necessary steps for sample preparation, and the conditions for LC-MS/MS analysis.
Sample Preparation: Enzymatic Hydrolysis and Dilution
Given that metabolites in urine are often present as glucuronide conjugates, an enzymatic hydrolysis step is crucial for accurate quantification of the total metabolite concentration.
Materials:
-
Human urine samples
-
β-glucuronidase (from E. coli)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC vials with inserts
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the human urine sample.
-
Add 20 µL of the internal standard solution.
-
Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex the mixture for 10 seconds.
-
Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis of any conjugated metabolites.
-
After incubation, add 810 µL of a dilution solvent (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex the sample for 10 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins or particulates.
-
Transfer the supernatant to an LC vial for analysis.
Liquid Chromatography (LC) Conditions
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry (MS) Conditions
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 352.1 | 115.1 | 25 |
| 141.1 | 20 | ||
| 5'-Hydroxymethylthis compound | 368.1 | 115.1 | 28 |
| 350.1 | 15 | ||
| 5'-Carboxythis compound | 382.0 | 307.9 | 22 |
| 115.1 | 30 | ||
| This compound-d3 (IS) | 355.1 | 115.1 | 25 |
Data Presentation
The following table summarizes typical validation parameters for the LC-MS/MS method for the analysis of this compound and its metabolites in urine.
Table 4: Method Validation Summary
| Parameter | This compound | 5'-Hydroxymethylthis compound | 5'-Carboxythis compound |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 12% |
| Inter-day Precision (%CV) | < 12% | < 12% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 88 - 112% | 85 - 115% |
| Matrix Effect (%) | < 15% | < 15% | < 18% |
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites in urine is depicted below.
Workflow for urinary this compound metabolite analysis.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the identification and quantification of this compound and its major metabolites, 5'-hydroxymethylthis compound and 5'-carboxythis compound, in human urine. The described protocol, including enzymatic hydrolysis, ensures the accurate measurement of total metabolite concentrations. The provided LC and MS parameters, along with the validation data, offer a robust starting point for researchers in drug metabolism, pharmacokinetics, and clinical toxicology for the reliable analysis of these compounds.
References
- 1. A review of the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of this compound and 5′-Carboxythis compound in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Application Notes and Protocols for In Vitro Organ Culture of Porcine Cartilage Explants with Meloxicam
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro organ culture of porcine cartilage explants serves as a valuable model for studying cartilage biology, pathophysiology of osteoarthritis, and for screening potential therapeutic agents. This model maintains the native extracellular matrix and the three-dimensional environment of chondrocytes, offering a more physiologically relevant system compared to monolayer cell culture. Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) with preferential inhibition of cyclooxygenase-2 (COX-2), is widely used in the management of osteoarthritis. These application notes provide detailed protocols for establishing porcine cartilage explant cultures, inducing an inflammatory state, and assessing the effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters in porcine and related cartilage explant models.
Table 1: Effect of this compound on Proteoglycan (PG) Synthesis and Prostaglandin (B15479496) E2 (PGE2) Production
| Parameter | Species | This compound Concentration (µM) | Effect | Reference |
| Proteoglycan Synthesis | Porcine | 0.1 - 4.0 | No significant effect | [1] |
| Proteoglycan Synthesis | Canine | 0.5 - 10.0 | No significant effect | [2] |
| PGE2 Production | Porcine (Synovium) | Submicromolar | Inhibition | [1] |
| PGE2 Production | Canine | 0.3, 3.0, 30.0 (µg/mL) | Significant reduction at all concentrations from day 3 | [3] |
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Activity and Other Inflammatory Markers
| Parameter | Species/Model | This compound Concentration | Effect | Reference |
| General MMP Activity | Equine (LPS-induced synovitis) | 0.6 mg/kg in vivo | Significantly lower at 8 and 24 hours post-induction | [4][5] |
| MMP-1, MMP-2, MMP-3 | Human (Synovial fibroblasts) | 0.6 x 10⁻⁶ M | Significant suppression | [6] |
| MMP-13 | Human (Synovial fibroblasts) | 1.3 x 10⁻⁶ M | Significant suppression | [6] |
| Glycosaminoglycan (GAG) Release | Equine (LPS-induced synovitis) | 0.6 mg/kg in vivo | Significantly lower at 24 hours post-induction | [4][5] |
| IL-6 Production | Porcine (Synovium) | Therapeutic concentrations | Significantly increased | [1] |
| IL-8 Production | Porcine (Synovium) | Therapeutic concentrations | No effect | [1] |
Experimental Protocols
Protocol 1: Porcine Cartilage Explant Culture
This protocol details the aseptic harvesting and culture of porcine cartilage explants.
Materials:
-
Fresh porcine knee joints (from a local abattoir)
-
Sterile phosphate-buffered saline (PBS)
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose
-
Fetal Bovine Serum (FBS) or Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Ascorbic acid
-
Sterile scalpel, forceps, and 4 mm biopsy punch
-
24-well tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Aseptic Harvest:
-
Obtain fresh porcine knee joints within hours of slaughter.
-
In a laminar flow hood, meticulously dissect the joint to expose the articular cartilage of the femoral condyles and tibial plateau.
-
Rinse the articular surfaces with sterile PBS containing 2x Penicillin-Streptomycin.
-
Using a sterile 4 mm biopsy punch, harvest full-thickness cartilage explants. Avoid underlying bone.
-
-
Explant Culture:
-
Place two to three explants per well in a 24-well plate.
-
Prepare the basal culture medium: DMEM with low glucose supplemented with 10% FBS (or serum-free with ITS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µg/mL ascorbic acid.
-
Add 1 mL of culture medium to each well.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the explants to equilibrate in culture for 48-72 hours before initiating experiments. Change the medium every 48 hours.
-
Protocol 2: Induction of Inflammation with Lipopolysaccharide (LPS)
This protocol describes how to create an inflammatory environment in the cartilage explant culture.
Materials:
-
Established porcine cartilage explant cultures (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile PBS for stock solution preparation
Procedure:
-
LPS Stimulation:
-
Following the equilibration period, replace the medium in the wells with fresh culture medium containing the desired concentration of LPS. A typical concentration is 10 µg/mL.[7][8]
-
Include a control group of explants cultured in medium without LPS.
-
Culture the explants for 48-72 hours in the presence of LPS to induce an inflammatory response.[7]
-
Protocol 3: Treatment with this compound
This protocol outlines the application of this compound to the cartilage explant cultures.
Materials:
-
Established porcine cartilage explant cultures (with or without LPS stimulation)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Culture medium
Procedure:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1.0, 4.0 µM).[1]
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups and does not exceed 0.1% (v/v).
-
Replace the medium in the wells with the medium containing the respective this compound concentrations.
-
Include a vehicle control group (medium with DMSO only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 4: Assessment of Cartilage Viability (Live/Dead Assay)
This protocol provides a method to determine the viability of chondrocytes within the cartilage explants.
Materials:
-
Cartilage explants
-
Fluorescein diacetate (FDA)
-
Propidium iodide (PI)
-
PBS
-
Fluorescence microscope
Procedure:
-
Staining:
-
Prepare a staining solution containing FDA (e.g., 5 µg/mL) and PI (e.g., 20 µg/mL) in PBS.
-
Wash the cartilage explants with PBS.
-
Incubate the explants in the staining solution for 15-30 minutes at 37°C in the dark.
-
-
Imaging:
-
Wash the explants again with PBS.
-
Immediately visualize the explants using a fluorescence microscope. Live cells will fluoresce green (FDA), and dead cells will fluoresce red (PI).
-
Capture images for quantification.
-
Protocol 5: Quantification of Glycosaminoglycan (GAG) Release
This protocol describes the measurement of GAGs released into the culture medium as an indicator of cartilage matrix degradation.
Materials:
-
Culture medium samples
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin (B13769445) sulfate (B86663) standards
-
Spectrophotometer (plate reader)
Procedure:
-
DMMB Assay:
-
Collect the culture medium at specified time points.
-
In a 96-well plate, add a small volume of the culture medium sample.
-
Add the DMMB dye solution to each well.
-
Immediately read the absorbance at a wavelength of 525 nm.
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Calculate the GAG concentration in the samples based on the standard curve.
-
Visualizations
References
- 1. Effects of this compound, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. In vivo effects of this compound on inflammatory mediators, MMP activity and cartilage biomarkers in equine joints with acute synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Suppression of matrix metalloproteinase production from synovial fibroblasts by this compound in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating Cartilage Explant Culture with Simulated Digestion and Hepatic Biotransformation Refines In Vitro Screening of Joint Care Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial lipopolysaccharides induce in vitro degradation of cartilage matrix through chondrocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Meloxicam Aqueous Solubility Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving meloxicam in aqueous solutions for in vitro studies.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
Answer: this compound is practically insoluble in water and acidic aqueous solutions.[1][2][3] Direct dissolution in aqueous buffers is often unsuccessful. The following strategies can be employed to enhance its solubility.
Initial Steps:
-
Use of an Organic Co-solvent: The recommended first step is to dissolve this compound in an organic solvent before diluting it with your aqueous buffer.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[4][5]
-
pH Adjustment: this compound's solubility is pH-dependent, increasing in alkaline conditions.[3][6] Preparing your aqueous buffer at a higher pH (e.g., pH 7.4 or higher) can significantly improve solubility.
Issue: My this compound stock solution in an organic solvent precipitates when diluted with my aqueous experimental medium.
Answer: This is a common issue that occurs when the concentration of the organic solvent is significantly reduced upon dilution, causing the poorly soluble drug to crash out of the solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous medium. It is crucial to maintain a sufficient final concentration of the co-solvent to keep this compound dissolved.
-
Stepwise Dilution: Instead of a single large dilution, try adding the aqueous buffer to the organic stock solution in a slow, stepwise manner with continuous stirring.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween 80, in the final aqueous medium can help to maintain this compound in solution through micellar solubilization.[6][7]
-
Consider Alternative Solubilization Techniques: If co-solvents are not suitable for your experimental system, consider preparing a different formulation of this compound, such as a cyclodextrin (B1172386) inclusion complex or a solid dispersion, which can enhance aqueous solubility without the need for high concentrations of organic solvents.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) and dimethylformamide are highly effective solvents for this compound, with a solubility of approximately 20 mg/mL.[4] Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400) are also viable options.[6][10] The choice of solvent will depend on the tolerance of your specific in vitro model.
Q2: How much can I increase this compound's solubility by adjusting the pH?
A2: The solubility of this compound significantly increases in alkaline conditions due to the ionization of the drug.[6] For instance, its solubility is considerably higher in phosphate (B84403) buffer at pH 7.4 compared to its solubility in water.[6]
Q3: What are cyclodextrins and how can they improve this compound solubility?
A3: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drug molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex.[8][11] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the drug.[8][12] Both β-cyclodextrin and γ-cyclodextrin have been shown to be effective, with γ-cyclodextrin demonstrating a greater increase in solubility.[8]
Q4: What is a solid dispersion and how does it work for this compound?
A4: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier.[13][14] This technique can enhance the dissolution of this compound by increasing its wettability and reducing its crystallinity.[13][15] Common carriers used for this compound solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[9][13][14]
Q5: Are there other advanced methods to improve this compound's aqueous solubility?
A5: Yes, other methods include the use of hydrotropic agents like sodium benzoate, which can form water-soluble solid dispersions, and the preparation of nanosuspensions.[16][17][18] Nanosuspensions involve reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution rate.[19][20]
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents and with different solubilization techniques.
Table 1: Solubility of this compound in Different Solvents
| Solvent System | Solubility (mg/mL) | Reference(s) |
| Water (25 °C) | ~0.0034 | [1] |
| Phosphate Buffer (pH 7.4) | ~0.679 | [6] |
| DMSO | ~20 | [4] |
| Dimethylformamide | ~20 | [4] |
| PEG 400 | ~7 - 9.2 | [1][7] |
| PEG 400:Phosphate Buffer (40:60) | ~12 | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [4] |
Table 2: Enhancement of this compound Dissolution with Different Techniques
| Technique | Carrier/Agent | Fold Increase in Solubility/Dissolution | Reference(s) |
| Cyclodextrin Complexation | β-cyclodextrin | ~5-fold | [8] |
| γ-cyclodextrin | ~10-fold | [8] | |
| Solid Dispersion | PEG 6000 and SLS | Significant increase over pure drug | [14] |
| PVP K30 and Croscarmellose | Significant improvement | [13] | |
| Hydrotropy | 2M Sodium Benzoate | Substantial enhancement | [16] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 20 mg/mL).[4]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[5]
-
Visually inspect the solution to ensure there is no particulate matter.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5]
-
Store the stock solution at -20°C. It is recommended to prepare fresh aqueous dilutions daily and not to store the aqueous solution for more than one day.[4]
Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex by the Kneading Method
Objective: To prepare a solid this compound-β-cyclodextrin complex to enhance aqueous solubility.
Materials:
-
This compound powder
-
β-cyclodextrin
-
Mortar and pestle
-
Ethanol-water solution (e.g., 50% v/v)
-
Oven or vacuum desiccator
Procedure:
-
Place an equimolar ratio of this compound and β-cyclodextrin in a mortar.[8]
-
Add a small volume of the ethanol-water solution to the powder mixture to form a paste-like consistency.
-
Knead the mixture thoroughly with the pestle for a specified time (e.g., 30-60 minutes).[11]
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.
-
The resulting dried complex can be pulverized and stored for later use, where it can be directly dissolved in an aqueous medium.
Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: Methods for enhancing this compound's aqueous solubility.
References
- 1. EP3777862A1 - this compound composition, preparation and preparation method and use thereof - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Assessing solubility of this compound in age-specific gastric and intestinal media relevant to adults and pediatric populations: implications for optimizing dosing in patients for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of this compound in Mixed Solvent Systems | Semantic Scholar [semanticscholar.org]
- 8. thaiscience.info [thaiscience.info]
- 9. Improving solubility and dissolution of this compound by solid dispersion using hydroxypropyl methylcellulose 2910 3 cps and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of this compound Solubility Using a β-Cyclodextrin Complex Prepared via the Kneading Method and Incorporated into an Orally Disintegrating Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tablet formulation containing this compound and β-cyclodextrin: Mechanical characterization and bioavailability evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility Enhancement of this compound by Binary and Ternary Solid Dispersion | Semantic Scholar [semanticscholar.org]
- 14. brieflands.com [brieflands.com]
- 15. rjpbcs.com [rjpbcs.com]
- 16. ijper.org [ijper.org]
- 17. A novel albumin wrapped nanosuspension of this compound to improve inflammation-targeting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel albumin wrapped nanosuspension of this compound to improve inflammation-targeting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
Meloxicam Degradation: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of meloxicam under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under acidic and basic conditions?
This compound undergoes hydrolysis in both acidic and basic environments, leading to the cleavage of the amide bond.[1][2][3] This results in the formation of two primary degradation products.[1][2][3]
-
Degradation Product 1 (DP I): 5-methylthiazol-2-ylamine[1][2][3]
-
Degradation Product 2 (DP II): A benzothiazine derivative, which has been identified as 5-(dioxide-l6-sulfanylidene)-6-methylidenecyclohexa-1,3-diene[1][2] or benzothiazine carboxylic acid[4].
Q2: How does the rate of this compound degradation differ between acidic and basic conditions?
Studies have shown that this compound degrades under both acidic and basic stress.[5] However, the extent of degradation can vary significantly depending on the specific experimental conditions such as the concentration of the acid or base, temperature, and duration of exposure.[1][6][7] One study observed that significant degradation occurred in 0.1 N HCl, while less degradation was seen in 0.1 N NaOH for some brands of this compound.[6]
Q3: What analytical techniques are most suitable for studying this compound degradation?
A variety of analytical methods can be employed to monitor the degradation of this compound and identify its degradation products. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC): These are powerful separation techniques used to separate this compound from its degradation products.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for the structural elucidation and identification of the degradation products.[1][2][5]
-
UV-Visible Spectroscopy: This method can be used to quantify the amount of remaining this compound, although it may have limitations in distinguishing between the parent drug and its degradation products if their absorption spectra overlap.[6][9]
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique for the separation and preliminary identification of degradation products.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation results between experiments. | 1. Variation in temperature. 2. Inconsistent concentration of acid or base. 3. Different exposure times. 4. Variability in the source or brand of this compound.[6] | 1. Use a temperature-controlled water bath or incubator. 2. Prepare fresh acid and base solutions and verify their concentrations. 3. Use a precise timer for all experiments. 4. Document the source and lot number of the this compound used. |
| Difficulty in separating this compound from its degradation products using HPLC. | 1. Inappropriate mobile phase composition. 2. Unsuitable column chemistry. 3. Inadequate flow rate. | 1. Optimize the mobile phase by adjusting the solvent ratio, pH, or trying different solvent systems. A common mobile phase is a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. 2. Select a column with appropriate stationary phase chemistry (e.g., C18). 3. Optimize the flow rate to improve resolution. |
| Poor identification of degradation products by LC-MS/MS. | 1. Insufficient concentration of degradation products. 2. Inappropriate ionization source or parameters. 3. Complex matrix effects. | 1. Concentrate the sample after degradation. 2. Optimize the mass spectrometer's ionization source (e.g., ESI, APCI) and parameters (e.g., capillary voltage, gas flow). 3. Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
| Overlapping peaks in UV-Vis spectroscopy. | The degradation products have similar UV absorption spectra to the parent this compound. | Use a stability-indicating chromatographic method (HPLC or HPTLC) for accurate quantification. |
Quantitative Data Summary
The following table summarizes the percentage of this compound degradation observed under different stress conditions from a study.
| Stress Condition | Brand A Degradation (%) | Brand B Degradation (%) | Brand C Degradation (%) | Reference |
| 0.1 N HCl | Highly Significant | Significant | Significant | [6] |
| 0.1 N NaOH | Less | Less | Significant | [6] |
Note: The terms "Highly Significant," "Significant," and "Less" are as reported in the cited study and indicate a qualitative comparison of degradation.
Experimental Protocols
Forced Degradation Study (General Protocol)
This protocol outlines a general procedure for conducting forced degradation studies of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[7]
-
Acid Hydrolysis:
-
Take a known volume of the this compound stock solution.
-
Add an equal volume of an acidic solution (e.g., 0.1 N HCl or 1 M HCl).[7]
-
Reflux the mixture for a specified period (e.g., 3 hours) or keep at room temperature.[7]
-
After the specified time, cool the solution to room temperature and neutralize it with a suitable base (e.g., NaOH).
-
Dilute the solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Take a known volume of the this compound stock solution.
-
Add an equal volume of a basic solution (e.g., 0.1 N NaOH or 1 N NaOH).[7]
-
Reflux the mixture for a specified period (e.g., 3 hours) or keep at room temperature.[7]
-
After the specified time, cool the solution to room temperature and neutralize it with a suitable acid (e.g., HCl).
-
Dilute the solution to a suitable concentration for analysis.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC, TLC, LC-MS/MS) to determine the extent of degradation and identify the degradation products.
TLC Method for Separation of this compound and its Degradation Products
-
Stationary Phase: TLC plates coated with silica (B1680970) gel 60 F254.[1][2][3]
-
Mobile Phase: A mixture of ethyl acetate, toluene, and butylamine (B146782) in a ratio of 2:2:1 (v/v/v).[1][2]
Visualizations
This compound Degradation Pathway
Caption: this compound degradation via amide hydrolysis.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for this compound forced degradation.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. ptfarm.pl [ptfarm.pl]
- 3. TLC determination of this compound in tablets and after acidic and alkaline hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Stability Indicating HPTLC Determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Meloxicam In Vivo Efficacy Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify and address potential sources of variability in in vivo efficacy studies of meloxicam. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Animal Model and Biological Factors
Question: We are observing significant inter-animal variability in the analgesic response to this compound in our rodent model. What are the likely causes?
Answer: Variability in response is a common challenge and can stem from several biological factors:
-
Species and Strain Differences: The pharmacokinetics (PK) of this compound vary substantially between animal species.[1][2] For instance, mice exhibit plasma clearance rates approximately 10 times higher than those in rats, dogs, and humans, which may necessitate more frequent dosing to maintain therapeutic concentrations.[3] The pharmacokinetic profile in rats most closely resembles that in humans.[4][5]
-
Metabolism: this compound is extensively metabolized in the liver into inactive metabolites.[2][6] The rate and profile of metabolism can differ between species. In rats, mini-pigs, and humans, the main metabolites are a 5'-hydroxymethyl derivative and a 5'-carboxy metabolite.[4][5] Faster metabolism, as seen in some rat strains, can lead to lower drug exposure and reduced efficacy.[4]
-
Sex and Age: Sex-dependent differences in drug disposition have been noted for other NSAIDs and could play a role. While one study in mice found no significant pharmacokinetic differences between genders, another noted that male mice had a trend of lower plasma concentrations compared to females.[3][4] Age can also influence drug metabolism and clearance.
-
Physiological Status: The health and physiological state of the animal, including body condition, can alter drug distribution and metabolism.[1] Underlying health issues can affect plasma protein binding, which is typically very high for this compound (close to 99%), impacting the amount of free, active drug available.[4][6]
Question: Why are the plasma concentrations of this compound in our study lower than published values, despite using the same dose?
Answer: Discrepancies in plasma concentrations can be traced to several key areas:
-
Route of Administration: Bioavailability can differ significantly with the administration route. While this compound generally shows good bioavailability after oral and parenteral administration (85–95% in most species), the lowest values have been reported in sheep after oral administration.[1][2][6]
-
Fasting Status: The presence of food in the gastrointestinal tract can delay or reduce the absorption of orally administered drugs. A study in mice noted that non-fasted animals had a time to peak plasma concentration (Tmax) approximately three times longer than that reported in a study with fasted mice.[7]
-
Formulation and Vehicle: The drug's formulation and the vehicle used for administration can dramatically affect its dissolution and absorption. This is covered in more detail in the next section.
-
Sample Handling and Analysis: Issues with blood sample collection, processing (e.g., hemolysis, improper storage), or the analytical method itself can lead to artificially low readings. Ensure your analytical method is properly validated for sensitivity and accuracy.[8][9]
Category 2: Formulation and Administration
Question: Does the choice of an oral formulation—tablet versus suspension—impact this compound's efficacy?
Answer: Yes, the formulation is critical, particularly for a drug like this compound, which is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[10]
-
Dissolution Rate: The rate at which the drug dissolves is often the limiting step for its absorption.[10] Suspensions generally offer a larger surface area for dissolution compared to crushed tablets, potentially leading to faster absorption. However, studies in humans have shown that a tablet formulation can be bioequivalent to a suspension.[11]
-
Advanced Formulations: To overcome solubility issues, advanced formulations have been developed.
-
Nanocrystals: this compound solid nanoparticles have been shown to significantly increase the absorption rate in rats, with a 5-fold higher absorption ratio compared to traditional this compound.[10]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems improve this compound's solubility and dispersibility. In vitro studies have shown that SMEDDS formulations can release over 94% of the drug within 60 minutes.[12]
-
Fast-Dissolving (FD) Formulations: In a rat study, an FD formulation was less affected by vagal suppression (which can slow gastrointestinal motility) compared to a standard brand, indicating more reliable absorption under conditions of acute pain or stress.[13]
-
Question: We are using a topical gel formulation. How does its absorption and efficacy compare to systemic administration?
Answer: Topical administration offers the advantage of localized drug delivery, which can reduce systemic side effects like gastrointestinal toxicity.[14] However, the stratum corneum presents a significant barrier to skin penetration.
-
Local vs. Systemic Concentration: Topical application can achieve high drug concentrations at the site of administration. Studies have shown that this compound can penetrate into synovial fluid, suggesting direct delivery to the target site.[15][14]
-
Plasma Concentration: Systemic plasma concentrations after topical administration are generally much lower than after oral or intravenous routes.[14] This can be advantageous for minimizing systemic adverse effects but may not be sufficient for treating systemic inflammation or pain.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of this compound in Various Animal Species
(Note: Parameters can vary based on dose, formulation, and specific study conditions.)
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Mouse | Oral | 10 | 18.1 | 0.7 | 4.8 | 94% | [4] |
| IV | 10 | - | - | 6.4 | - | [4] | |
| SC | 5 | ~3.5 | ~2.0 | 2.32 | - | [16] | |
| Rat | Oral | 1 | 2.1 | 4.0 | 12.8 | 69% | [4] |
| IV | 1 | - | - | 13.0 | - | [4] | |
| Dog | Oral | 0.3 | 0.75 | 7.7 | 23.9 | 77% | [4] |
| IV | 0.3 | - | - | 26.0 | - | [4] | |
| Cat | SC | 0.3 | - | - | 37.0 | - | [17] |
| Sheep | IV | 0.5 | - | - | ~11.0 | - | [1] |
| IM | 2.0 | 15.30 | ~2-3 | - | High | [1] | |
| SC | 2.0 | 15.94 | ~5.0 | - | High | [1] | |
| Horse | IV | 0.6 | - | - | 2.7 | - | [18] |
Table 2: Dose-Response Relationship of this compound in Different Pain/Inflammation Models
| Species | Model | Endpoint | Effective Dose | Observations | Reference |
| Sheep | Turpentine-induced inflammation | Lameness score, weight-bearing | 1.0 mg/kg | Dose-dependent response seen up to 1.0 mg/kg; no additional benefit at 1.5 mg/kg. | [19] |
| Horse | Induced arthritis | Clinical lameness score | ED50: 0.265 mg/kg | A clear dose-effect relationship was established using a maximum possible effect (Emax) model. | [18] |
| Rat | Osteoarthritis (MIA-induced) | TNF-α level, heat sensitivity | 10.0 mg/kg | Significantly reduced TNF-α levels and sensitivity to heat stimulation compared to control. | [20] |
| Human | Post-operative pain (hysterectomy) | Pain intensity (SPID24) | 5-60 mg (IV) | All IV doses produced statistically significant pain reduction compared to placebo. | [21] |
Experimental Protocols
Protocol 1: General Workflow for a Carrageenan-Induced Paw Edema Study in Rats
-
Animal Acclimation: Male Wistar rats (180-200g) are acclimated for at least 7 days with free access to standard chow and water.
-
Baseline Measurement: The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Grouping and Administration: Animals are randomly divided into groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control). This compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Efficacy Assessment: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Protocol 2: Quantification of this compound in Plasma by HPLC-UV
This is a generalized protocol based on common methodologies.[8][9]
-
Sample Preparation (Protein Precipitation):
-
To 250 µL of plasma in a glass tube, add 25 µL of an internal standard solution (e.g., Piroxicam, 0.5 µg/mL).[9]
-
Add 75 µL of 1M HCl and vortex for 30 seconds.[9]
-
Add 1.25 mL of ethyl acetate, vortex for 2 minutes to precipitate proteins.[9]
-
Centrifuge at 9000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound in blank plasma.
-
The concentration of this compound in unknown samples is determined by comparing the peak area ratio (this compound/internal standard) to the calibration curve.
-
Visualizations: Workflows and Pathways
Diagram 1: Key Factors Contributing to Variability
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of this compound in Different Animal Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous this compound suspension pharmacokinetics in mice and dose considerations for postoperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. Pharmacokinetics of this compound in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Stability and Oral Pharmacokinetics of this compound and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eujournal.org [eujournal.org]
- 9. japsonline.com [japsonline.com]
- 10. Oral Administration System Based on this compound Nanocrystals: Decreased Dose Due to High Bioavailability Attenuates Risk of Gastrointestinal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the formulation on the bioequivalence of this compound: tablet and suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and in vitro evaluation of this compound as a self-microemulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound administered as regular and fast dissolving formulations to the rat: influence of gastrointestinal dysfunction on the relative bioavailability of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effectiveness, Safety, and Pharmacokinetics of this compound Formulations in African-clawed Frogs, Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Efficacy of this compound in a pain model in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The change of proinflammatory cytokine tumor necrosis factor α level in the use of this compound in rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analgesic Efficacy and Safety of Intravenous this compound in Subjects With Moderate-to-Severe Pain After Open Abdominal Hysterectomy: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Meloxicam Photodegradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and quantifying the photodegradation products of meloxicam. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques used to identify and quantify this compound and its photodegradation products?
A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5] High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis is also utilized.[6] These methods allow for the separation and quantification of this compound from its various degradation products.
Q2: What are the known photodegradation products of this compound?
A2: Forced degradation studies have shown that this compound degrades under various conditions, including exposure to light. While some studies have identified several degradation products, two have been explicitly named in the literature following acidic and alkaline hydrolysis: 5-methylthiazol-2-ylamine and 5-(dioxide-l(6)-sulfanylidene)-6-methylidenecyclohexa-1,3-diene.[7] Other research has indicated the formation of up to four degradation products under photolytic conditions, though their specific structures were not fully elucidated in those publications.[1][2]
Q3: What are the typical forced degradation conditions for studying this compound photostability?
A3: Forced degradation studies for this compound, in line with ICH Q1B guidelines, typically involve exposing a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] Studies have been conducted using various light sources, including UV lamps at specific wavelengths (e.g., 320 nm) and xenon lamps that simulate sunlight.[6][8] The degradation is often assessed under different pH conditions (acidic, neutral, and basic) and in the presence of an oxidizing agent like hydrogen peroxide.[1]
Q4: How does the concentration of this compound in solution affect its photodegradation rate?
A4: Studies have shown a distinct correlation between the concentration of the this compound solution and its photodegradation rate.[6] Generally, more dilute solutions may exhibit a faster percentage of degradation under the same light exposure conditions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound and its photodegradation products.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Symptom: The this compound peak in the chromatogram is asymmetrical, with a tail or a front.
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between this compound and free silanol groups on the silica-based stationary phase of the HPLC column.
-
Solution: Use a modern, high-purity, end-capped C18 column. Consider a column specifically designed for the analysis of basic compounds.
-
-
Inappropriate Mobile Phase pH: this compound has pKa values of approximately 1.1 and 4.2. The pH of the mobile phase can significantly impact peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa values. For this compound, a lower pH (e.g., pH 3.0) is often used to suppress the ionization of the carboxylic acid group, leading to a more symmetrical peak.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Issue 2: Inadequate Resolution Between this compound and its Photodegradation Products
-
Symptom: The peaks for this compound and one or more degradation products are not baseline separated.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be optimal for separating compounds with similar polarities.
-
Solution: Perform a gradient elution or systematically vary the mobile phase composition (e.g., the percentage of acetonitrile (B52724) or methanol) to improve separation.
-
-
Incorrect Column Chemistry: The stationary phase may not be providing sufficient selectivity.
-
Solution: Try a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities compared to a standard C18 column.
-
-
Flow Rate is Too High: A high flow rate can reduce separation efficiency.
-
Solution: Decrease the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases.
-
-
Issue 3: High Backpressure
-
Symptom: The HPLC system pressure is significantly higher than normal.
-
Possible Causes & Solutions:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the pressure does not decrease, the frit may need to be replaced. Using a guard column can help prevent this issue.
-
-
Precipitation in the System: The mobile phase buffer may have precipitated due to high organic solvent concentration or temperature changes.
-
Solution: Flush the system with a solvent in which the buffer is soluble (e.g., water). Ensure the mobile phase components are miscible and the buffer concentration is appropriate for the organic solvent percentage.
-
-
Tubing Blockage: A blockage may have occurred in the system tubing.
-
Solution: Systematically disconnect sections of the flow path to identify the location of the blockage.
-
-
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol outlines a general procedure for conducting a forced photodegradation study of this compound in solution, based on ICH Q1B guidelines.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired working concentration (e.g., 100 µg/mL) using the same solvent system.
-
-
Exposure to Light:
-
Transfer the this compound working solution into quartz cuvettes or other suitable transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
-
Place the samples in a photostability chamber equipped with a light source that complies with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
Monitor the temperature during the experiment to ensure it does not contribute significantly to degradation.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the light-exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and its photodegradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound degradation at each time point for the light-exposed sample, correcting for any degradation observed in the dark control.
-
Quantify the formation of any major photodegradation products.
-
Protocol 2: HPLC-UV Method for Quantification of this compound and Photodegradation Products
This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound and its photodegradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with phosphoric acid) in a ratio of 50:50 (v/v). The optimal ratio may need to be determined experimentally.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 355 nm (for this compound). The optimal wavelength for detecting degradation products may vary.
-
-
Procedure:
-
Prepare standard solutions of this compound at various concentrations to establish a calibration curve.
-
Prepare samples from the photodegradation study by appropriate dilution.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve.
-
Identify peaks corresponding to photodegradation products and, if standards are available, quantify them. If standards are not available, their formation can be reported as a percentage of the total peak area.
-
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies of this compound.
Table 1: Photocatalytic Degradation of this compound
| Parameter | Condition | Result | Reference |
| Initial Concentration | 64.57 ± 0.09 µg/mL | 77.34 ± 0.02 % degradation | [9] |
| Light Source | UV light (1012 μW/cm²) | ||
| Catalyst | 0.4 mg/mL TiO₂ Nanoparticles | ||
| pH | 9.0 ± 0.05 | ||
| Duration | 8 hours |
Table 2: Forced Degradation of Different Brands of this compound under Various Conditions
| Condition | Brand A Degradation (%) | Brand B Degradation (%) | Brand C Degradation (%) | Reference |
| 0.1 N HCl | Highly significant | Significant | Significant | [8] |
| 0.1 N NaOH | Less degradation | Less degradation | Significant degradation | [8] |
| UV Light (320 nm) | Significant degradation | Significant degradation | Significant degradation | [8] |
| Heat (50 °C) | Significant degradation | Significant degradation | Significant degradation | [8] |
Note: The terms "significant" and "less" are as reported in the source study and are qualitative. The study used UV spectroscopy to measure changes in absorbance, which may not be directly proportional to the concentration of the parent drug in the presence of interfering degradation products.
Visualizations
Caption: Experimental workflow for a this compound photodegradation study.
Caption: Proposed photodegradation pathway of this compound.
References
- 1. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A new RP-HPLC method for analysis of this compound in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TLC determination of this compound in tablets and after acidic and alkaline hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Optimization of photocatalytic degradation of this compound using titanium dioxide nanoparticles: application to pharmaceutical wastewater analysis, treatment, and cleaning validation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent meloxicam precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common issue of meloxicam precipitation in cell culture media.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound precipitation during your experiments.
Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What went wrong?
A1: Immediate precipitation, often called "solvent shock" or "crashing out," is common when a concentrated organic stock solution is diluted into an aqueous medium where the compound is less soluble.[1][2] Several factors can cause this:
-
High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the culture medium.
-
Rapid Dilution: Adding the stock solution too quickly into the medium causes a rapid solvent exchange, leading to precipitation.[2]
-
Media Temperature: Adding the stock to cold media can significantly decrease this compound's solubility.[2][3]
-
High Stock Concentration: A very high stock concentration requires a large dilution factor, which can increase the likelihood of precipitation.
Recommended Solutions:
-
Optimize Dilution Technique: Always add the DMSO stock solution dropwise into pre-warmed (37°C) cell culture media while gently vortexing or swirling.[2][3][4] This helps disperse the compound quickly.
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media.[2]
-
Verify Final Concentration: Ensure your final working concentration is below the known solubility limit of this compound in your specific media conditions. A solubility of approximately 0.5 mg/ml is reported in a 1:1 solution of DMSO:PBS (pH 7.2).[5][6]
-
Control Solvent Percentage: Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize both precipitation risk and cellular toxicity.[2][3]
Q2: My media was clear after adding this compound, but it became cloudy or a precipitate formed after incubation. Why did this happen?
A2: Delayed precipitation can occur due to changes in the media's physicochemical properties during incubation.
-
pH Shift: Cell metabolism can produce acidic byproducts like lactic acid, lowering the pH of the medium.[1][3] this compound's solubility is pH-dependent, with higher solubility in basic conditions.[7][8][9] A decrease in pH can reduce its solubility.
-
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[2]
-
Interaction with Media Components: Over time, this compound may interact with salts, proteins, or other components in the serum, forming insoluble complexes.[1]
-
Evaporation: Media evaporation during long-term experiments can increase the concentration of all components, including this compound, potentially pushing it past its solubility limit.[2][3]
Recommended Solutions:
-
Use Buffered Media: Ensure your medium is adequately buffered (e.g., with HEPES) to resist pH changes, especially in dense or highly metabolic cultures.[1]
-
Maintain Stable Environment: Minimize the time that cultures are outside the incubator and ensure the incubator has proper humidification to prevent evaporation.[2]
-
Prepare Fresh: It is recommended not to store aqueous solutions of this compound for more than one day.[5][6] Prepare fresh media with this compound for each experiment or for media changes in long-term cultures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is soluble in DMSO at approximately 20 mg/mL.[5][6] For long-term storage, the solid compound should be stored at -20°C.[5]
Q2: What are the pKa values for this compound and why are they important?
A2: this compound has pKa values of 1.1 and 4.2.[7][9] The pKa indicates the pH at which the drug is 50% ionized. Since this compound is a weak acid, its solubility in aqueous solutions increases as the pH becomes more basic (higher than the pKa). Standard cell culture media is typically buffered around pH 7.2-7.4, which is favorable for its solubility compared to acidic conditions.[10]
Q3: Can I filter the media to remove the precipitate?
A3: While filtering will remove the visible precipitate, it will also remove the precipitated drug, resulting in an unknown and lower final concentration of soluble this compound in your experiment.[3] It is always better to address the root cause of the precipitation rather than trying to remove it after the fact.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. Visually inspect each dilution immediately and after a relevant incubation period (e.g., 24 hours) for any signs of precipitation or cloudiness. The highest concentration that remains clear is the maximum soluble concentration under your specific experimental conditions.[1][2]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Medium | Solubility | Reference |
| DMSO | ~20 mg/mL | [5][6] |
| Dimethylformamide | ~20 mg/mL | [5][6] |
| Water | Practically Insoluble | [7][8] |
| Methanol | Very Slightly Soluble | [7] |
| Ethanol | Sparingly Soluble | [10] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5][6] |
| Phosphate Buffer (pH 7.4) | Higher than in water | [10] |
| Strong Acids & Bases | Higher Solubility | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL (57 mM) this compound Stock Solution
Materials:
-
This compound powder (FW: 351.4 g/mol )
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Aseptically weigh the desired amount of this compound powder into a sterile vial. For example, weigh 20 mg of this compound.
-
Add the corresponding volume of high-quality, anhydrous DMSO to achieve the target concentration. For 20 mg, add 1 mL of DMSO.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and moisture absorption by the DMSO.[1]
-
Store aliquots at -20°C. The solid compound is stable for at least 4 years at -20°C.[5]
Protocol 2: Dilution of this compound Stock into Cell Culture Media
Materials:
-
This compound stock solution (e.g., 20 mg/mL in DMSO)
-
Complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed for your final concentration. Crucially, ensure the final DMSO concentration will be ≤ 0.1% (v/v).
-
Example: For a final this compound concentration of 10 µM in 10 mL of media:
-
Stock concentration = 57 mM
-
Final concentration = 10 µM
-
Dilution factor = 57,000 µM / 10 µM = 5700
-
Volume of stock needed = 10 mL / 5700 = 0.00175 mL = 1.75 µL
-
Final DMSO % = (1.75 µL / 10,000 µL) * 100 = 0.0175% (This is well below the 0.1% limit)
-
-
-
Place the pre-warmed medium in a sterile conical tube.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of this compound stock solution drop-by-drop.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Visually inspect the medium against a light source to confirm it is clear before adding it to your cells.
-
Always include a vehicle control in your experiments (medium containing the same final concentration of DMSO without this compound).
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: this compound's mechanism as a selective COX-2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. AU2021375409A1 - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Method for Meloxicam Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of meloxicam. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| High Backpressure | - Clogged column or frits.[1] - Blocked tubing or injector ports.[2] - Contaminated mobile phase.[1] - Buffer precipitation.[3] | - Flush the column with a compatible solvent to remove particulate buildup.[1] - Systematically investigate the system to find the blockage.[3] - Filter and degas solvents before use.[1] - Reverse flush the column with water and review mobile phase preparation to ensure buffer solubility.[3] |
| Baseline Noise or Drift | - Contamination in the mobile phase.[4] - Air bubbles in the system.[2][4] - Detector instability or contamination.[1][4] - Inconsistent mobile phase composition.[1][4] | - Use high-purity, freshly prepared, and filtered solvents.[2][4] - Degas the mobile phase using sonication or a degassing system.[4] - Regularly clean the detector flow cell and check for air bubbles.[1] Ensure the lamp is functioning correctly.[5] - Ensure solvents are thoroughly mixed and the column is properly conditioned.[1] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | - Tailing: Column overloading, secondary interactions with the stationary phase, or contamination.[1] Insufficient buffer concentration.[3] - Fronting: Sample overload or improper sample solvent strength.[1] - Splitting: Poor column connections or sample solvent mismatch.[1] | - Tailing: Reduce the amount of sample injected or use a column with a larger internal diameter.[1][3] Increase buffer strength in the mobile phase.[3] - Fronting: Reduce injection volume and ensure the sample solvent is similar in polarity to the mobile phase.[1] - Splitting: Check all fittings for leaks and ensure the sample is fully dissolved in a compatible solvent.[1] |
| Shifting Retention Times | - Inconsistent mobile phase composition.[1][5] - Column degradation or aging.[1] - Fluctuations in column temperature.[1] - Inconsistent flow rate.[5] | - Prepare the mobile phase consistently and ensure thorough mixing.[1] - Regularly clean the column and replace it when necessary.[1] - Use a temperature-controlled column compartment for stability.[1] - Check the pump for leaks or malfunctions.[5] |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or sample. | - Implement a robust needle and injector cleaning procedure between injections. - Analyze a blank solvent injection to identify the source of contamination. Ensure high purity of solvents and proper sample preparation. |
| No Peaks or Very Small Peaks | - Injector malfunction. - Detector issue (e.g., lamp off). - Incorrect sample concentration. | - Check the injector for proper operation and ensure the sample loop is filled correctly. - Verify that the detector lamp is on and has sufficient intensity.[5] - Confirm the concentration of the sample and standard solutions. |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A1: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The method should be able to resolve the main drug peak from any other peaks.
Q2: Why are forced degradation studies necessary for this compound?
A2: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the drug substance under various conditions like acid, base, oxidation, heat, and light.[6][7] These studies help to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the this compound molecule.[7] This information is crucial for developing a stability-indicating analytical method.
Q3: What are the typical stress conditions for forced degradation of this compound?
A3: Typical stress conditions for this compound include:
-
Acid Hydrolysis: Treatment with acids like 0.1 N HCl.[8]
-
Base Hydrolysis: Treatment with bases like 0.1 N NaOH.[8]
-
Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide.
-
Thermal Degradation: Exposing the sample to heat.[8]
-
Photolytic Degradation: Exposing the sample to UV light.[8]
Significant degradation of this compound has been observed under acidic, basic, and oxidative conditions.[7][9]
Q4: What are the key validation parameters for a stability-indicating HPLC method for this compound?
A4: According to the International Council on Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][11][12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10][11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][11] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][13]
Experimental Protocols & Data
Example of a Validated Stability-Indicating HPLC Method for this compound
This section provides an example of a detailed methodology for the analysis of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate) in varying ratios. A common mobile phase is a mixture of acetonitrile and phosphate buffer (pH adjusted to 3.4-4) in a ratio of around 60:40 v/v.[11][14] Another reported mobile phase is Acetonitrile:Water:Glacial Acetic Acid (55:40:5 %v/v).[9] |
| Flow Rate | 1.0 mL/min[9][11][13] |
| Detection Wavelength | 355 nm[9][14] or 268 nm[11] or 310 nm[12] |
| Column Temperature | Ambient or controlled at 30°C[11] |
| Injection Volume | 20 µL |
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a solvent like methanol (B129727) or a mixture of the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: For pharmaceutical formulations, crush tablets and dissolve a quantity of powder equivalent to a specific amount of this compound in the same solvent as the standard. Filter the solution before injection.
Forced Degradation Study Protocol
-
Acid Degradation: Treat a known concentration of this compound solution with 0.1 N HCl and heat for a specified period. Neutralize the solution before injection.
-
Base Degradation: Treat a known concentration of this compound solution with 0.1 N NaOH and heat for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a known concentration of this compound solution with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose a solid or solution sample of this compound to dry heat (e.g., 60-80°C) for a defined duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined duration.
Analyze all stressed samples by the developed HPLC method and compare the chromatograms with that of an unstressed sample to evaluate the resolution of this compound from its degradation products.
Summary of Method Validation Data (Illustrative)
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 - 0.9998[12][15] |
| Concentration Range | Wide enough to encompass test concentrations | 4 - 20 µg/mL[15] or 20 - 120 µg/mL[11] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.27% - 100.78%[9][15] |
| Precision (% RSD) | Intra-day: ≤ 2.0% Inter-day: ≤ 2.0% | < 2%[9][15] |
| LOD | Signal-to-Noise ratio of 3:1 | 360 ng/mL[9][15] |
| LOQ | Signal-to-Noise ratio of 10:1 | 510 ng/mL[9][15] |
| Retention Time (min) | Consistent under the same conditions | ~2.1 - 6.8 min depending on the method[11][15] |
Experimental Workflow Diagram
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method for this compound analysis.
References
- 1. maxisci.com [maxisci.com]
- 2. mastelf.com [mastelf.com]
- 3. hplc.eu [hplc.eu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpb.com [ijrpb.com]
- 11. Validation of assay indicating method development of this compound in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijper.org [ijper.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. [PDF] A Stability Indicating HPLC Method for the Determination of this compound in Bulk and Commercial Formulations | Semantic Scholar [semanticscholar.org]
Addressing poor oral bioavailability of meloxicam in research formulations
Welcome to the technical support center for addressing challenges related to the poor oral bioavailability of meloxicam in research and development settings. This resource provides practical troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers in optimizing their formulations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This means it has high permeability through biological membranes but suffers from poor aqueous solubility (approximately 4.4 µg/mL in water).[1][4] The low solubility limits the drug's dissolution rate in the gastrointestinal fluids, which is the rate-limiting step for its absorption.[3] Consequently, despite its good permeability, the slow and incomplete dissolution leads to delayed absorption and suboptimal bioavailability.[1][2][5]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The main goal is to improve the dissolution rate of this compound. The most common and effective strategies investigated by researchers include:
-
Solid Dispersions: Dispersing this compound in an inert, hydrophilic carrier matrix to improve wettability and reduce drug crystallinity.[6][7][8] Common carriers include polyethylene (B3416737) glycols (PEG 6000), Poloxamer 407, and polyvinylpyrrolidone (B124986) (PVP).[2][9][10]
-
Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range. This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][4][11]
-
Complexation: Using agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or HPβCD) to form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity, enhancing its apparent solubility.[1][12][13]
-
Use of Solubilizers and Surfactants: Incorporating surfactants such as sodium lauryl sulphate (SLS) into formulations can improve the wettability and solubilization of the drug.[6]
Q3: How does converting crystalline this compound to an amorphous form help?
A3: The amorphous state of a drug is a high-energy form compared to its stable crystalline counterpart. It lacks the long-range molecular order of a crystal lattice, which means less energy is required to break the bonds during the dissolution process. This results in a significant increase in the apparent solubility and dissolution rate.[8][9][14] Techniques like creating solid dispersions or lyophilization can transform crystalline this compound into a more soluble amorphous form.[14][15]
Q4: Can polymorphism affect this compound's dissolution?
A4: Yes, polymorphism, the existence of different crystalline forms, can significantly impact this compound's physicochemical properties. Different polymorphs can exhibit different solubilities and dissolution rates. For instance, a study found that a batch of this compound containing a mix of Forms I and III had higher solubility and a faster dissolution rate than a batch with only Form I.[16] Therefore, characterizing and controlling the polymorphic form of the raw material is crucial for ensuring batch-to-batch consistency.[16]
Troubleshooting Guides
Q1: My this compound formulation shows a very low in-vitro dissolution rate. What are the potential causes and solutions?
A1:
-
Cause: The primary reason is likely the inherently low aqueous solubility of crystalline this compound.[4] Your formulation may not be adequately enhancing its solubility or wettability.
-
Troubleshooting Steps:
-
Particle Size Analysis: If not already done, characterize the particle size of your drug substance. If it's in the micron range, consider particle size reduction techniques.
-
Formulation Strategy Review:
-
Solid Dispersion: If using a solid dispersion, ensure the drug-to-carrier ratio is optimized. A higher carrier concentration often leads to better dissolution.[7] Also, the method of preparation matters; solvent evaporation is often more effective than physical mixing or co-grinding.[6]
-
Surfactant Addition: Try incorporating a hydrophilic surfactant like sodium lauryl sulphate (SLS) or Poloxamer 188 into your formulation to improve drug wettability.[2][6]
-
pH Modification: this compound's solubility is pH-dependent. The dissolution medium should be appropriate. While solubility is poor in acidic conditions mimicking the stomach, it improves in more neutral or basic environments like phosphate (B84403) buffer pH 7.4 or 7.5.[6][17]
-
-
Solid-State Characterization: Use DSC or PXRD to determine if the this compound in your formulation is still in a crystalline state. If so, your processing method may not have been sufficient to convert it to a more soluble amorphous form.[8][10]
-
Q2: I created a solid dispersion, but the improvement in dissolution is not significant. What could have gone wrong?
A2:
-
Cause: The choice of carrier, drug-to-carrier ratio, or preparation method may be suboptimal. There might also be an interaction between the drug and the excipient that hinders release.[14]
-
Troubleshooting Steps:
-
Carrier Selection: The carrier must be highly hydrophilic. PEGs, PVPs, and Poloxamers are common successful choices.[2][10] Ensure the selected carrier is compatible with this compound.
-
Preparation Method: The solvent evaporation method generally produces a more uniform dispersion of the drug within the carrier matrix compared to physical mixing or co-grinding, leading to better dissolution.[6] The kneading method with Poloxamer 407 has also shown to be highly effective.[9]
-
Drug-Carrier Ratio: Review the literature for effective ratios. For example, a 1:8 drug-to-carrier ratio for this compound:crospovidone showed significant improvement.[7] You may need to test a range of ratios to find the optimum for your system.
-
Check for Recrystallization: During storage, the amorphous drug in the solid dispersion can revert to its less soluble crystalline form.[11] Re-evaluate the solid-state properties (DSC/PXRD) of your formulation after a period of storage to check for stability.
-
Q3: My nanocrystal suspension is showing aggregation upon storage. How can I improve its stability?
A3:
-
Cause: Nanoparticles have a high surface energy, which makes them thermodynamically unstable and prone to aggregation or crystal growth (Ostwald ripening) to minimize this energy.
-
Troubleshooting Steps:
-
Stabilizer Selection: The choice of stabilizer is critical. Hydrophilic polymers like PVP K-30, HPC-SSL, or surfactants are used to provide a steric or electrostatic barrier on the particle surface, preventing them from clumping together.[11] The selection can be guided by screening for polymers that inhibit crystal growth in supersaturated solutions of this compound.[11]
-
Optimize Stabilizer Concentration: Insufficient stabilizer will not provide adequate coverage of the nanoparticle surface. You may need to titrate the concentration of the stabilizer to find the optimal level for long-term stability.
-
Solidification: To avoid the instability inherent in liquid suspensions, consider converting the nanosuspension into a solid dosage form. Techniques like fluid bed granulation or lyophilization (freeze-drying) can create stable solid intermediates (powders, granules) that can be reconstituted or formulated into tablets/capsules.[15] Trehalose can be used as a cryoprotectant during lyophilization.[15]
-
Q4: I have observed an incompatibility issue (e.g., discoloration, degradation) in my formulation. What are the likely culprits?
A4:
-
Cause: this compound has been shown to be incompatible with certain common pharmaceutical excipients.
-
Troubleshooting Steps:
-
Review Excipients: A known incompatibility exists between this compound and magnesium stearate, a common lubricant.[3] This interaction can degrade the drug. If you are using magnesium stearate, consider replacing it with an alternative lubricant.
-
Perform Compatibility Studies: Conduct systematic drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC).[3] Binary mixtures of this compound and each excipient (e.g., in a 1:1 ratio) are heated in the DSC to observe any changes in thermal events (like melting point depression or appearance of new peaks) that would indicate an interaction.[10]
-
Control Storage Conditions: Stability can be affected by temperature and humidity. Ensure formulations are stored under controlled conditions as per ICH guidelines. Accelerated stability studies (e.g., 40°C / 75% RH) can help predict long-term stability and identify potential issues faster.[8]
-
Data on Formulation Strategies
The following tables summarize quantitative data from various research studies to enhance this compound's bioavailability.
Table 1: Comparison of Dissolution Enhancement by Solid Dispersion Techniques
| Formulation Strategy | Carrier / Additive(s) | Drug:Carrier Ratio | Preparation Method | Dissolution (% in 60 min) | Reference |
| Pure this compound | - | - | - | < 20% | [6][18] |
| Solid Dispersion | PEG 6000 + SLS | 150mg : 350mg (+75mg SLS) | Solvent Evaporation | 97.5% | [6] |
| Solid Dispersion | PEG 6000 | 1:3 | Melting | 100% (in 10 min) | [18] |
| Solid Dispersion | Poloxamer 407 | Not specified | Kneading | Significantly improved vs. pure drug | [9] |
| Surface Solid Dispersion | Crospovidone (CPV) | 1:8 | Solvent Evaporation | ~97% | [7] |
| Solid Dispersion | Superdisintegrant (Crospovidone) | 1:2 | Solvent Evaporation | > 90% | [8] |
Table 2: Comparison of Bioavailability Enhancement by Nanocrystal Formulations
| Formulation Strategy | Stabilizer / Additive(s) | Particle Size | In-Vivo Model | Key Pharmacokinetic Finding(s) | Reference |
| Traditional Dispersion | - | > 5 µm | Rat | Baseline | [1][12] |
| Nanocrystals (MLX-NPs) | HPβCD, MC | 20-180 nm | Rat | 5-fold higher AUC vs. traditional dispersion. Tmax reduced. | [1][12] |
| Nanocrystals (MLX/PVP) | PVP K-30 | Nanometer range | Not specified | 5-fold increase in bioavailability. Tmax shortened by 2.0h. | [11] |
| Nanocrystals (MLX-NCs-C) | Not specified | 204.9 nm | Not specified | AUC was 3.58-fold greater than for 3.26 µm particles. | [4][19] |
| Nanosuspension (Solidified) | PVA, MCC | 130 nm | Not specified | ~5 times greater bioavailability than liquid nanosuspension. | [15] |
Visualizations and Workflows
Experimental Workflow for Formulation Development
This diagram outlines the logical steps for developing and evaluating a new this compound formulation aimed at enhancing oral bioavailability.
Caption: Workflow for developing enhanced bioavailability this compound formulations.
Mechanism of Solid Dispersion
This diagram illustrates how dispersing this compound in a hydrophilic carrier enhances its dissolution rate.
Caption: How solid dispersions improve this compound dissolution.
Key Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance this compound's solubility.[6][7]
-
Materials: this compound, Polyethylene Glycol (PEG) 6000, N,N-dimethylformamide (or other suitable solvent like methanol), Glass mortar and pestle, Water bath, Desiccator.[6][7]
-
Procedure:
-
Accurately weigh this compound and PEG 6000 in the desired ratio (e.g., 1:4 w/w).
-
Dissolve the weighed this compound in a minimal amount of the selected solvent (e.g., dimethylformamide) in a beaker.[7]
-
Disperse the PEG 6000 carrier into the drug solution and mix thoroughly until a clear solution or uniform dispersion is formed.
-
Place the beaker on a temperature-controlled water bath (e.g., 60-70°C) to evaporate the solvent under constant stirring.
-
Once the solvent has completely evaporated, a solid mass will be obtained.
-
Scrape the solid mass from the beaker and place it in a glass mortar.
-
Pulverize the mass using a pestle to obtain a fine powder.
-
Pass the resulting powder through a sieve (e.g., #60 mesh) to ensure uniform particle size.[7]
-
Store the final solid dispersion in an airtight container inside a desiccator until further evaluation.
-
Protocol 2: In-Vitro Dissolution Testing
This protocol outlines a standard procedure for evaluating the dissolution rate of this compound formulations.[6][17][20]
-
Apparatus & Media:
-
Procedure:
-
De-aerate the dissolution medium before use.
-
Place 900 mL of the medium into each dissolution vessel and allow the temperature to equilibrate to 37 ± 0.5°C.
-
Place a single tablet or a capsule containing the this compound formulation equivalent to a specific dose (e.g., 15 mg) into each vessel.[20]
-
Begin paddle rotation at a specified speed (e.g., 75 rpm or 100 rpm).[17][20]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[20]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium to maintain sink conditions.[6]
-
Filter the samples through a suitable filter (e.g., 0.45 µm nylon filter).[20]
-
Analyze the concentration of dissolved this compound in the filtrates using a validated analytical method, such as UV-Vis Spectrophotometry (at ~360-365 nm) or HPLC.[20][21]
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: In-Vitro Permeability Study (Synthetic Membrane)
This protocol provides a basic framework for assessing the permeability of different this compound formulations using a synthetic membrane, which can serve as an initial screening tool.[22][23]
-
Apparatus & Materials:
-
Franz diffusion cell or a similar side-by-side diffusion apparatus.[23]
-
Synthetic Membrane: Regenerated cellulose (B213188) or similar artificial membrane (e.g., Whatman™ 0.45 µm).[23]
-
Receptor Medium: Phosphate buffer pH 7.4, maintained at 32°C or 37°C.[23][24]
-
Donor Formulation: The this compound formulation to be tested.
-
-
Procedure:
-
Pre-treat the synthetic membrane by soaking it in a suitable lipophilic solvent like isopropyl myristate for 30 minutes to mimic the lipophilicity of biological membranes.[23]
-
Mount the pre-treated membrane between the donor and receptor chambers of the diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor chamber with de-aerated receptor medium and maintain a constant temperature. Ensure the medium is continuously stirred.
-
Apply a precise amount of the this compound formulation to the donor side of the membrane.
-
At specified time intervals, withdraw samples from the receptor chamber and replace the volume with fresh medium.
-
Analyze the this compound concentration in the receptor samples using a validated HPLC or other sensitive analytical method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount vs. time plot. This value can be used to compare the permeability of different formulations.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pjps.pk [pjps.pk]
- 3. Drug-excipient compatibility assessment of solid formulations containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evaluation of this compound Nanocrystals by Oral Administration with Different Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan Encapsulated this compound Nanoparticles for Sustained Drug Delivery Applications: Preparation, Characterization, and Pharmacokinetics in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Surface Solid Dispersion and Solid Dispersion of this compound: Comparison and Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. jbpr.in [jbpr.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oral Administration System Based on this compound Nanocrystals: Decreased Dose Due to High Bioavailability Attenuates Risk of Gastrointestinal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amorphous Solid Dispersion of this compound Enhanced Oral Absorption in Rats With Impaired Gastric Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transformation of this compound Containing Nanosuspension into Surfactant-Free Solid Compositions to Increase the Product Stability and Drug Bioavailability for Rapid Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of polymorphic contamination in this compound raw materials and its effects on the physicochemical quality of drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. mdpi.com [mdpi.com]
- 20. Development and Validation of a Dissolution Test for this compound and Pridinol Mesylate from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. Effect of solubility enhancement on nasal absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Effect of Different Carriers on in vitro Permeation of this compound through Rat Skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Gastrointestinal Side Effects of Meloxicam in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the gastrointestinal (GI) side effects of meloxicam in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Observed Issue | Potential Causes | Recommended Solutions |
| High Incidence of Gastric Ulcers or Erosions | - this compound dosage may be too high for the specific animal strain or species.- Prolonged treatment duration without gastroprotection.- Animal stress (e.g., from housing, handling, or procedures).- Inconsistent fasting periods before drug administration. | - Dose Optimization: Conduct a dose-response study to identify the lowest effective dose of this compound with minimal GI toxicity.- Co-administer Gastroprotective Agents: Implement co-therapy with proton pump inhibitors (PPIs) like omeprazole (B731) or pantoprazole, or a prostaglandin (B15479496) analog like misoprostol (B33685).[1] - Stress Reduction: Acclimatize animals to their environment and handling procedures. Ensure proper housing conditions.- Standardize Protocols: Maintain a consistent fasting schedule (typically 18-24 hours for rats) before NSAID administration. |
| Unexpected Animal Morbidity or Mortality | - Severe GI complications such as perforation or significant bleeding.- Systemic toxicity due to high drug dosage.- Dehydration resulting from prolonged fasting or GI upset. | - Dose Reduction: Immediately consider reducing the this compound dosage.- Veterinary Assessment: Conduct a thorough clinical assessment of affected animals.- Hydration Support: Ensure adequate hydration, especially in animals with signs of diarrhea or inappetence. |
| High Variability in Ulcer Index Within the Same Group | - Inconsistent oral gavage technique leading to variable drug delivery.- Differences in individual animal susceptibility.- Stress induced by handling. | - Standardize Administration: Ensure all personnel are proficient in the oral gavage technique for consistent dosing.- Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.- Acclimatization: Allow for an adequate acclimatization period to minimize stress-related physiological changes. |
| Inappetence or Fluctuating Food Intake | - A common side effect of NSAID-induced GI discomfort.- Stress related to the experimental procedures.- Palatability of the vehicle or drug formulation. | - Monitor Closely: Accurately measure and record daily food intake to identify trends.- Gastroprotection: Co-administration of a gastroprotective agent may alleviate discomfort and improve appetite.- Palatable Formulation: Consider formulating this compound in a more palatable vehicle if possible. |
| Diarrhea or Loose Stool | - NSAID-induced enteropathy, affecting the small intestine.- Alterations in gut microbiota. | - Gastroprotective Agents: While PPIs are effective for gastric protection, their impact on the small intestine is less clear and may in some cases exacerbate NSAID-induced enteropathy.[2] Misoprostol may offer some benefit.- Probiotics: Some studies suggest that probiotics may help to mitigate NSAID-induced intestinal damage.[2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term use of this compound in animal studies.
Q1: What are the primary mechanisms of this compound-induced gastrointestinal damage?
A1: this compound, like other NSAIDs, primarily causes GI damage through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins (B1171923), which play a crucial role in maintaining the integrity of the gastric mucosa. Prostaglandins stimulate the secretion of protective mucus and bicarbonate, and maintain adequate mucosal blood flow. By inhibiting COX enzymes (particularly COX-1), this compound reduces prostaglandin levels, leading to a compromised mucosal defense and an increased susceptibility to ulceration.
Q2: Is this compound safer for the GI tract than other NSAIDs?
A2: this compound is a preferential COX-2 inhibitor, meaning it has a higher affinity for the COX-2 enzyme, which is primarily involved in inflammation, than for the COX-1 enzyme, which is responsible for gastric protection. This selectivity generally results in a better GI safety profile compared to non-selective NSAIDs like aspirin (B1665792) or indomethacin. However, at higher doses or with long-term administration, this compound can still inhibit COX-1 and cause significant GI side effects.
Q3: What are the most effective gastroprotective agents to co-administer with this compound?
A3: The most commonly used and effective gastroprotective agents are:
-
Proton Pump Inhibitors (PPIs): Such as omeprazole and pantoprazole, which potently suppress gastric acid secretion.
-
Prostaglandin Analogs: Such as misoprostol, which replaces the prostaglandins that are depleted by NSAIDs.
Q4: What is an appropriate "washout period" when switching between different NSAIDs in a study?
A4: A washout period is crucial to prevent overlapping toxic effects of different NSAIDs. While there are no definitive studies for all NSAIDs and species, a conservative washout period of 5-7 days is generally recommended when switching between NSAIDs, provided the animal has not experienced any adverse effects. If an adverse event has occurred, it is advisable to wait at least one week after the complete resolution of clinical signs before starting a new NSAID.
Q5: How can I quantify the severity of gastric lesions in my animal models?
A5: The severity of gastric lesions is typically quantified using a macroscopic ulcer index. This involves excising the stomach, opening it along the greater curvature, and scoring the lesions based on their number and size. For a more detailed assessment, histopathological examination of gastric tissue sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) can be performed to evaluate microscopic changes.
Data Presentation
The following tables summarize quantitative data on the gastrointestinal side effects of this compound from various animal studies.
Table 1: Incidence of Gastrointestinal Side Effects in Dogs Treated with this compound
| Study Reference | Animal Model | This compound Dose | Duration | Observed GI Side Effects | Incidence Rate |
| [3] | Dogs (n=10) | 0.2 mg/kg PO, daily | 15 days | Inappetence, Anorexia | 20% (T10), 60% (T15) |
| [4] | Dogs (n=40) | Not specified | 4 weeks | Minimal side effects reported | Not specified |
| Dogs (n=111) | Per SPC | 12 weeks | Gastrointestinal clinical signs | Similar to mavacoxib |
Table 2: Comparative Efficacy of Gastroprotective Agents with this compound in Dogs
| Study Reference | Treatment Groups | Key Findings |
| This compound vs. This compound + Misoprostol | Misoprostol co-administration was effective in preventing this compound-induced alterations in gastrointestinal permeability. | |
| This compound vs. This compound + Esomeprazole (B1671258) vs. This compound + Misoprostol | Both esomeprazole and misoprostol showed protective effects against this compound-induced gastropathy. |
Experimental Protocols
Protocol 1: Co-administration of this compound and a Proton Pump Inhibitor (Omeprazole) in a Rat Model of Gastric Ulceration
Objective: To evaluate the gastroprotective effect of omeprazole on this compound-induced gastric damage in rats.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Omeprazole
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: Omeprazole (e.g., 20 mg/kg) + this compound (10 mg/kg)
-
-
Fasting: Fast the rats for 18-24 hours before drug administration, with free access to water.
-
Drug Administration:
-
Administer omeprazole or its vehicle by oral gavage.
-
One hour after the omeprazole/vehicle administration, administer this compound or its vehicle by oral gavage.
-
-
Observation: Observe the animals for clinical signs of toxicity for 4 hours after this compound administration.
-
Euthanasia and Sample Collection: At the end of the observation period, euthanize the rats using an approved method.
-
Gastric Ulcer Assessment:
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove its contents.
-
Macroscopically examine the gastric mucosa for ulcers and score them based on a predefined scale (see Protocol 2).
-
Collect tissue samples for histopathological analysis.
-
Protocol 2: Macroscopic and Histological Scoring of Gastric Ulcers
A. Macroscopic Ulcer Scoring:
-
Pin the excised and opened stomach flat on a board.
-
Measure the length (in mm) of each ulcer.
-
The ulcer index can be calculated as the sum of the lengths of all ulcers per stomach.
-
Alternatively, a scoring system can be used:
-
0 = No lesions
-
1 = Hyperemia and edema
-
2 = 1-5 small lesions (1-2 mm)
-
3 = More than 5 small lesions or 1 medium lesion (3-4 mm)
-
4 = More than 2 medium lesions or 1 large lesion (>4 mm)
-
5 = Perforated ulcers
-
B. Histological Scoring:
-
Fix the gastric tissue samples in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Section the tissues at 5 µm and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope and score based on the following criteria:
-
Inflammation: 0 (none) to 3 (severe)
-
Epithelial cell loss: 0 (none) to 3 (severe)
-
Hemorrhage: 0 (none) to 3 (severe)
-
Depth of lesion: 0 (no lesion) to 4 (transmural necrosis)
-
Mandatory Visualizations
Caption: Mechanism of this compound-Induced Gastrointestinal Side Effects.
Caption: Experimental Workflow for Evaluating Gastroprotective Agents.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. A prospective, randomized, placebo-controlled, double-blinded clinical trial comparing the incidence and severity of gastrointestinal adverse events in dogs with cancer treated with piroxicam alone or in combination with omeprazole or famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prospective, randomized, placebo-controlled, double-blinded clinical trial comparing the incidence and severity of gastrointestinal adverse events in dogs with cancer treated with piroxicam alone or in combination with omeprazole or famotidine - inFOCUS [infocus.rcvsknowledge.org]
Technical Support Center: Meloxicam Dosage for Rodent Pain Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of meloxicam for pain management in mouse and rat models.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in the recommended this compound dosage between mice and rats?
A1: The difference in dosage is primarily due to variations in the metabolic rate and pharmacokinetic profiles between the two species. Mice have a much higher clearance rate for this compound compared to rats, resulting in a shorter half-life of the drug.[1][2] This means that to maintain therapeutic drug concentrations for effective pain relief, mice require higher and often more frequent doses than rats.[1][3]
Q2: What is the mechanism of action for this compound?
A2: this compound is a nonsteroidal anti-inflammatory drug (NSAID) that primarily works by inhibiting the cyclooxygenase (COX) enzymes.[4][5] It shows a preferential inhibition of COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation, over COX-1, which is involved in protecting the gastric mucosa and maintaining kidney function.[6][7][8] Some studies also suggest that this compound may have effects through COX-independent signaling pathways, including the PI3K/Akt pathway.[9][10][11][12]
Q3: What are the potential side effects of this compound in rodents?
A3: Potential side effects of this compound in both mice and rats are similar to those of other NSAIDs and can include gastrointestinal irritation or ulceration, kidney damage, and in the case of injections, skin lesions at the injection site.[13][14][15][16] These risks are generally dose-dependent and are more pronounced with long-term use or in dehydrated animals.[14][15]
Q4: Can I administer this compound orally instead of via subcutaneous injection?
A4: Yes, this compound can be administered both orally (PO) and subcutaneously (SQ).[6][14] Oral administration is often achieved by mixing the drug with palatable food or in the drinking water.[17] However, it's crucial to ensure accurate dosing and consumption, as mice may refuse to drink water containing this compound.[17] Subcutaneous injection provides more precise dose delivery.
Q5: How often should I administer this compound to mice and rats?
A5: Due to their faster metabolism, mice often require dosing every 12 hours to maintain effective analgesic levels.[3][18] For rats, a once-daily (every 24 hours) administration is typically sufficient.[6][14][19] Extended-release formulations are also available and may offer longer dosing intervals.[18][20]
Troubleshooting Guides
Problem: I'm not seeing an adequate analgesic effect in my mice with the standard recommended dose.
-
Solution 1: Re-evaluate the dosage. Standard dosages may not be sufficient for all pain models or mouse strains. Some studies suggest that doses up to 20 mg/kg may be necessary for effective analgesia in mice for certain procedures.[3][21] However, be aware of the increased risk of side effects at higher doses.[15]
-
Solution 2: Check the dosing frequency. Due to the short half-life of this compound in mice, a once-daily dose is often insufficient.[1] Consider switching to a twice-daily (every 12 hours) dosing schedule.[3][18]
-
Solution 3: Consider a multi-modal approach. For moderate to severe pain, combining this compound with another class of analgesic, such as an opioid like buprenorphine, can provide more effective pain relief.[22][23]
-
Solution 4: Refine your pain assessment method. Subtle signs of pain in prey species like mice can be missed. Utilize validated pain scoring systems like the Mouse Grimace Scale or monitor changes in natural behaviors such as nesting and burrowing for a more accurate assessment.[21][24][25]
Problem: My animals are showing signs of gastrointestinal distress (e.g., dark stools, loss of appetite).
-
Solution 1: Discontinue this compound immediately. If you suspect gastrointestinal toxicity, stop administering the drug.[14]
-
Solution 2: Provide supportive care. Ensure the animal is well-hydrated. Subcutaneous fluids may be necessary.[14]
-
Solution 3: Reduce the dose or consider an alternative analgesic. In future experiments, use the lowest effective dose of this compound. For animals sensitive to the gastrointestinal effects of NSAIDs, consider alternative analgesics.
-
Solution 4: Avoid use in dehydrated animals. NSAIDs can exacerbate kidney problems and gastrointestinal issues in dehydrated animals.[14] Ensure animals are adequately hydrated before and during treatment.
Data Presentation
Table 1: Recommended this compound Dosages for Mice and Rats
| Species | Route of Administration | Recommended Dose Range (mg/kg) | Dosing Frequency |
| Mouse | Subcutaneous (SQ) | 1 - 5 | Every 24 hours[14][26] |
| Subcutaneous (SQ) | 5 | Twice a day (every 12 hours)[18] | |
| Subcutaneous (SQ) | 10 - 20 (for severe pain) | Every 12 hours[3][27] | |
| Oral (PO) | 1 - 5 | Every 24 hours[21] | |
| Rat | Subcutaneous (SQ) / Oral (PO) | 1 - 2 | Every 24 hours[14][19] |
| Subcutaneous (SQ) / Oral (PO) | 0.2 - 0.6 | Every 24 hours (for chronic conditions)[6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice and Rats
| Species | Half-Life (t½) | Clearance | Reference |
| Mouse | ~2.22 - 2.32 hours (subcutaneous) | ~10-fold higher than rats | [1][28] |
| Rat | ~7.94 - 9 hours (oral) | Lower than mice | [2][29] |
Experimental Protocols
Protocol 1: Assessment of Post-Operative Pain Using the Mouse Grimace Scale (MGS)
-
Baseline Scoring: Prior to any procedures, acclimatize the mice to the observation area and record baseline MGS scores to establish a normal reference for each animal.
-
Post-Operative Scoring: At defined time points after surgery (e.g., 3, 6, 12, 24, and 48 hours), move the mouse to the observation chamber.
-
Image/Video Capture: Allow the mouse to move freely for 5-10 minutes and capture high-quality images or video footage of its face.
-
Scoring: A trained observer, blind to the experimental groups, should score the images based on the five facial action units of the MGS: orbital tightening, nose bulge, cheek bulge, ear position, and whisker change. Each action unit is scored on a 0-2 scale (0 = not present, 1 = moderately present, 2 = obviously present).
-
Data Analysis: Calculate the average MGS score for each mouse at each time point. Compare the scores of the this compound-treated group to the control group to assess analgesic efficacy.
Protocol 2: Assessing Pain Through Burrowing and Nesting Behavior
-
Baseline Measurement: For two consecutive days before the surgical procedure, measure the baseline burrowing and nesting activity for each individually housed mouse.
-
Burrowing: Provide a burrowing tube filled with a known weight of substrate (e.g., sand, gravel). After a set time (e.g., 2 hours), weigh the amount of substrate remaining in the tube. The weight of substrate displaced is the measure of burrowing.
-
Nesting: Provide a pre-weighed piece of nesting material (e.g., Nestlet). The following day, score the quality of the nest on a 1-5 scale and weigh the amount of unused nesting material.
-
-
Post-Operative Measurement: Following surgery and analgesic administration, repeat the burrowing and nesting measurements at specified time points (e.g., 24 and 48 hours post-surgery).
-
Data Analysis: Compare the post-operative burrowing and nesting scores to the baseline measurements for each mouse. A significant decrease in these activities is indicative of pain. Compare the performance of the treated group with a control group to determine the efficacy of the analgesic.
Visualizations
Caption: this compound's preferential inhibition of COX-2.
References
- 1. Subcutaneous this compound suspension pharmacokinetics in mice and dose considerations for postoperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose this compound Provides Improved Analgesia in Female CD1 Mice: A Pharmacokinetic and Efficacy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound – Rat Guide [ratguide.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Exploring COX-Independent Pathways: A Novel Approach for this compound and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects cell damage from 1-methyl-4-phenyl pyridinium toxicity via the phosphatidylinositol 3-kinase/Akt pathway in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound ameliorates motor dysfunction and dopaminergic neurodegeneration by maintaining Akt-signaling in a mouse Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (Mobic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Toxic Effects of High-dose this compound and Carprofen on Female CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Behavior in the Open-field Test after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aqueous Stability and Oral Pharmacokinetics of this compound and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcra.emory.edu [rcra.emory.edu]
- 19. Evaluation of Analgesic Efficacy of this compound and 2 Formulations of Buprenorphine after Laparotomy in Female Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review of Long-acting Parenteral Analgesics for Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Concentration-dependent Toxicity after Subcutaneous Administration of this compound to C57BL/6N Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. ntnu.edu [ntnu.edu]
- 24. researchgate.net [researchgate.net]
- 25. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 27. High-dose this compound Provides Improved Analgesia in Female CD1 Mice: A Pharmacokinetic and Efficacy Study. [escholarship.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Meloxicam Forced Degradation Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies of meloxicam in accordance with ICH guidelines. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key degradation data to support your stability-indicating method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound as per ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies for this compound should include exposure to a variety of stress conditions to assess its intrinsic stability. These typically include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and separating degradation products from the parent drug.[3]
Q2: Under which conditions is this compound most susceptible to degradation?
A2: this compound demonstrates significant degradation under hydrolytic (both acidic and basic), oxidative, and photolytic stress conditions.[1][4] It is relatively stable under dry heat conditions.[4]
Q3: What are the major degradation products of this compound?
A3: Under hydrolytic (acidic and basic) conditions, a major degradation product identified is 5-methylthiazol-2-ylamine.[5][6] Oxidative degradation can lead to the formation of 5-hydroxymethyl this compound and 5-carboxy this compound.
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is the most common and powerful technique for separating and identifying this compound and its degradation products.[5][7] High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis has also been successfully used as a stability-indicating method.[8] UV spectroscopy can be a cost-effective method for quantifying the extent of degradation, although it may not separate individual degradation products.[1]
Q5: What is a common issue encountered during the HPLC analysis of this compound and its degradants?
A5: A frequent challenge in the HPLC analysis of this compound is peak tailing for the parent drug peak. This is often due to secondary interactions between the weakly acidic this compound molecule and free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[7]
Troubleshooting Guide
This guide addresses common problems that may be encountered during the forced degradation studies of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak tailing of the this compound peak in HPLC | Secondary interactions with residual silanol groups on the column. | - Adjust Mobile Phase pH: Maintain the mobile phase pH at least 2 units away from this compound's pKa values (around 1.1 and 4.2). A lower pH (e.g., 3-4) is often effective.[7] - Use a High-Purity, End-Capped Column: Employ a modern C18 column with high-purity silica (B1680970) and effective end-capping to minimize active silanol groups.[7] - Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the residual silanol sites.[7] |
| Poor separation between this compound and its degradation products | Inadequate mobile phase composition or gradient. | - Optimize Mobile Phase: Experiment with different solvent ratios (e.g., acetonitrile/methanol (B129727) and water/buffer) and pH to improve resolution. - Gradient Elution: If isocratic elution is insufficient, develop a gradient method to effectively separate early-eluting polar degradants from the more retained parent drug. |
| Unexpected degradation products observed | Interaction with excipients in the formulation, or impurities in the reagents. | - Analyze a Placebo Formulation: Conduct forced degradation on a placebo formulation (containing all excipients except this compound) to identify any degradants originating from the excipients. - Use High-Purity Reagents: Ensure that all acids, bases, and solvents used are of high purity to avoid introducing interfering substances. |
| Mass imbalance (sum of assay of this compound and impurities is not close to 100%) | Co-elution of impurities, non-chromophoric degradation products, or volatile degradants. | - Check Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and detect any co-eluting impurities. - Use a Mass Spectrometer (MS) Detector: An MS detector can help identify non-chromophoric or volatile degradation products that are not detected by a UV detector. - Evaluate Response Factors: Determine the relative response factors of the degradation products if they are known, to ensure accurate quantification. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acidic Hydrolysis
-
Objective: To assess the degradation of this compound in an acidic environment.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 N hydrochloric acid (HCl).[1]
-
Reflux the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2-8 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC).
-
Basic Hydrolysis
-
Objective: To evaluate the degradation of this compound in an alkaline environment.
-
Procedure:
-
Prepare a stock solution of this compound as described in the acidic hydrolysis protocol.
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 N sodium hydroxide (NaOH).[1]
-
Reflux the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2-8 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid (HCl).
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Transfer a known volume of the stock solution into a flask.
-
Add a solution of 30% hydrogen peroxide (H₂O₂).[8]
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40-50°C) for a specified duration (e.g., 24 hours).
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
-
Photolytic Degradation
-
Objective: To assess the impact of light exposure on the stability of this compound.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the exposure period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze both the exposed and control samples using a validated stability-indicating analytical method.
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the stability of this compound.
-
Procedure:
-
Place the solid this compound drug substance in a thermostatically controlled oven.
-
Expose the sample to a high temperature (e.g., 50-70°C) for a specified period (e.g., 24-48 hours).[1]
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample and a control sample (not exposed to heat) at a suitable concentration for analysis.
-
Analyze both samples using a validated stability-indicating analytical method.
-
Data Presentation
The following tables summarize the quantitative data on the forced degradation of this compound under various stress conditions as reported in the literature.
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | - | Room Temp | 23.32 - 54.89 | [1] |
| Basic Hydrolysis | 0.1 N NaOH | - | Room Temp | 114.66 - 164.26* | [1] |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | 60°C | Not Reported | [8] |
| Photolytic Degradation | UV light (320 nm) | 30 min | Room Temp | 141.01 - 149.86 | [1] |
| UV light (1012 µW/cm²) | 8 hours | - | 77.34 ± 0.02 | [9][10] | |
| Thermal Degradation | Heat | 60 min | 50°C | Significant degradation observed | [1] |
*Note: The percentage values exceeding 100% in the basic hydrolysis study may be attributed to the formation of a degradation product with a higher molar absorptivity at the analytical wavelength compared to this compound.
Table 2: HPTLC Data for this compound and its Degradation Products
| Stress Condition | Rf of this compound | Rf of Degradation Product(s) | Reference |
| Base Degradation | 0.571 | 0.428 | [8] |
| Oxidative Degradation | 0.571 | 0.500 | [8] |
| Acid Degradation | 0.56 | ~0.64, ~0.76 | [6] |
| Base Degradation | 0.56 | ~0.64, ~0.76, ~0.88 | [6] |
Visualizations
The following diagrams illustrate the workflow of a typical forced degradation study and the logical framework of ICH guidelines.
References
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. sgs.com [sgs.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Jagiellonian University Repository [ruj.uj.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. Stability Indicating HPTLC Determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of photocatalytic degradation of this compound using titanium dioxide nanoparticles: application to pharmaceutical wastewater analysis, treatment, and cleaning validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Meloxicam Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges arising from meloxicam interference in fluorescence-based assays. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate the effects of this compound, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with my fluorescence-based assay?
A1: this compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: this compound is an inherently fluorescent molecule. When excited by a light source (e.g., in a plate reader or fluorescence microscope), it can emit its own light, which may overlap with the emission spectrum of your fluorophore. This can lead to artificially high signal readings, potentially masking a true negative result or creating a false positive.
-
Fluorescence Quenching: this compound exhibits strong absorbance in the UV and near-UV regions of the spectrum. If your assay's fluorophore is excited at a wavelength where this compound absorbs light, the this compound can effectively "shield" the fluorophore from the excitation source. This phenomenon, known as the inner filter effect, reduces the amount of light your fluorophore can absorb, leading to a weaker signal and potentially a false negative result.[1]
Q2: What are the spectral properties of this compound that I should be aware of?
A2: Understanding the absorption and fluorescence properties of this compound is key to predicting and mitigating its interference. While the exact excitation and emission maxima can vary with the solvent and local environment, the following provides a general guide.
Q3: How can I determine if this compound is interfering in my specific assay?
A3: You should suspect interference if you observe unexpectedly high background fluorescence, a dose-dependent increase in signal in control wells containing only this compound, or a decrease in the signal from your positive control in the presence of this compound. Specific protocols are provided in the "Experimental Protocols" section to definitively test for autofluorescence and quenching.
Q4: Are there alternatives to this compound that are less likely to interfere with fluorescence assays?
A4: Yes, depending on the biological question, you may consider other non-steroidal anti-inflammatory drugs (NSAIDs). However, it is important to note that many NSAIDs are aromatic compounds and may also exhibit some level of fluorescence or UV absorbance. Potential alternatives include celecoxib, diclofenac, ibuprofen, and naproxen. It is recommended to perform interference testing on any alternative compound before its use in a fluorescence-based assay.
Troubleshooting Guides
Issue 1: Unusually High Fluorescence Signal in Wells Containing this compound
This is a strong indicator of autofluorescence .
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Run a "this compound Only" Control | To confirm that this compound is the source of the high signal. | Prepare control wells with assay buffer and this compound at the same concentrations as your experimental wells, but without the fluorescent probe. Measure the fluorescence using the same instrument settings. A high signal confirms autofluorescence. |
| 2. Perform a Spectral Scan | To determine the excitation and emission maxima of this compound in your assay buffer. | Use a spectrophotometer or plate reader with spectral scanning capabilities to record the fluorescence spectrum of this compound. This will help you choose a fluorophore with minimal spectral overlap. |
| 3. Background Subtraction | To mathematically correct for this compound's fluorescence. | Subtract the average fluorescence intensity of the "this compound only" control from your experimental wells containing this compound. |
| 4. Switch to a Red-Shifted Fluorophore | This compound's fluorescence is most pronounced in the blue-green region. | Select a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm), where this compound's fluorescence is negligible. |
Issue 2: Lower Than Expected Fluorescence Signal in the Presence of this compound
This suggests fluorescence quenching , likely due to the inner filter effect.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Check for Spectral Overlap | Quenching is most severe when the fluorophore's excitation spectrum overlaps with this compound's absorbance spectrum. | Compare the excitation spectrum of your fluorophore with the absorbance spectrum of this compound (see Table 1). Significant overlap indicates a high probability of quenching. |
| 2. Run a Quenching Assay | To confirm that this compound is quenching your fluorophore's signal. | Prepare a solution of your fluorescent probe at a known concentration and measure its fluorescence. Then, add this compound at your experimental concentration and measure the fluorescence again. A significant decrease in signal confirms quenching. |
| 3. Reduce this compound Concentration | To lessen the inner filter effect. | If experimentally feasible, lower the concentration of this compound to a point where quenching is minimized while still achieving the desired biological effect. |
| 4. Use a Different Fluorophore | To avoid spectral overlap. | Choose a fluorophore with an excitation wavelength that is outside of this compound's main absorbance band (i.e., >400 nm). |
| 5. Change Assay Format | To use a technology less susceptible to this type of interference. | Consider a time-resolved fluorescence (TRF) or a luminescence-based assay, which are generally less affected by the inner filter effect. |
Data Presentation
Table 1: Summary of this compound's Spectral Properties
| Property | Wavelength Range/Value | Comments |
| UV Absorbance Maximum | ~360 - 375 nm | The exact maximum can be influenced by the solvent.[2][3] |
| Fluorescence Excitation | ~335 - 360 nm | Reported excitation wavelengths used in fluorescence studies involving this compound. |
| Fluorescence Emission | Broad, ~400 - 500 nm | Appears as a broad emission in the blue-green region of the spectrum. The exact peak is solvent-dependent. |
Table 2: Recommended Fluorophores to Minimize this compound Interference
| Fluorophore Class | Excitation (nm) | Emission (nm) | Rationale for Use |
| Red-Shifted Dyes | |||
| Alexa Fluor 647 | 650 | 668 | Excitation and emission are far from this compound's absorbance and fluorescence, minimizing both quenching and autofluorescence. |
| Cy5 | 649 | 670 | Similar to Alexa Fluor 647, provides good spectral separation. |
| DyLight 650 | 652 | 672 | Another excellent option for avoiding interference. |
| Time-Resolved Fluorescence Probes | |||
| Europium Chelates | ~340 | ~615 | Although the excitation is in the range of this compound's absorbance, the long-lived emission allows for temporal separation from this compound's short-lived autofluorescence. |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound is autofluorescent under your experimental conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer at the concentrations you plan to use in your experiment.
-
Include a set of wells containing only the assay buffer (blank).
-
Dispense the this compound dilutions and the blank into the wells of the microplate.
-
Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the this compound-containing wells.
-
If the resulting signal is significantly above zero and increases with this compound concentration, then this compound is autofluorescent under your assay conditions.
Protocol 2: Assessing this compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of your probe.
Materials:
-
Your fluorescent probe/reagent
-
This compound stock solution
-
Assay buffer
-
Black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare three sets of wells:
-
Set A (Fluorophore only): Assay buffer + your fluorescent probe at its final assay concentration.
-
Set B (Fluorophore + this compound): Assay buffer + your fluorescent probe + this compound at its final assay concentration.
-
Set C (Blank): Assay buffer only.
-
-
Incubate the plate under your standard assay conditions (time, temperature).
-
Read the fluorescence of all wells.
Data Analysis:
-
Calculate the net fluorescence for Set A (Signal A - Signal C) and Set B (Signal B - Signal C).
-
If the net fluorescence of Set B is significantly lower than that of Set A, this compound is quenching your fluorophore's signal.
Visualizations
Caption: Troubleshooting logic for this compound interference.
Caption: Workflow for assessing this compound interference.
Caption: How this compound causes assay interference.
References
Technical Support Center: Managing Individual Metabolic Variability in Meloxicam Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the complexities of individual metabolic variability in animal studies involving meloxicam.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Guide 1: Unexpected Pharmacokinetic (PK) Profiles
Problem: Observed this compound plasma concentrations are significantly higher or lower than expected.
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms: Variations in Cytochrome P450 (CYP) enzymes, particularly the CYP2C family, can lead to poor, intermediate, or rapid metabolizers. | 1. Genotyping: If feasible, genotype the animals for relevant CYP2C polymorphisms. 2. Phenotyping: Assess the metabolic activity of CYP2C enzymes using a probe substrate. 3. Data Stratification: Analyze PK data based on genotype/phenotype to identify patterns. |
| Sex Differences: In some species, like rats, females can exhibit 2-4 times higher plasma concentrations and a longer half-life of this compound compared to males.[1] | 1. Study Design: Ensure both sexes are adequately represented in the study design. 2. Segregated Analysis: Analyze and report PK data separately for males and females. |
| Animal Strain: Different strains of the same species (e.g., Wistar vs. Sprague-Dawley rats) can have variations in drug-metabolizing enzyme expression. | 1. Strain Selection: Be consistent with the animal strain used throughout a study. 2. Literature Review: Consult literature for known metabolic differences between strains for the drug class. |
| Enterohepatic Recirculation: this compound can undergo enterohepatic recirculation, leading to secondary peaks in the plasma concentration-time profile and a prolonged half-life.[2][3] | 1. Sampling Schedule: Ensure your blood sampling schedule is frequent enough to capture multiple peaks. 2. Bile Duct Cannulation Studies: In dedicated studies, bile duct cannulation can confirm and quantify the extent of enterohepatic recirculation.[2] |
| Drug-Drug Interactions: Co-administered substances can induce or inhibit this compound's metabolizing enzymes. | 1. Review Co-medications: Carefully review all administered compounds, including anesthetics and analgesics, for known interactions with CYP2C enzymes. 2. Staggered Dosing: If a potential interaction is identified, consider a staggered dosing schedule if experimentally feasible. |
| Health Status: Underlying liver or kidney conditions can impair drug metabolism and excretion.[4] | 1. Health Screening: Ensure all animals are properly health-screened before study initiation. 2. Histopathology: Conduct terminal histopathology of the liver and kidneys to identify any underlying conditions. |
| Bioavailability Issues: Unexpectedly low plasma concentrations after oral administration may indicate poor absorption. | 1. Formulation: Ensure the drug formulation is appropriate for the species and route of administration. 2. Gavage Technique: Verify proper oral gavage technique to ensure the full dose is delivered to the stomach. 3. Food Effects: The presence of food can alter gastrointestinal pH and motility, affecting absorption. Standardize feeding schedules relative to dosing. |
Guide 2: Analytical Method Issues (HPLC/LC-MS)
Problem: Poor peak shape, retention time shifts, or high variability in analytical results.
| Potential Cause | Troubleshooting Steps |
| Peak Tailing (this compound): Due to its acidic nature, this compound can interact with residual silanols on the HPLC column. | 1. Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from this compound's pKa values (~1.1 and 4.2). A lower pH (e.g., 3-4) is often effective. 2. Column Choice: Use a modern, high-purity, end-capped C18 column to minimize silanol (B1196071) interactions. |
| Retention Time Shifts: Inconsistent retention times can be caused by changes in the mobile phase, column temperature, or flow rate. | 1. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 2. System Equilibration: Allow adequate time for the column to equilibrate with the mobile phase before starting a run. 3. Temperature Control: Use a column oven to maintain a consistent temperature. |
| Ion Suppression/Enhancement (LC-MS): Components of the biological matrix can interfere with the ionization of this compound and its metabolites. | 1. Sample Preparation: Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components. 2. Chromatographic Separation: Adjust the gradient to ensure this compound and its metabolites elute in a region with minimal matrix interference. 3. Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| High Variability between Replicates: Can be caused by inconsistent sample preparation or injection volume. | 1. Automated Pipetting: Use calibrated automated pipetting systems for sample preparation to improve precision. 2. Injector Maintenance: Regularly maintain the autosampler to ensure accurate and consistent injection volumes. |
Frequently Asked Questions (FAQs)
Q1: Why is there so much variability in my this compound PK data between individual animals?
A1: Individual metabolic variability is a common challenge in this compound studies. The primary driver is often genetic polymorphisms in the cytochrome P450 enzymes responsible for its metabolism, mainly CYP2C9.[5] Other contributing factors can include the animal's sex, age, health status, and exposure to other compounds that may induce or inhibit these enzymes.
Q2: How do I choose the right animal model for my this compound study?
A2: The pharmacokinetic profile of this compound in rats most closely resembles that in humans, making them a frequently used model.[6] However, significant interspecies variation exists.[7][8] The choice of model should be guided by the specific research question. It is crucial to be aware of the known metabolic pathways and pharmacokinetic parameters in the chosen species.
Q3: What are the main metabolites of this compound I should be looking for?
A3: The two primary metabolites of this compound are 5'-hydroxymethyl this compound and 5'-carboxy this compound.[6][9] These metabolites are pharmacologically inactive.
Q4: Can diet affect the metabolism of this compound in my animal studies?
A4: Yes, diet can significantly influence drug metabolism. Certain dietary components can induce or inhibit CYP enzymes. For example, some compounds in cruciferous vegetables can induce CYP activity. Standardizing the diet across all study animals is essential to minimize this source of variability.
Q5: What is a practical way to assess CYP2C enzyme function in my study animals?
A5: A phenotyping approach using a known CYP2C substrate (a "probe drug") can be employed. This involves administering the probe drug and measuring the formation of its specific metabolite in plasma. This provides a functional measure of the enzyme's activity in each animal.
Q6: Are there any known drug-drug interactions with this compound I should be aware of in my animal studies?
A6: Yes, caution should be exercised when co-administering this compound with other drugs. Interactions can occur with certain antibiotics, anticoagulants, diuretics, and other NSAIDs or corticosteroids.[10] These interactions can alter the pharmacokinetics and pharmacodynamics of this compound.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |
| Rat (Male) | 1 | Oral | 1.4 ± 0.2 | 8.0 ± 0.0 | 13.0 ± 2.0 | ~95 | [6][11] |
| Rat (Female) | 1 | Oral | - | - | 37.0 ± 10.0 | ~95 | [6] |
| Mouse | 1.6 | SC | 2.5 ± 0.5 | 1.0 | ~7.7 | - | [12] |
| Dog | 0.2 | Oral | 0.464 | ~7.5 | 23.7 ± 7.1 | ~100 | [13] |
| Sheep | 1.0 | Oral | 1.72 | 19.0 | 15.4 | 72 | [14] |
| Goat | 0.5 | IV | - | - | 7.7 ± 1.5 | - | [15] |
| Horse | 0.6 | Oral | 0.77 ± 0.23 | 4.0 ± 1.9 | 11.5 ± 2.4 | 97.6 ± 28.1 | [8] |
| Cattle | 1.0 | Oral | 2.11 ± 0.44 | 12.3 ± 1.4 | 27.5 ± 1.8 | 66.8 ± 12.3 | [13] |
Note: Values are presented as mean ± SD where available. Dashes indicate data not provided in the source. PK parameters can vary significantly based on study conditions.
Experimental Protocols
Protocol 1: In Vivo CYP2C Phenotyping in Rats (Probe Substrate Approach)
-
Animal Selection: Use adult male rats (e.g., Sprague-Dawley or Wistar) with cannulated jugular veins for serial blood sampling.
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Fasting: Fast animals overnight (with free access to water) before dosing.
-
Probe Drug Administration: Administer a validated CYP2C probe substrate (e.g., tolbutamide) at a dose known not to cause pharmacological effects.
-
Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the probe drug and its primary CYP2C-mediated metabolite in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the metabolite-to-parent drug concentration ratio at each time point or the area under the curve (AUC) ratio. These ratios serve as an index of in vivo CYP2C activity.
Protocol 2: PCR-RFLP Genotyping for CYP2C Alleles in Rats
-
DNA Extraction: Isolate genomic DNA from a tissue sample (e.g., tail snip, ear punch) using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers flanking the polymorphic region of the target CYP2C gene.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted genomic DNA.
-
Perform PCR using an optimized thermal cycling program (annealing temperature and extension time will be primer-specific).
-
-
Restriction Enzyme Digestion:
-
Select a restriction enzyme that specifically cuts at the polymorphic site of either the wild-type or variant allele.
-
Incubate the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on an agarose (B213101) gel stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide).
-
Visualize the DNA fragments under UV light.
-
-
Genotype Determination: The pattern of DNA bands on the gel will indicate the genotype. For example, a homozygous wild-type will show one band pattern, a homozygous variant another, and a heterozygote will show a combination of both.
Mandatory Visualization
Caption: Primary metabolic pathway of this compound in the liver.
Caption: Workflow for investigating this compound metabolic variability.
Caption: Logical workflow for troubleshooting PK variability.
References
- 1. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. A quantitative enterohepatic circulation model: development and evaluation with tesofensine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Pharmacokinetics of this compound in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in Different Animal Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound: metabolic profile and biotransformation products in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregnane X receptor and constitutive androstane receptor at the crossroads of drug metabolism and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of oral and subcutaneous this compound: Effect on indicators of pain and inflammation after knife castration in weaned beef calves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of this compound in Different Animal Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the dissolution rate of meloxicam for rapid absorption studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of meloxicam for rapid absorption studies.
Frequently Asked Questions (FAQs)
Q1: Why is improving the dissolution rate of this compound important for rapid absorption studies?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to a delayed onset of action.[3][4] For conditions requiring rapid pain relief, such as acute pain, enhancing the dissolution rate is crucial to accelerate absorption and achieve a faster therapeutic effect.[5][6]
Q2: What are the most common strategies to enhance the dissolution rate of this compound?
The most widely investigated and effective strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its wettability and reduce particle size, thereby increasing the dissolution rate.[7][8][9]
-
Co-crystals: Forming co-crystals of this compound with a suitable coformer can alter the crystal lattice of the drug, leading to improved solubility and dissolution characteristics.[3][4][10]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution, leading to a faster dissolution rate.[6][11][12]
Q3: How do I choose the best method for my experiment?
The choice of method depends on several factors, including the desired level of dissolution enhancement, the available equipment, and the intended final dosage form.
-
Solid dispersions are a versatile and widely used technique. The solvent evaporation and melting methods are common preparation techniques.[7][13]
-
Co-crystals offer a way to modify the physicochemical properties of the drug without altering its chemical structure. This can lead to significant improvements in solubility and dissolution.[3][4]
-
Nanosuspensions are particularly effective for achieving very rapid dissolution. However, they may require specialized equipment like high-pressure homogenizers or wet milling apparatus.[6][11][12]
Troubleshooting Guides
Issue 1: Low Dissolution Enhancement with Solid Dispersions
Problem: The prepared solid dispersion of this compound shows only a marginal improvement in dissolution rate compared to the pure drug.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Carrier Selection | The hydrophilic carrier may not be optimal. Experiment with different carriers such as Polyethylene Glycols (PEGs) of varying molecular weights (e.g., PEG 6000), Polyvinylpyrrolidone (PVP), or Hydroxypropyl Methylcellulose (B11928114) (HPMC).[7][9] |
| Incorrect Drug-to-Carrier Ratio | The ratio of this compound to the carrier is critical. Systematically vary the drug-to-carrier ratio to find the optimal composition that provides the highest dissolution rate.[9] |
| Suboptimal Preparation Method | The method of preparation (e.g., physical mixing, co-grinding, solvent evaporation, melting) significantly impacts the final product. The solvent evaporation method often results in a more uniform dispersion.[7] |
| Presence of Crystalline Drug | The drug may not be fully amorphous within the dispersion. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound. |
Issue 2: Difficulty in Forming Stable Co-crystals
Problem: Attempts to form this compound co-crystals are unsuccessful or result in an unstable physical mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incompatible Coformer | The selected coformer may not have the appropriate functional groups to form stable hydrogen bonds with this compound. Screen a variety of pharmaceutically acceptable coformers, particularly carboxylic acids.[3][10] |
| Ineffective Crystallization Technique | The method used for co-crystallization (e.g., solvent evaporation, slurry conversion, grinding) may not be suitable. Experiment with different solvents and crystallization conditions. Preliminary mechanical treatment can be beneficial.[10] |
| Incorrect Stoichiometric Ratio | The molar ratio of this compound to the coformer is crucial for co-crystal formation. Attempt crystallization with different stoichiometric ratios (e.g., 1:1, 1:2). |
Issue 3: Aggregation and Instability of Nanosuspensions
Problem: The prepared this compound nanosuspension shows particle aggregation over time, leading to inconsistent dissolution results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Stabilization | The nanosuspension may lack sufficient steric or electrostatic stabilization. Use an appropriate stabilizer, such as polyvinyl alcohol (PVA), during the nanosizing process.[6][11] |
| Ostwald Ripening | The growth of larger particles at the expense of smaller ones can occur. Solidifying the nanosuspension through techniques like fluidization or lyophilization can improve long-term stability.[6][11] |
| High Energy Input During Processing | Excessive energy during homogenization or milling can lead to particle agglomeration. Optimize the processing parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size without causing instability. |
Data Presentation: Comparison of Dissolution Enhancement Techniques
The following tables summarize quantitative data from various studies on improving this compound dissolution.
Table 1: Dissolution Enhancement of this compound using Solid Dispersions
| Carrier | Drug:Carrier Ratio | Preparation Method | Dissolution Medium | % Drug Released (Time) | Fold Increase in Dissolution | Reference |
| PEG 6000 | 1:9 | Solvent Evaporation | - | - | - | [9] |
| PVP | 9:1 | Solvent Evaporation | - | - | 19-fold | [9] |
| HPMC | - | Solvent Evaporation | - | - | - | [9] |
| PEG 6000 & SLS | - | Solvent Evaporation | Phosphate (B84403) Buffer (pH 7.4) | 97.45% (60 min) | - | [7] |
| HPMC 2910 3 cps & Nicotinamide (B372718) | 1:2:1 | Solvent Evaporation | - | - | 1.50 times (dissolution efficiency) | [8] |
| Sodium Benzoate | 1:2 | Kneading | - | - | 17-fold (solubility) | [14] |
Table 2: Dissolution Enhancement of this compound using Co-crystals
| Coformer | Molar Ratio | Dissolution Medium | Observation | Reference |
| Carboxylic Acids (12 types) | - | Phosphate Buffer (pH 6.5) | Majority showed higher this compound concentrations compared to pure this compound. | [3] |
| Aspirin (B1665792) | - | - | Exhibited superior kinetic solubility. | [4] |
| Salicylic Acid | 1:1 | Aqueous Medium | Enhanced the drug permeation coefficient from 1.38 to 2.15 x 10⁻³ cm/h. | [15] |
Table 3: Dissolution Enhancement of this compound using Nanosuspensions
| Stabilizer | Preparation Method | Particle Size | Dissolution Medium | % Drug Released (Time) | Reference |
| Poly(vinyl alcohol) (PVA) | Wet Milling | 130 nm | Gastric Juice (pH 1.2) | 40% (5 min) | [6][11] |
| Bovine Serum Albumin (BSA) | Acid-Base Neutralization | 78.67 nm | - | ~40% (2 h) | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve a precisely weighed amount of this compound and the chosen hydrophilic carrier (e.g., PEG 6000) in a suitable organic solvent (e.g., dichloromethane).[7][9]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid mass is obtained.[9]
-
Drying: Further dry the solid mass in a desiccator to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (amorphous/crystalline) using techniques like UV-Vis spectrophotometry, USP dissolution apparatus, DSC, and XRPD.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[17][18]
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as 50 mM phosphate buffer at pH 7.5.[17][18]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[17][18]
-
Agitation: Set the paddle rotation speed to a specified rate, for example, 75 rpm or 100 rpm.[17][18]
-
Sample Introduction: Place one tablet or an accurately weighed amount of the this compound formulation into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[17]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry at 362 nm.[18]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for preparing and testing this compound solid dispersions.
Caption: Troubleshooting logic for low dissolution enhancement in solid dispersions.
References
- 1. pjps.pk [pjps.pk]
- 2. Dissolution Kinetics of this compound Formulations Co-Milled with Sodium Lauryl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving solubility and pharmacokinetics of this compound via multiple-component crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coformer selection in pharmaceutical cocrystal development: a case study of a this compound aspirin cocrystal that exhibits enhanced solubility and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of this compound Containing Nanosuspension into Surfactant-Free Solid Compositions to Increase the Product Stability and Drug Bioavailability for Rapid Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Improving solubility and dissolution of this compound by solid dispersion using hydroxypropyl methylcellulose 2910 3 cps and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Transformation of this compound Containing Nanosuspension into Surfactant-Free Solid Compositions to Increase the Product Stability and Drug Bioavailability for Rapid Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. "The Dissolution enhancement of this compound tablets from the synergistic " by Hemn L. Qader, Tara A. Abdula et al. [polytechnic-journal.epu.edu.iq]
- 15. Cocrystallization as a novel approach to enhance the transdermal administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Development and Validation of a Dissolution Test for this compound and Pridinol Mesylate from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Technical Support Center: Refinement of Meloxicam Dosing Regimens in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of meloxicam dosing regimens to reduce adverse effects in mice.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dose of this compound for mice and what are the common adverse effects?
The traditionally recommended dose of this compound for mice ranges from 1 to 5 mg/kg administered subcutaneously (SC) or orally (PO) every 12 to 24 hours.[1][2] However, studies have indicated that these doses may not provide adequate analgesia.[1][3] Common adverse effects associated with this compound, particularly at higher doses or with prolonged use, include gastrointestinal toxicity (such as ulceration and gastritis), renal and hepatic toxicity, and injection site reactions.[1][3][4]
Q2: How can the this compound dosing regimen be refined to minimize gastrointestinal issues?
To minimize gastrointestinal adverse effects, consider the following refinements:
-
Dose Adjustment: While higher doses (up to 20 mg/kg) may be necessary for adequate analgesia, they are also associated with increased risk of gastric toxicity, especially when administered for multiple days.[3][5] A dose of 10 mg/kg every 12 hours has been shown to provide better analgesia than lower doses with manageable side effects in some studies.[1][6]
-
Duration of Treatment: Limit the duration of high-dose this compound administration. Studies have shown that gastric toxicity is more pronounced after 7 consecutive days of treatment with 20 mg/kg.[3]
-
Route of Administration: Subcutaneous administration of 20 mg/kg this compound may be safer than oral administration of the same dose regarding gastrointestinal toxicity.[7][8]
-
Monitoring: Closely monitor mice for signs of gastrointestinal distress such as hunched posture, piloerection, and fecal occult blood.[3][5]
Q3: What are the concerns with subcutaneous injection of this compound and how can they be mitigated?
Subcutaneous administration of this compound, particularly at a standard concentration of 5 mg/mL, can cause significant injection site pathology, including skin necrosis, inflammation, and muscle damage.[7][8][9] This appears to be a concentration-dependent effect. To mitigate these reactions:
-
Dilute the Injectable Solution: Diluting the 5 mg/mL this compound solution to 1 mg/mL with sterile saline has been shown to significantly reduce the severity of injection site lesions when administering a 20 mg/kg dose.[7][8][9]
-
Accurate Dosing Volume: Ensure the diluted volume is accurate for the intended dose.[2]
Q4: How does the pharmacokinetics of this compound in mice influence the dosing frequency?
Mice clear this compound relatively quickly.[10] A subcutaneous dose of 1.6 mg/kg results in plasma concentrations falling below the therapeutic level for COX-2 inhibition after 12 hours, suggesting that a 24-hour dosing interval may be inadequate.[11][12] Pharmacokinetic studies support a dosing frequency of every 12 hours to maintain therapeutic plasma concentrations.[1][11][12] Sustained-release formulations are being investigated to provide longer-lasting analgesia.[13]
Q5: Are there alternative analgesics to this compound for post-operative care in mice?
Yes, several alternatives can be considered:
-
Carprofen: Another NSAID that has shown minimal toxic effects at doses of 20 mg/kg in some studies, suggesting it may be a safer alternative to high-dose this compound for prolonged treatment.[3][5]
-
Buprenorphine: An opioid analgesic commonly used for moderate to severe pain.[14] It can be used in a multimodal approach with an NSAID.[15][16]
-
Multimodal Analgesia: Combining different classes of analgesics, such as an NSAID and an opioid, can provide more effective pain relief while potentially reducing the required dose and side effects of each drug.[14][15]
Troubleshooting Guide
Issue: Mouse exhibits signs of gastrointestinal distress (e.g., hunched posture, piloerection, weight loss) after this compound administration.
-
Possible Cause: this compound-induced gastrointestinal toxicity.
-
Solution:
-
Discontinue this compound administration immediately.
-
Provide supportive care, including fluid therapy with Lactated Ringer's Solution or 0.9% sterile saline subcutaneously.[2]
-
Consult with a veterinarian to consider alternative analgesics like buprenorphine or a lower-risk NSAID such as carprofen.[3][14]
-
For future experiments, consider a lower dose, shorter duration of treatment, or a different route of administration (subcutaneous instead of oral for potentially lower GI risk at the same dose).[7][8]
-
Issue: Inadequate pain relief is observed with the current this compound dose (e.g., persistent pain behaviors, increased Mouse Grimace Scale score).
-
Possible Cause: The administered dose is sub-therapeutic.
-
Solution:
-
Increase the dose of this compound. Doses up to 20 mg/kg have been shown to be more effective for analgesia.[1][3] A regimen of 10 mg/kg every 12 hours has demonstrated improved analgesia over lower doses.[1][6]
-
Increase the frequency of administration to every 12 hours if currently dosing every 24 hours, as pharmacokinetic data suggests a shorter dosing interval is necessary to maintain therapeutic levels.[11][12]
-
Consider a multimodal analgesic approach by adding an opioid like buprenorphine to the regimen.[14][15]
-
Issue: Severe skin lesions or necrosis are observed at the subcutaneous injection site.
-
Possible Cause: Concentration-dependent toxicity of the this compound formulation.[7][8]
-
Solution:
-
For future injections, dilute the standard 5 mg/mL this compound solution to 1 mg/mL with a sterile, pyrogen-free diluent like sterile water for injection or saline.[2][7][8]
-
Ensure the injection volume is appropriate and administered in the loose skin over the scruff.[2]
-
Monitor the injection site daily for any signs of inflammation or tissue damage.
-
Data Presentation
Table 1: Summary of this compound Dosing Regimens and Associated Effects in Mice
| Dose (mg/kg) | Route | Frequency | Mouse Strain | Key Findings | Adverse Effects Noted | Citation |
| 1-5 | SC/PO | q12-24h | Various | Often inadequate analgesia. | Generally considered safe for short-term use. | [1][2] |
| 1.6 | SC | q24h | C57BL/6 | Plasma levels below therapeutic COX-2 IC50 after 12h. | Not specified. | [11][12] |
| 5 | SC | Once | BALB/c | Reduced post-surgical inflammation but did not prevent pain-associated behaviors. | Not specified. | [17] |
| 10 | SC | q12h | CD1 | Improved analgesia compared to 2.5 mg/kg. | Morbidity and mortality when preceded by a 20 mg/kg loading dose. | [1][6] |
| 20 | SC | q24h for 3-7d | CD1 | Higher incidence of gastric ulceration and fecal occult blood. | Gastric toxicity, particularly after 7 days. | [3][5] |
| 20 | SC | q24h for 6d | C57BL/6N | Safe when diluted to 1 mg/mL; no gastric ulceration, liver, or kidney lesions. | Severe injection site pathology at 5 mg/mL concentration. | [7][8][9] |
Experimental Protocols
Protocol 1: Evaluation of High-Dose this compound Toxicity
-
Objective: To assess the renal and gastrointestinal toxicity of high-dose this compound.
-
Procedure:
-
Mice are administered 20 mg/kg of this compound subcutaneously once daily for either 3 or 7 days.[3][5]
-
Control groups receive an equivalent volume of saline.[3][5]
-
Mice treated for 3 days are euthanized on day 4; mice treated for 7 days are euthanized on days 8 and 15.[3][5]
-
Tissues (stomach, kidneys) are collected for histopathology.[3][5]
-
Protocol 2: Assessment of Analgesic Efficacy Using a Laparotomy Model
-
Objective: To evaluate the analgesic efficacy of different this compound doses.
-
Procedure:
-
Immediately before surgery, mice are treated with a high dose (10 mg/kg), a low dose (2.5 mg/kg) of this compound, or saline, administered subcutaneously.[6]
-
Dosing is repeated every 12 hours for 36 hours.[6]
-
Pain is assessed at 3, 6, 12, 24, and 48 hours post-surgery using behavioral measures such as distance traveled, grooming, hunched posture, and the Mouse Grimace Scale (orbital tightening).[6]
Visualizations
Caption: Mechanism of this compound action on COX-1 and COX-2 pathways.
Caption: Workflow for refining this compound dosing regimens in mice.
References
- 1. High-dose this compound Provides Improved Analgesia in Female CD1 Mice: A Pharmacokinetic and Efficacy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Toxic Effects of High-dose this compound and Carprofen on Female CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Behavior in the Open-field Test after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aalas [aalas.kglmeridian.com]
- 6. High-dose this compound Provides Improved Analgesia in Female CD1 Mice: A Pharmacokinetic and Efficacy Study. [escholarship.org]
- 7. Concentration-dependent Toxicity after Subcutaneous Administration of this compound to C57BL/6N Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aalas [aalas.kglmeridian.com]
- 9. Concentration-dependent Toxicity after Subcutaneous Administration of this compound to C57BL/6N Mice (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous Stability and Oral Pharmacokinetics of this compound and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous this compound suspension pharmacokinetics in mice and dose considerations for postoperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous this compound suspension pharmacokinetics in mice and dose considerations for postoperative analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analgesic treatment with buprenorphine should be adapted to the mouse strain [ouci.dntb.gov.ua]
- 17. This compound prevents COX-2 mediated post-surgical inflammation but not pain following laparotomy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Meloxicam vs. Celecoxib: An In Vitro Comparison of COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of non-steroidal anti-inflammatory drugs (NSAIDs) with selective inhibitory activity against cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) has been a significant focus in medicinal chemistry. This selectivity aims to retain anti-inflammatory efficacy while reducing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1][2] This guide provides an objective, data-driven comparison of the in vitro COX-2 selectivity of two prominent NSAIDs: meloxicam and celecoxib (B62257).
Quantitative Comparison of Inhibitory Activity
The in vitro selectivity of an NSAID is typically expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 (COX-1 IC50 / COX-2 IC50). A higher ratio indicates greater selectivity for COX-2. The following table summarizes the IC50 values and selectivity ratios for this compound and celecoxib as determined by the human whole blood assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | - | - | 2[3] |
| Celecoxib | - | - | 6.6[3], 30[4][5][6] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used. The data presented here is derived from human whole blood assays, a widely used method for evaluating NSAID selectivity.[7]
Experimental Protocols
The data presented in this guide is primarily based on the human whole blood assay . This in vitro method is considered a reliable predictor of the in vivo effects of NSAIDs as it accounts for drug binding to plasma proteins.[7] The general protocol for this assay is as follows:
Human Whole Blood Assay for COX-1 and COX-2 Activity
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2) during the clotting of whole blood. This process is primarily driven by platelet COX-1.[6][7]
-
COX-2 Activity: Measured by the production of prostaglandin (B15479496) E2 (PGE2) in heparinized whole blood after stimulation with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes.[6][7]
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for a specified period.
-
For COX-1 Assay (TXB2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound (this compound or celecoxib) or vehicle control.
-
The blood is allowed to clot at 37°C for a defined period (e.g., 1 hour).
-
Serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using a specific immunoassay.[8]
-
-
For COX-2 Assay (PGE2 production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.
-
LPS is added to the blood samples to induce COX-2 expression and activity.
-
The blood is incubated at 37°C for an extended period (e.g., 24 hours).[6]
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured using a specific immunoassay.[8]
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
The COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro COX selectivity of NSAIDs using the human whole blood assay.
Caption: Workflow for in vitro COX selectivity determination.
Signaling Pathway Context
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Simplified cyclooxygenase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Meloxicam Versus Diclofenac in a Rat Arthritis Model: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), meloxicam and diclofenac (B195802), in a preclinical rat model of adjuvant-induced arthritis (AIA). This analysis is based on available experimental data to inform research and development decisions.
Mechanism of Action: A Tale of Two COX Inhibitors
Both this compound and diclofenac exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] However, their selectivity for the two main isoforms of COX, COX-1 and COX-2, differs significantly.
-
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[2] While this broad action contributes to its potent anti-inflammatory effects, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to a higher risk of gastrointestinal side effects.[2]
-
This compound is a preferential COX-2 inhibitor.[1] This selectivity for the inducible COX-2 isoform, which is primarily upregulated at sites of inflammation, allows this compound to target inflammation more directly while sparing the protective functions of COX-1 to a greater extent.[1] This targeted approach is associated with a more favorable gastrointestinal safety profile.[2]
Comparative Efficacy in Adjuvant-Induced Arthritis
A key study directly comparing this compound and diclofenac in a rat model of adjuvant-induced arthritis revealed significant differences in their potency and overall effectiveness. The study assessed various parameters of the disease, including paw swelling and joint destruction.
Data Summary
| Parameter | This compound | Diclofenac | Key Findings |
| Inhibition of Hind Paw Swelling | More potent | Less potent | For an equivalent effect on reducing hind paw swelling, diclofenac required a daily dose approximately 3.5 times higher than that of this compound. |
| Inhibition of Bone and Cartilage Destruction | Significant inhibition at low doses | Weak effect | This compound demonstrated a significant ability to inhibit the radiological signs of bone and cartilage destruction, a key feature of progressive arthritis. Diclofenac showed only a weak effect on these parameters at doses sufficient to reduce paw swelling. |
| Systemic Effects (Spleen Weight, Erythrocyte Sedimentation Rate) | Dose-dependent corrective effect | No comparable effect | This compound showed a dose-dependent improvement in systemic markers of inflammation, such as increased spleen weight and erythrocyte sedimentation rate. Diclofenac did not produce similar effects at the doses tested. |
This table is a qualitative summary based on the findings of Engelhardt et al. (1995). Specific numerical data from this study is not publicly available.
Experimental Protocols
The following is a representative experimental protocol for inducing and evaluating arthritis in a rat model, based on established methodologies.
Adjuvant-Induced Arthritis (AIA) in Rats
1. Induction of Arthritis:
-
Animals: Male Lewis rats are commonly used due to their susceptibility to AIA.
-
Adjuvant: A single intracutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL), is administered into the plantar surface of the right hind paw.[3]
-
Disease Development: The injection induces a primary inflammatory response in the injected paw. A systemic, polyarticular arthritis develops in the non-injected paws, typically appearing around day 10-14 post-adjuvant injection.[4][5]
2. Drug Administration:
-
Treatment Groups: Rats are randomly assigned to treatment groups: vehicle control, this compound (various doses), and diclofenac (various doses).
-
Route of Administration: Drugs are typically administered orally via gavage.
-
Dosing Regimen: Dosing usually commences on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continues for a predefined period (e.g., 21 days).[4]
3. Assessment of Arthritis:
-
Paw Volume: The volume of both hind paws is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated relative to the control group.
-
Arthritis Score: The severity of arthritis in each paw is graded on a scale (e.g., 0-4) based on erythema, swelling, and joint deformity. A cumulative arthritis score is calculated for each animal.
-
Radiological Analysis: At the end of the study, radiographs of the hind paws are taken to assess bone and cartilage destruction.
-
Systemic Markers: Blood samples can be collected to measure systemic inflammatory markers such as erythrocyte sedimentation rate (ESR) and cytokine levels (e.g., TNF-α, IL-6). Spleen weight is also often measured as an indicator of systemic inflammation.[4]
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative evaluation of this compound and diclofenac.
Caption: Mechanism of action of this compound and diclofenac via the COX pathway.
Conclusion
Based on the available preclinical data from the adjuvant-induced arthritis model in rats, this compound demonstrates superior potency and a more comprehensive therapeutic effect compared to diclofenac. Its ability to inhibit not only the clinical signs of arthritis, such as paw swelling, but also the underlying joint destruction at lower relative doses suggests a more favorable profile for the treatment of inflammatory arthritis. The preferential inhibition of COX-2 by this compound likely contributes to its efficacy and improved systemic tolerability. These findings underscore the importance of COX selectivity in the development of anti-inflammatory therapeutics. Further research focusing on head-to-head comparisons with detailed dose-response analyses and a broader range of inflammatory and pain-related endpoints would be valuable to further delineate the comparative efficacy of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory, analgesic, antipyretic and related properties of this compound, a new non-steroidal anti-inflammatory agent with favourable gastrointestinal tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of analgesic and anti-inflammatory activity of this compound gel with diclofenac and piroxicam gels in animal models: pharmacokinetic parameters after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent inhibitor of adjuvant arthritis in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in osteoarthritis: a 6-month, double-blind comparison with diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Meloxicam Versus Piroxicam: A Head-to-Head Comparison of Gastric Mucosal Effects
A comprehensive review of clinical data on the gastrointestinal safety of two widely used non-steroidal anti-inflammatory drugs.
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both meloxicam and piroxicam (B610120) are established treatment options for inflammatory conditions such as osteoarthritis and rheumatoid arthritis. However, their utility is often weighed against their potential for gastrointestinal (GI) toxicity. This guide provides a detailed, evidence-based comparison of the effects of this compound and piroxicam on the gastric mucosa, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: The COX-2 Selectivity Advantage
The primary mechanism by which NSAIDs exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a crucial role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1][2] Piroxicam is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[1] This non-selective action, particularly the inhibition of COX-1, is associated with an increased risk of gastrointestinal side effects, including irritation, ulceration, and bleeding.[1]
In contrast, this compound is a preferential COX-2 inhibitor, targeting the inflammatory pathway while having a lesser effect on the protective functions of COX-1 in the stomach.[2][3] This selective inhibition is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3][4]
Clinical Evidence: Gastrointestinal Tolerability
Multiple large-scale clinical trials have demonstrated a significant difference in the gastrointestinal tolerability of this compound compared to piroxicam.
The Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial, a prospective, multicenter, double-blind, randomized study, found that patients treated with this compound (7.5 mg daily) had a significantly lower incidence of gastrointestinal adverse events compared to those treated with piroxicam (20 mg daily) (10.3% vs 15.4%).[4][5] Specifically, dyspepsia, nausea/vomiting, and abdominal pain occurred significantly less often with this compound.[4][5]
Furthermore, the SELECT trial reported 16 cases of perforations, ulcerations, or bleeding (PUBs) in the upper GI tract in the piroxicam group, compared to only seven in the this compound group.[4][6] Notably, none of the four complicated PUBs (perforations or bleedings) occurred in the this compound group.[4][7]
Another study comparing this compound (15 mg daily) and piroxicam (20 mg daily) in healthy volunteers found that maximal macroscopic gastric mucosal damage occurred within 24 hours of piroxicam administration, while no significant macroscopic gastric damage was observed in the this compound group.[8][9] There was a trend towards piroxicam causing more acute gastric damage than this compound.[8][9]
| Adverse Event Category | This compound (7.5 mg) | Piroxicam (20 mg) | p-value | Reference |
| Overall GI Adverse Events | 10.3% | 15.4% | < 0.001 | [4][5] |
| Dyspepsia | 3.4% | 5.8% | < 0.001 | [4][5] |
| Nausea/Vomiting | 2.5% | 3.4% | < 0.05 | [4][5] |
| Abdominal Pain | 2.1% | 3.6% | < 0.001 | [4][5] |
| Perforations, Ulcerations, or Bleeding (PUBs) | 7 cases | 16 cases | - | [4][6] |
| Complicated PUBs | 0 cases | 4 cases | - | [4][7] |
Table 1: Incidence of Gastrointestinal Adverse Events in the SELECT Trial.
Endoscopic Evaluation of Gastric Mucosa
Endoscopic studies provide direct visual evidence of the impact of NSAIDs on the gastric mucosa. A randomized, double-blind study in elderly patients with knee osteoarthritis found that piroxicam caused a statistically significant elevation in endoscopic score in 78% of subjects, with 22% developing ulcers.[10] In contrast, this compound administration resulted in an elevated endoscopic score in 40% of subjects, and the impairment was milder than that caused by piroxicam.[10]
Another double-blind, parallel-group study comparing this compound (7.5 mg) and piroxicam (20 mg) over 4 weeks in patients with osteoarthritis of the knee showed statistically significant differences in endoscopic findings (Lanza score) in favor of this compound for gastric, duodenal, and total scores.[11] The piroxicam group showed a significant worsening in gastric and total scores, which was not observed in the this compound group.[11]
| Endoscopic Finding | This compound (15 mg) | Piroxicam (20 mg) | p-value | Reference |
| Subjects with Elevated Endoscopic Score | 40% | 78% | < 0.05 | [10] |
| Subjects Developing Ulcers | - | 22% | - | [10] |
Table 2: Endoscopic Findings in Elderly Patients with Knee Osteoarthritis.
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. Below are summaries of the experimental protocols for two key studies.
SELECT Trial (Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies)
-
Study Design: A large-scale, prospective, international, multicenter, double-blind, double-dummy, randomized, parallel-group trial.[5]
-
Participants: 8656 patients with exacerbation of osteoarthritis.[5]
-
Intervention: Patients were administered either this compound (7.5 mg) or piroxicam (20 mg) once daily for 28 days.[5]
-
Primary Outcome: Incidence of adverse events, with a focus on gastrointestinal events.[4]
-
Assessment: Monitoring and recording of all adverse events, with a specific focus on gastrointestinal complaints and serious events like perforations, ulcerations, and bleeding.[4][5]
Endoscopic Comparison in Healthy Volunteers
-
Study Design: A double-blind, placebo-controlled study.[8][9]
-
Intervention: Participants were given a 28-day course of either this compound (15 mg), piroxicam (20 mg), or placebo.[8][9]
-
Primary Outcome: Assessment of damage to the esophageal, gastric, and duodenal mucosa.[8][9]
-
Assessment: Endoscopy was performed, and mucosal blood flow was measured before NSAID administration and on days 1, 7, and 28 of continued intake. Biopsies were taken for prostaglandin (B15479496) content and microscopic assessment of damage.[8][9]
References
- 1. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pharmacyplanet.com [pharmacyplanet.com]
- 4. Improvement in gastrointestinal tolerability of the selective cyclooxygenase (COX)-2 inhibitor, this compound, compared with piroxicam: results of the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Gastrointestinal tolerability of this compound and piroxicam: a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal tolerability of this compound and piroxicam: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of endoscopic gastric mucosa features after administration of piroxicam to this compound and their correlation with dyspepsia symptoms in elderly patient with knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endoscopic comparison of the gastroduodenal safety and the effects on arachidonic acid products between this compound and piroxicam in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Meloxicam's Anti-Inflammatory Dose-Response In Vivo: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory dose-response of meloxicam against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data from preclinical animal models, offering valuable insights for research and drug development.
Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the dose-dependent anti-inflammatory effects of this compound and other NSAIDs in two standard in vivo models of inflammation: carrageenan-induced paw edema and Freund's complete adjuvant-induced arthritis in rats.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.
| Drug | Dose (mg/kg, p.o.) | Maximum Inhibition of Edema (%) | Reference |
| This compound | 1 | Synergistic effect observed | [1] |
| 3 | Statistically significant | [1] | |
| 10 | Statistically significant | [1] | |
| 30 | Statistically significant | [1] | |
| Diclofenac | 5 | ~30-56 | [2] |
| 20 | ~60-72 | [2] | |
| 30 | Significant inhibition | [3] | |
| Indomethacin (B1671933) | 0.66 - 2 | Significant inhibition | [4] |
| 10 | 54 | [5] | |
| Naproxen | 15 | 81 | [5] |
| Piroxicam | - | 44 (as 1% gel) | [6] |
Note: "p.o." refers to oral administration. Dashes indicate data not explicitly provided in the cited sources.
Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats
This model mimics the chronic inflammatory conditions of rheumatoid arthritis.
| Drug | Daily Dose (mg/kg, p.o.) | Effect on Paw Swelling | Comparative Potency vs. This compound | Reference |
| This compound | - | Dose-dependent inhibition | - | [7] |
| Piroxicam | - | Dose-dependent inhibition | ~2 times higher dose needed | [7] |
| Diclofenac | - | Dose-dependent inhibition | ~3.5 times higher dose needed | [7] |
| Tenidap | - | Dose-dependent inhibition | ~60 times higher dose needed | [7] |
Note: "p.o." refers to oral administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute inflammation in the rat paw to evaluate the anti-inflammatory effects of test compounds.
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[8] Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[9][10]
-
Drug Administration: Test compounds (e.g., this compound, diclofenac) or vehicle are administered orally (p.o.) via gavage, typically 30 to 60 minutes before the induction of inflammation.[11][10]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each rat.[5][8][10]
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[5][9]
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats
Objective: To induce a chronic inflammatory state resembling rheumatoid arthritis to assess the long-term efficacy of anti-inflammatory drugs.
Animals: Male Lewis or Sprague-Dawley rats are commonly used for this model.[7][12]
Procedure:
-
Induction of Arthritis: Arthritis is induced by a single intradermal or subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad or at the base of the tail.[12][13][14]
-
Development of Arthritis: The primary inflammation appears at the injection site within days, and a secondary, systemic arthritic condition develops in the contralateral paw and other joints around day 11-14.[13][15]
-
Drug Administration: Daily oral administration of the test compounds or vehicle typically begins on the day of or several days after CFA injection and continues for a specified period (e.g., 21 days).[7]
-
Assessment of Arthritis: The severity of arthritis is evaluated through several parameters:
-
Paw Volume/Thickness: Measured periodically with a plethysmometer or calipers.[14][15]
-
Arthritis Score: A visual scoring system is used to grade the severity of erythema and swelling in the paws.[14]
-
Radiological Analysis: X-rays of the joints can be taken to assess bone and cartilage degradation.[7]
-
Systemic Markers: Spleen weight, erythrocyte sedimentation rate, and serum protein composition can be analyzed as systemic indicators of inflammation.[7]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow.
Caption: this compound's preferential inhibition of COX-2.
Caption: In vivo anti-inflammatory experimental workflow.
References
- 1. Synergistic anti-inflammatory interaction between this compound and aminoguanidine hydrochloride in carrageenan-induced acute inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound: a potent inhibitor of adjuvant arthritis in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. 5.6. Complete Freund’s Adjuvant (CFA)-Provoked Arthritis Model [bio-protocol.org]
- 15. Adjuvant-Induced Arthritis Model [chondrex.com]
A Comparative Analysis of Meloxicam's Efficacy Across Preclinical Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), in various preclinical models of osteoarthritis (OA). By presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective resource for evaluating this compound's therapeutic potential and informing future research in osteoarthritis.
Mechanism of Action: Preferential COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzyme, with a preferential selectivity for COX-2 over COX-1.[1][2] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[2][3] In contrast, COX-1 is constitutively expressed in various tissues, including the gastric mucosa and kidneys, where it plays a protective role.[1] this compound's preferential inhibition of COX-2 is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]
Caption: Mechanism of action of this compound via preferential inhibition of COX-2.
Efficacy in the Monoiodoacetate (MIA)-Induced Osteoarthritis Model
The MIA model is a widely used chemically-induced model of OA that mimics the pathological changes observed in human OA, including cartilage degradation and subchondral bone changes. Intra-articular injection of MIA, a glycolysis inhibitor, induces chondrocyte death and subsequent joint degeneration.
Experimental Protocol: MIA-Induced Osteoarthritis in Rats
A common experimental workflow for evaluating the efficacy of this compound in the MIA-induced OA model is as follows:
-
Animal Selection and Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. The animals are acclimatized for a week before the experiment.[5]
-
OA Induction: Rats are anesthetized, and osteoarthritis is induced by a single intra-articular injection of sodium monoiodoacetate (MIA) into the knee joint.[6][7]
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a placebo/vehicle control group and groups receiving varying doses of this compound (e.g., 0.2, 1.0, 3.0, 10.0 mg/kg body weight) administered orally.[6][8]
-
Treatment Period: Treatment with this compound or placebo typically begins after a period of OA development (e.g., 4 weeks post-MIA injection) and continues for several weeks (e.g., 3-4 weeks).[8]
-
Efficacy Assessment: Various parameters are assessed at different time points, including pain (thermal hyperalgesia, mechanical allodynia), joint swelling, and locomotor function.[6][9]
-
Post-mortem Analysis: At the end of the study, animals are euthanized, and knee joints are collected for histological and immunohistochemical analysis to assess cartilage degradation, subchondral bone changes, and inflammatory markers.[8] Serum or synovial fluid may also be collected for biomarker analysis (e.g., TNF-α, IL-6, CTX-II).[6][7][10]
Caption: General workflow for an in vivo MIA-induced osteoarthritis efficacy study.
Quantitative Data Summary: this compound in Rat MIA Model
| Dose (mg/kg BW) | Treatment Duration | Key Findings | Reference |
| 1.0, 3.0, 10.0 | Not Specified | Significant difference in sensitivity to heat stimulation (p=0.02). 10 mg/kg dose significantly reduced TNF-α levels. No significant difference in knee joint diameter (p=0.99). | [6] |
| 0.2 (low dose) | 3 weeks (from week 4 to 7 post-MIA) | Significantly lower cartilage degeneration score (p=0.012) and total cartilage degeneration width (p=0.014) compared to placebo. Abolished low-grade Cox-2 expression. | [8] |
| 1.0 (high dose) | 3 weeks (from week 4 to 7 post-MIA) | Significantly lower cartilage degeneration score (p=0.003) and total cartilage degeneration width (p=0.006) compared to placebo. Significant protective effect on subchondral bone (p=0.011). Abolished low-grade Cox-2 expression. | [8] |
| 0.2 (low dose) | 4 weeks | Minimal effect on cartilage degradation, with a 35-40% reduction in serum CTX-II levels. | [10] |
| 1.0 (high dose) | 4 weeks | Marked decrease in serum CTX-II levels (85% reduction), indicating a chondroprotective effect. | [10] |
| 0.5 | 11 days (from day 3 to 14 post-MIA) | Similar effect to a more potent compound (PT6) in reducing thermal hyperalgesia. | [9] |
Efficacy in Other Osteoarthritis Models
While the MIA model is extensively studied, other models that replicate different aspects of OA pathogenesis are also employed.
Anterior Cruciate Ligament Transection (ACLT) Model
The ACLT model is a surgically-induced model that mimics post-traumatic OA, characterized by joint instability leading to progressive cartilage degeneration.
-
Key Findings: Intra-articular administration of this compound has been shown to reduce cartilage matrix degeneration and synovial inflammation in rat models of OA induced by ACLT.[11]
Collagenase-Induced Arthritis (CIA) Model
The CIA model involves the injection of collagenase into the joint, leading to enzymatic degradation of cartilage and subsequent inflammation.
-
Key Findings: While specific quantitative data for this compound in this model is less detailed in the provided search results, it is a common model for evaluating anti-inflammatory agents.
Freund's Adjuvant-Induced Arthritis Model
This model induces a systemic inflammatory response, including arthritis.
-
Key Findings: Long-term administration of this compound at two dose levels produced a significant anti-edematous effect and modulated altered oxidant status in rats with Freund's adjuvant-induced arthritis.[12]
Cross-Model Comparison and Conclusion
This compound consistently demonstrates efficacy in reducing pain, inflammation, and cartilage degradation across various preclinical models of osteoarthritis. In the chemically-induced MIA model, this compound has shown dose-dependent chondroprotective effects, with higher doses also protecting the subchondral bone.[8] Its efficacy in reducing pain and inflammation is also evident in surgically-induced (ACLT) and inflammatory arthritis models.[9][11][12]
The choice of a preclinical model is critical and should align with the specific aspects of OA being investigated. The MIA model is well-suited for studying the effects of interventions on cartilage and subchondral bone pathology. The ACLT model is more relevant for post-traumatic OA, while adjuvant-induced arthritis models are useful for understanding the systemic inflammatory components of the disease.
The collective evidence from these studies supports the therapeutic potential of this compound in managing the signs and symptoms of osteoarthritis, providing a strong rationale for its clinical use. Future preclinical research could focus on direct, head-to-head comparisons of this compound's efficacy in these different models under standardized conditions to further elucidate its therapeutic profile.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound ameliorates the cartilage and subchondral bone deterioration in monoiodoacetate-induced rat osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The change of proinflammatory cytokine tumor necrosis factor α level in the use of this compound in rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates the cartilage and subchondral bone deterioration in monoiodoacetate-induced rat osteoarthritis [PeerJ] [peerj.com]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of oxidant status by this compound in experimentally induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Branded Mobic® vs. Generic Meloxicam
For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic equivalence between a branded drug and its generic counterparts is of paramount importance. This guide provides an objective comparison of the pharmacokinetic profiles of branded Mobic® (meloxicam) and various generic this compound formulations, supported by data from several bioequivalence studies.
This compound is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] The efficacy and safety of a generic drug are anchored on its ability to demonstrate bioequivalence to the reference branded product. This implies that the rate and extent of drug absorption are comparable, ensuring therapeutic interchangeability.
Quantitative Pharmacokinetic Data
Multiple studies have been conducted to compare the pharmacokinetic parameters of branded Mobic® and generic this compound formulations. The key parameters analyzed in these studies are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure.
The consensus from these studies is that generic this compound formulations exhibit pharmacokinetic profiles that are bioequivalent to the branded Mobic®.[2][3][4][5] The 90% confidence intervals for the ratio of generic to brand for key pharmacokinetic parameters like Cmax and AUC have consistently fallen within the regulatory acceptance range of 80-125%.[2][3][4][6]
Below is a summary of pharmacokinetic data from representative studies:
Table 1: Pharmacokinetic Parameters of Mobic® vs. Generic this compound (15 mg Tablet) in Healthy Volunteers
| Study | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) (median) |
| Gschwend et al. (2007)[1] | Generic this compound | 1146.9 | - | 5.00 |
| Mobic® (Reference) | 1064.8 | - | 5.00 | |
| Phetcharat et al. (2009)[7] | Generic this compound | 1027.32 ± 251.91 | 34024.31 ± 11811.68 | 4.50 |
| Mobic® (Reference) | 1151.89 ± 282.58 | 35137.66 ± 11970.47 | 4.50 |
Data are presented as mean ± standard deviation where available.
Table 2: Bioequivalence Analysis from a Comparative Study [4]
| Pharmacokinetic Parameter | Test/Reference Ratio (90% Confidence Interval) | Regulatory Acceptance Range |
| Cmax | 1.05 (0.89–1.23) | 0.80–1.25 |
| AUC0–24 | 0.99 (0.84–1.16) | 0.80–1.25 |
| AUC0–inf | 0.98 (0.81–1.19) | 0.80–1.25 |
Experimental Protocols
The methodologies employed in these pharmacokinetic studies are rigorous and standardized to ensure reliable and comparable results. A typical experimental design is a randomized, two-period, two-sequence, single-dose, crossover study.
A detailed example of an experimental protocol is as follows:
-
Study Design: A single-dose, randomized, 2-treatment, 2-period, 2-sequence crossover study with a washout period between treatments.[1][7]
-
Subjects: Healthy adult volunteers, often male, who have provided informed consent.[1][2][5][7] The number of subjects is typically around 24 to ensure statistical power.[1][2][5]
-
Drug Administration: Subjects receive a single oral dose of either the generic this compound or the branded Mobic® tablet (e.g., 15 mg) under fasting or fed conditions.[7][8]
-
Washout Period: A sufficient washout period (e.g., one to two weeks) is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the second formulation.[7]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[1][7]
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method.[1][2][5][7]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental methods.[7]
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC for the test (generic) and reference (branded) products against the standard acceptance range of 80-125%.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow of a bioequivalence study and the decision-making process based on pharmacokinetic data.
References
- 1. Pharmacokinetic and bioequivalence study of this compound tablets in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic and pharmacodynamic evaluation of branded and generic formulations of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative pharmacokinetic and pharmacodynamic evaluation of branded and generic formulations of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence study of two this compound tablet formulations after single-dose administration in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. db.cbg-meb.nl [db.cbg-meb.nl]
Meloxicam's Dichotomy: A Comparative In Vitro Analysis of its Effects on Canine and Human Osteosarcoma Cells
For Immediate Release: A detailed in vitro comparison reveals disparate effects of the non-steroidal anti-inflammatory drug (NSAID) meloxicam on canine and human osteosarcoma cell lines. This guide synthesizes key experimental findings to inform researchers, scientists, and drug development professionals in the field of oncology.
This compound, a preferential cyclooxygenase-2 (COX-2) inhibitor, has demonstrated anti-neoplastic properties in various cancers, including osteosarcoma. However, its efficacy appears to differ between species. In vitro studies consistently indicate that canine osteosarcoma cells are more susceptible to the cytotoxic effects of this compound than their human counterparts. This differential sensitivity underscores the importance of species-specific considerations in the development of cancer therapies.
Quantitative Analysis of Cytotoxicity
A direct comparison of this compound's effect on the canine osteosarcoma cell line D-17 and the human osteosarcoma cell line U-2 OS highlights a significant disparity in cell viability. At a concentration of 300 µg/mL, this compound reduced the viability of D-17 cells to 1.92%, while U-2 OS cell viability was only reduced to 22.37%.[1][2] Even at a lower concentration of 100 µg/mL, this compound induced low cytotoxicity in the canine cell line but had no significant effect on the human cell line.[1][2]
This increased sensitivity of canine osteosarcoma cells is further reflected in the half-maximal effective concentration (EC50) values, which were found to be statistically different between the two cell lines, with the human U-2 OS cell line being more resistant.[3] In contrast, another study on the human osteosarcoma cell line MG-63, which has high COX-2 expression, showed that this compound inhibited proliferation and invasiveness.[4][5] This suggests that the level of COX-2 expression may be a key determinant of this compound's efficacy in human osteosarcoma.
| Cell Line | Species | This compound Concentration | Effect on Cell Viability | Reference |
| D-17 | Canine | 300 µg/mL | 1.92% viability | [1][2] |
| U-2 OS | Human | 300 µg/mL | 22.37% viability | [1][2] |
| D-17 | Canine | 100 µg/mL | Low cytotoxicity | [1][2] |
| U-2 OS | Human | 100 µg/mL | No significant effect | [1][2] |
| D-17 | Canine | 100, 200 µM | Marked anti-proliferative effect | [6][7] |
| MG-63 | Human | High concentrations | Inhibition of proliferation and invasiveness | [4][5] |
| HOS, U2-OS | Human | High concentrations | No induction of apoptosis | [4][5] |
Experimental Protocols
The following methodologies are commonly employed to assess the in vitro effects of this compound on osteosarcoma cells:
Cell Culture and Treatment: Canine (e.g., D-17) and human (e.g., U-2 OS, MG-63, HOS) osteosarcoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3][4][6] Cells are seeded in multi-well plates and allowed to adhere before being treated with various concentrations of this compound or a vehicle control (e.g., DMSO).[8]
Cell Viability and Proliferation Assays: The anti-proliferative effects of this compound are typically quantified using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.[5][6] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Apoptosis Assays: The induction of apoptosis (programmed cell death) is a key mechanism of anti-cancer drugs. The following methods are used to detect apoptosis:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][5]
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8][9]
-
Caspase Activity: The activation of caspases, particularly caspase-3, is a central event in apoptosis. This can be measured through immunohistochemical staining or other activity assays.[9]
-
DNA Laddering: Agarose gel electrophoresis of cellular DNA can reveal a characteristic "ladder" pattern of fragmented DNA, indicative of apoptosis.[8][9]
-
Western Blotting for Apoptotic Proteins: The expression levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) can be analyzed by Western blotting.[5]
Invasion Assays: The effect of this compound on the invasive potential of osteosarcoma cells can be assessed using a Matrigel invasion assay.[4][5] This assay measures the ability of cells to migrate through a basement membrane matrix.
COX-2 Expression Analysis: The expression of COX-2 in cell lines can be determined at the mRNA level using real-time RT-PCR and at the protein level using Western blotting.[4][5][10]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms at play, the following diagrams are provided.
References
- 1. In Vitro Studies on the Influence of this compound on Cytotoxic Activity Induced by Risedronate Sodium in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Studies on the Influence of this compound on Cytotoxic Activity Induced by Risedronate Sodium in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits osteosarcoma growth, invasiveness and metastasis by COX-2-dependent and independent routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro effects of this compound with or without doxorubicin on canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Antineoplastic effect of the cyclooxygenase inhibitor this compound on canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro effects of piroxicam and this compound on canine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Meloxicam's Cartilage-Sparing Effect: A Comparative Analysis of NSAIDs on Proteoglycan Synthesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of meloxicam's efficacy in preserving cartilage integrity against other non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on the crucial process of proteoglycan synthesis, a key indicator of chondrocyte health and cartilage matrix maintenance. This analysis is supported by experimental data, detailed methodologies, and a visualization of the relevant biological pathways.
Non-steroidal anti-inflammatory drugs are a cornerstone in managing the symptoms of osteoarthritis and other inflammatory joint conditions. However, their long-term use has raised concerns about potential adverse effects on cartilage metabolism. Some NSAIDs have been shown to inhibit the synthesis of proteoglycans, essential macromolecules that provide cartilage with its compressive strength and resilience. This guide delves into the comparative effects of this compound, a COX-2 preferential NSAID, and other commonly used NSAIDs on this vital cartilage function.
Comparative Efficacy on Proteoglycan Synthesis: A Data-Driven Overview
Experimental studies investigating the influence of various NSAIDs on cartilage proteoglycan synthesis have revealed a spectrum of effects, from stimulatory to inhibitory. This compound, at therapeutic concentrations, has consistently demonstrated a favorable profile, with neutral to potentially stimulatory effects on proteoglycan production. This contrasts with several other NSAIDs, particularly some non-selective COX inhibitors, which have been shown to suppress this critical anabolic process in chondrocytes.
The following table summarizes key quantitative findings from in vitro and ex vivo studies, providing a comparative snapshot of the effects of this compound and other NSAIDs on cartilage proteoglycan synthesis.
| NSAID | Model System | Concentration | Effect on Proteoglycan Synthesis | Reference |
| This compound | Human & Porcine Cartilage Explants | 0.1 - 4.0 µM | No effect | [1][2] |
| Canine Cartilage Explants (in vitro) | 0.5 - 10.0 µM | No effect | [3][4] | |
| Human Osteoarthritic Cartilage | 3 µg/ml | Increased synthesis | [5] | |
| Human Articular Chondrocytes | Pharmacologically active concentrations | No adverse effect | [6] | |
| Indomethacin | Human & Porcine Cartilage Explants | 100 µM | Significant reduction | [1][2] |
| Canine Cartilage Explants (in vitro) | 50 µM | Significant inhibition | [3] | |
| Rabbit Articular Cartilage Explants | 50 - 100 µg/mL | Inhibition | [7] | |
| Diclofenac | Human Osteoarthritic Cartilage | 0.3 - 3 µg/ml | No effect | [8][5] |
| Rabbit Articular Cartilage Explants | 50 - 100 µg/mL | Inhibition | [7] | |
| Aceclofenac | Human Osteoarthritic Cartilage | 1 - 3 µg/ml | Increased synthesis | [8][5] |
| Aspirin | Human Articular Chondrocytes | - | Decreased production | [6] |
| Articular Cartilage Explants | 5 X 10⁻⁵ to 10⁻³ mol/L | Reduced rate of synthesis | [9] | |
| Naproxen | Articular Cartilage Explants | 5 X 10⁻⁷ to 10⁻⁵ mol/L | Reduced rate of synthesis | [9] |
| Ibuprofen | Rat Osteoarthritis Model | - | Unfavorable to collagen metabolism | [10] |
| Human Arthritic Cartilages | - | Significant inhibition | [11] | |
| Ketoprofen | Rabbit Articular Cartilage Explants | 0.1 µg/mL | Stimulatory effect | [7] |
| Piroxicam | Rabbit Articular Cartilage Explants | 0.1 - 100 µg/mL | No significant effect | [7][11] |
| Tiaprofenic Acid | Articular Cartilage Explants | 5 X 10⁻⁷ to 10⁻⁵ mol/L | No reduction in synthesis | [9][12] |
Experimental Protocols: Measuring Proteoglycan Synthesis
The assessment of proteoglycan synthesis in the cited studies predominantly relies on the incorporation of radiolabeled precursors into newly synthesized macromolecules by chondrocytes within cartilage explants or in cell culture. A generalized experimental protocol is outlined below.
Cartilage Explant Culture
-
Tissue Harvest: Full-thickness articular cartilage is harvested from a relevant species (e.g., human, bovine, porcine, canine) under sterile conditions. For osteoarthritic models, cartilage is sourced from patients undergoing joint replacement surgery.
-
Explant Preparation: Cartilage explants of a standardized size and thickness are prepared using a biopsy punch.
-
Culture Conditions: Explants are cultured in a defined medium, such as DMEM/F12, supplemented with serum or in serum-free conditions with necessary growth factors and supplements. The cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.
NSAID Treatment and Radiolabeling
-
Pre-incubation: Cartilage explants are allowed to equilibrate in culture for a specified period before the introduction of NSAIDs.
-
NSAID Exposure: The explants are then incubated with various concentrations of the test NSAIDs (e.g., this compound, indomethacin, diclofenac) for a defined duration. Control cultures receive the vehicle solution without the drug.
-
Pulse-Labeling: Following the NSAID treatment, a radiolabeled precursor for proteoglycan synthesis is added to the culture medium. The most common precursors are:
-
³⁵S-sulfate: To label the sulfated glycosaminoglycan (GAG) chains of proteoglycans.
-
³H-glucosamine: To label the hexosamine component of GAG chains.
-
-
Incubation: The explants are incubated with the radiolabel for a period of several hours to allow for its incorporation into newly synthesized proteoglycans.
Quantification of Proteoglycan Synthesis
-
Tissue Digestion: After the labeling period, the cartilage explants are thoroughly washed to remove unincorporated radiolabel. The tissue is then digested, typically using an enzyme like papain, to release the proteoglycans.
-
Proteoglycan Precipitation: The radiolabeled proteoglycans in the digest are precipitated using a method such as cetylpyridinium (B1207926) chloride (CPC) precipitation.
-
Scintillation Counting: The amount of radioactivity in the precipitated proteoglycan fraction is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of proteoglycan synthesis.
-
Data Normalization: The results are often normalized to the DNA content or wet weight of the cartilage explant to account for variations in tissue size and cell number.
Signaling Pathways in Proteoglycan Synthesis and Potential NSAID Modulation
The synthesis of proteoglycans by chondrocytes is a complex process regulated by a network of signaling pathways. Key players include the Transforming Growth Factor-β (TGF-β) superfamily, which promotes anabolic activity, and pro-inflammatory cytokines like Interleukin-1β (IL-1β), which have catabolic effects. The transcription factor SOX9 is a master regulator of chondrogenesis and is essential for the expression of aggrecan, the major proteoglycan in cartilage.
The differential effects of NSAIDs on proteoglycan synthesis may be partly explained by their influence on these signaling pathways. While the primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin (B15479496) production, they can have off-target effects. For instance, some NSAIDs may modulate the production or activity of cytokines and growth factors that influence chondrocyte metabolism.
The following diagram illustrates a simplified overview of the key signaling pathways involved in proteoglycan synthesis and potential points of modulation by NSAIDs.
References
- 1. A Simple and Reliable Assay of Proteoglycan Synthesis by Cultured Chondrocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Integrating Cartilage Explant Culture with Simulated Digestion and Hepatic Biotransformation Refines In Vitro Screening of Joint Care Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical and Biochemical Characterization of Cartilage Explants in Serum-Free Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nonsteroidal anti-inflammatory drugs on chondrocyte metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on proteoglycan synthesis by articular cartilage explant and chondrocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Analysis of Human Cartilage Infiltrated by Hydrogels and Hydrogel-Encapsulated Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Assessment of 99mTc-NTP 15-5 uptake on cartilage, a new proteoglycan tracer: Study protocol for a phase I trial (CARSPECT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro model for the analysis of synovial fibroblast-mediated degradation of intact cartilage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intravenous vs. Oral Meloxicam for Post-Operative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of intravenous (IV) and oral formulations of meloxicam for the management of post-operative pain. The comparison is supported by experimental data from pharmacokinetic studies and randomized clinical trials. While direct head-to-head efficacy trials are limited, this document synthesizes available data to inform research and clinical development.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] While the oral formulation has been used for chronic conditions like arthritis, its slow absorption has limited its use for acute post-operative pain.[2][3] The development of an intravenous formulation aims to overcome this limitation by providing a more rapid onset of action.[4]
Pharmacokinetic data clearly demonstrate that the IV route leads to immediate and significantly higher peak plasma concentrations compared to the oral route.[5][6] Clinical trials have established the efficacy of a 30 mg IV dose of this compound in reducing moderate-to-severe post-operative pain and decreasing the need for opioid rescue medication across various surgical models.[2][3] Evidence for oral this compound in acute post-operative pain is less robust, though studies in dental surgery suggest efficacy at 7.5 mg and 15 mg doses.[7][8]
Pharmacokinetic Profile: Intravenous vs. Oral Administration
The primary distinction between intravenous and oral this compound lies in their pharmacokinetic profiles. IV administration bypasses the gastrointestinal tract, leading to immediate bioavailability and a rapid peak in plasma concentration, which is critical for managing acute pain.
A Phase I, open-label, randomized, crossover study in healthy subjects provides a direct comparison of the pharmacokinetic parameters of a single 15 mg dose of IV versus oral this compound.[5]
Table 1: Pharmacokinetic Comparison of Single-Dose 15 mg this compound (IV vs. Oral) [5]
| Parameter | Intravenous (IV) this compound | Oral this compound | Key Observation |
| Tmax (Median) | 0.03 hours | ~5.0 hours | IV formulation achieves peak concentration almost instantly. |
| Cmax (Mean ± SD) | 5.82 ± 1.33 µg/mL | 1.79 ± 0.52 µg/mL | IV route results in a >3-fold higher peak plasma concentration. |
| AUC₀₋t (Mean ± SD) | 58.08 ± 13.95 µg·h/mL | 49.37 ± 11.57 µg∙h/mL | Total drug exposure is higher with the IV formulation. |
| Relative Bioavailability | 116.85% | (Reference) | Demonstrates higher systemic exposure from the IV dose. |
| Elimination Half-life (t½) | ~20 hours | ~20 hours | The elimination half-life is similar for both routes.[9] |
Data sourced from a Phase I study in healthy Chinese subjects.[5] Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Clinical Efficacy in Post-Operative Pain
Direct comparative efficacy trials between IV and oral this compound for post-operative pain are scarce. A 2009 Cochrane Review found no randomized, placebo-controlled trials examining oral this compound for established acute post-operative pain.[10][11] However, separate trials have evaluated each formulation against placebos or other analgesics.
Intravenous this compound
Multiple randomized controlled trials (RCTs) have demonstrated the efficacy of IV this compound, typically at a 30 mg dose, in managing moderate-to-severe pain following various surgical procedures.
Table 2: Summary of Efficacy Data for Intravenous this compound in Post-Operative Pain
| Study (Surgery Type) | Comparator(s) | Primary Efficacy Endpoint | Key Results for IV this compound |
| Phase 2 RCT (Dental Impaction) [1][12] | Placebo, Oral Ibuprofen (B1674241) 400 mg | Sum of Pain Intensity Differences over 24h (SPID24) | - IV this compound (30 mg & 60 mg) showed significantly greater pain reduction than placebo and oral ibuprofen. - Rapid onset of action detected as early as 10 minutes post-dose. |
| Phase 2 RCT (Abdominal Hysterectomy) [4] | Placebo, IV Morphine | SPID24 | - All IV this compound doses (5-60 mg) were significantly better than placebo. - 15, 30, and 60 mg doses produced significantly greater pain reduction than morphine. - Median time to pain relief was 6-8 minutes. |
| Phase 3b RCT (Orthopedic Surgery) [13] | Placebo | Total Opioid Consumption (IV Morphine Equivalent Dose) | - this compound IV was associated with significantly lower mean total opioid consumption (36.8 mg vs. 50.3 mg for placebo; P=0.0081). |
Oral this compound
While high-quality evidence in diverse surgical settings is lacking, several studies in the field of dentistry suggest that oral this compound is an effective analgesic for post-operative pain.
Table 3: Summary of Efficacy Data for Oral this compound in Post-Operative Pain
| Study (Surgery Type) | Comparator(s) | Dosage | Key Results for Oral this compound |
| RCT (Third Molar Surgery) [2] | Diclofenac 100 mg | 15 mg (pre-procedural) | Statistically significant decrease in post-operative pain compared to diclofenac. |
| RCT (Third Molar Surgery) [8] | Ibuprofen 400 mg (q8h) | 7.5 mg (q12h) | Showed comparable analgesic efficacy to ibuprofen, with sustained pain decrease from 24 hours onward. |
| Systematic Review (Dentistry) [14] | Various NSAIDs, Tramadol | 7.5, 10, 15 mg (oral/IM) | Concluded that this compound has a similar or better analgesic effect than some selective and non-selective NSAIDs. |
Experimental Protocols and Methodologies
The methodologies of the cited clinical trials form the basis for the data presented. Below are summaries of typical experimental protocols.
Protocol: Phase 2 Trial of IV this compound in Dental Impaction Surgery[12]
-
Study Design: A single-center, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Patient Population: Healthy adults (18-40 years) experiencing moderate to severe pain following the surgical removal of at least two third molars, one of which was a full or partial bony impaction in the mandible.
-
Intervention: Subjects were randomized to receive a single IV bolus of this compound (15 mg, 30 mg, or 60 mg), a single oral dose of ibuprofen (400 mg), or a placebo.
-
Outcome Measures:
-
Primary: Sum of the time-weighted pain intensity differences from baseline over 24 hours (SPID24). Pain intensity was rated on a 4-point categorical scale (0=none, 3=severe).
-
Secondary: Time to onset of perceptible pain relief, use of rescue medication (acetaminophen/hydrocodone), and patient's global evaluation of study medication.
-
Protocol: Efficacy Trial of Oral this compound in Third Molar Surgery[8]
-
Study Design: A randomized controlled clinical trial.
-
Patient Population: 68 patients indicated for the extraction of both a maxillary and mandibular third molar.
-
Intervention: Patients were randomly assigned to receive either oral this compound (7.5 mg every 12 hours) or oral ibuprofen (400 mg every 8 hours) following the procedure.
-
Outcome Measures:
-
Primary: Post-operative pain intensity assessed using a Visual Analog Scale (VAS) at multiple time points (0-7 hours, then at 24, 48, and 72 hours).
-
Secondary: Use of rescue medication and incidence of adverse effects.
-
Visualized Workflows and Mechanisms
This compound's Mechanism of Action: COX-2 Inhibition
This compound's therapeutic effects are derived from its preferential inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for synthesizing pro-inflammatory prostaglandins. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Generalized Experimental Workflow for an Analgesic RCT
The clinical trials assessing this compound follow a standardized workflow to ensure rigorous, unbiased evaluation of efficacy and safety.
Conclusion
The available evidence strongly supports the use of intravenous this compound for the management of moderate-to-severe post-operative pain. Its pharmacokinetic profile, characterized by a rapid onset and high peak plasma concentration, offers a significant advantage over the oral formulation in the acute care setting.[5] Clinical trials confirm that IV this compound provides effective analgesia and reduces opioid consumption.[4][13] While oral this compound has demonstrated efficacy in specific settings like dental surgery, its slow absorption profile makes it less suitable for the immediate post-operative period where rapid pain control is paramount.[2] For drug development professionals, the data suggest that the IV formulation successfully addresses a key limitation of oral this compound, positioning it as a valuable non-opioid option in a multimodal approach to post-operative pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the management of post-operative pain: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the management of post-operative pain: Narrative review | Semantic Scholar [semanticscholar.org]
- 4. Analgesic Efficacy and Safety of Intravenous this compound in Subjects With Moderate-to-Severe Pain After Open Abdominal Hysterectomy: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Novel Intravenous Formulation of this compound (QP001) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tolerability of this compound after i.m. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic efficacy of this compound vs ibuprofen on pain after third molar surgery in adult patients. A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single dose oral this compound for acute postoperative pain in adults | Cochrane [cochrane.org]
- 11. Single dose oral this compound for acute postoperative pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized Double-Blind Controlled Trial of Intravenous this compound in the Treatment of Pain Following Dental Impaction Surgery [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Bioequivalence of Novel Meloxicam Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of novel meloxicam formulations against standard reference products. The information presented herein is synthesized from multiple bioequivalence studies, offering a comprehensive overview of key performance data and experimental methodologies to inform research and development in pain and inflammation management.
Comparative Pharmacokinetic Data
The bioequivalence of novel this compound formulations is primarily evaluated based on key pharmacokinetic parameters. The following table summarizes the comparative data from various studies, focusing on the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC). Bioequivalence is generally concluded if the 90% confidence interval (CI) for the ratio of geometric means of Cmax and AUC falls within the standard regulatory acceptance range of 80-125%.[1][2]
| Formulation Type | Test Product | Reference Product | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | 90% CI of Geometric Mean Ratio (Test/Reference) | Citation(s) |
| Fast-Absorbing Tablet | MR-107A-02 (15 mg) | Mobic® (15 mg) | Test: 2734.34 | Test: 0.75 | Test: Not Reported | Cmax: 159.92% - 184.44% | [3][4] |
| Ref: 1592.10 | Ref: 4.00 | Ref: Not Reported | AUC: Not Reported | ||||
| Orodispersible Tablet (ODT) - Study I | This compound ODT (15 mg) | Standard Tablet (15 mg) | Not specified individually | Test: 4.9 ± 1.1 | Not specified individually | Cmax: 87% - 96% | [1][5] |
| Ref: 5.8 ± 2.6 | AUC0-t: 88% - 96% | ||||||
| AUC0-∞: 87% - 96% | |||||||
| Orodispersible Tablet (ODT) - Study II | This compound ODT (15 mg) | Standard Tablet (15 mg) | Not specified individually | Test: 3.8 ± 2.0 | Not specified individually | Cmax: 99% - 105% | [1][5] |
| Ref: 4.8 ± 1.6 | AUC0-t: 98% - 104% | ||||||
| AUC0-∞: 108% - 120% | |||||||
| Standard Tablet vs. Standard Tablet | MEL-OD (15 mg) | Mobic® (15 mg) | Test: 1027.32 ± 251.91 | Test: 4.50 | Test (AUC0-t): 34024.31 ± 11811.68 | Cmax: 82.58% - 96.32% | [6] |
| Ref: 1151.89 ± 282.58 | Ref: 4.50 | Ref (AUC0-t): 35137.66 ± 11970.47 | AUC0-t: 89.46% - 105.10% | ||||
| Test (AUC0-∞): 37241.44 ± 14888.85 | AUC0-∞: 87.68% - 103.47% | ||||||
| Ref (AUC0-∞): 39541.04 ± 16624.64 | |||||||
| Standard Tablet vs. Standard Tablet | Melfax® (15 mg) | Xobix® (15 mg) | Test: 1023 ± 4.10 | Test: 3.75 ± 1.47 | Test (AUC0-72): 28367 ± 333 | Not Reported | [7] |
| Ref: 1051 ± 3.76 | Ref: 3.13 ± 1.00 | Ref (AUC0-72): 28667 ± 414 | |||||
| Nanocrystals (Oral) | MLX-NCs-C (204.9 nm) | MLX-NCs-A (3.262 µm) & MLX-NCs-B (460.2 nm) | Not specified individually | Not specified | AUC0-∞ of C vs A: 3.58-fold greater | Not Applicable | [8][9] |
| AUC0-∞ of C vs B: 2.92-fold greater | |||||||
| Intravenous Formulation | QP001 (15 mg) | Mobic® Tablet (15 mg) | Test: 5820 ± 1330 | Test: 0.03 | Test (AUC0-t): 58080 ± 13950 | Not Applicable (Different Route) | [10] |
| Ref: 1790 ± 520 | Ref: ~5.0 | Ref (AUC0-t): 49370 ± 11570 |
Note: Cmax and AUC values are presented as mean ± standard deviation or geometric mean as reported in the cited studies. Tmax is presented as median or mean ± standard deviation. The units for Cmax and AUC have been standardized to ng/mL and ng·h/mL, respectively, for comparison. Some studies did not report all pharmacokinetic parameters.
Experimental Protocols for Bioequivalence Studies
The following outlines a typical experimental protocol for a bioequivalence study of this compound formulations, synthesized from the methodologies reported in the cited literature.[1][2][4][6][7]
2.1. Study Design
-
Design: Most studies employ a randomized, single-dose, two-treatment, two-period, crossover design.[1][2][4][6][7]
-
Washout Period: A washout period of 7 to 14 days is typically implemented between the two treatment periods to ensure complete elimination of the drug from the subjects' systems.[1][7]
-
Blinding: Studies may be open-label or single/double-blinded.
-
Ethical Approval: All studies are conducted after obtaining approval from an independent ethics committee or institutional review board, and all subjects provide written informed consent.
2.2. Study Population
-
Subjects: Healthy adult male and/or female volunteers, typically between the ages of 18 and 45.[4]
-
Inclusion Criteria: Subjects are generally required to have a body mass index (BMI) within a normal range and must be in good health as determined by medical history, physical examination, and clinical laboratory tests.
-
Exclusion Criteria: Common exclusion criteria include a history of clinically significant diseases, allergies to NSAIDs, smoking, alcohol or drug abuse, and the use of any medication that could interfere with the study drug.
2.3. Drug Administration and Sample Collection
-
Dosing: A single oral dose of the test and reference this compound formulations (e.g., 15 mg) is administered to subjects after an overnight fast.[1][4]
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals up to 72 or 96 hours.[6][7]
-
Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[7]
2.4. Analytical Method
-
Method: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[2][6]
-
Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and stability.
2.5. Pharmacokinetic and Statistical Analysis
-
Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods: Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (from time zero to infinity).[1]
-
Statistical Analysis: The primary pharmacokinetic parameters (Cmax and AUC) are logarithmically transformed before statistical analysis. An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, and sequence.
-
Bioequivalence Assessment: The 90% confidence intervals for the ratio of the geometric means of the test and reference products for the log-transformed Cmax and AUC values are calculated. The two formulations are considered bioequivalent if these confidence intervals fall within the 80-125% range.[1][2]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in evaluating and understanding this compound formulations, the following diagrams illustrate a typical bioequivalence study workflow and the molecular mechanism of action of this compound.
References
- 1. Bioequivalence study of a novel orodispersible tablet of this compound in a porous matrix after single-dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of the pharmacokinetics of MR-107A-02, a novel fast-absorbing formulation of this compound, versus standard this compound reference: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence study of two this compound tablet formulations after single-dose administration in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. The Evaluation of this compound Nanocrystals by Oral Administration with Different Particle Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Evaluation of this compound Nanocrystals by Oral Administration with Different Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Novel Intravenous Formulation of this compound (QP001) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Meloxicam and Ketoprofen for Feline Locomotor Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common non-steroidal anti-inflammatory drugs (NSAIDs), meloxicam and ketoprofen (B1673614), for the management of pain associated with locomotor disorders in felines. The information presented is based on published experimental data to assist in research and development decisions.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Both this compound and ketoprofen exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues, including the gastrointestinal (GI) tract, kidneys, and platelets. It plays a protective role, maintaining gastric mucosal integrity, regulating renal blood flow, and supporting platelet aggregation.
-
COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory mediators. Prostaglandins produced by COX-2 contribute to pain, inflammation, and fever.
The relative selectivity of an NSAID for COX-2 over COX-1 is a key factor in its therapeutic profile and potential for adverse effects. Ketoprofen is a non-selective inhibitor, affecting both COX-1 and COX-2.[1][2] In contrast, this compound is recognized as a COX-2 preferential inhibitor, showing greater activity against the inflammation-induced enzyme.[3][4]
Comparative Efficacy in Feline Locomotor Disorders
Clinical trials have demonstrated that both this compound and ketoprofen are effective analgesics for acute and chronic locomotor disorders in cats.[5] Head-to-head studies show no significant difference in the overall reduction of pain and lameness scores between the two drugs when administered for short-term treatment.[5][6]
| Parameter | This compound Group | Ketoprofen Group | Study |
| Study Design | Single-blinded, randomized, multicenter trial | Single-blinded, randomized, multicenter trial | Morton et al. (2011)[6][7] |
| Population | 121 client-owned cats with acute locomotor disorders | 121 client-owned cats with acute locomotor disorders | Morton et al. (2011)[6][7] |
| Dosage | 0.1 mg/kg PO Day 1, then 0.05 mg/kg PO for 4 days | 1.0 mg/kg PO daily for 5 days | Morton et al. (2011)[6][7] |
| Primary Outcome | Clinical Sum Score (CSS) | Clinical Sum Score (CSS) | Morton et al. (2011)[6][7] |
| Result | Significant decrease in CSS from baseline | Significant decrease in CSS from baseline | Morton et al. (2011)[6][7] |
| Comparison | No significant difference in CSS between groups at Day 6 | No significant difference in CSS between groups at Day 6 | Morton et al. (2011)[6][7] |
| Palatability | Significantly more palatable than ketoprofen | - | Morton et al. (2011)[6][7] |
Pharmacokinetics and COX Selectivity
Significant differences exist in the pharmacokinetic profiles and COX selectivity of this compound and ketoprofen in felines, which may influence dosing strategies and safety considerations. Ketoprofen has a much shorter elimination half-life compared to this compound.[2][8][9] A study in a feline model of inflammation demonstrated that ketoprofen is highly COX-1 selective, whereas this compound is considered COX-2 preferential.[2][3]
| Parameter | This compound | Ketoprofen (S(+) enantiomer) |
| Elimination Half-life (t½) | ~15-24 hours (approx.) | 1.62 hours |
| Route of Administration | Oral / Subcutaneous | Oral / Intravenous |
| Bioavailability (Oral) | High | Virtually complete |
| In Vivo COX-1/COX-2 IC50 Ratio | Considered COX-2 Preferential (Ratio >1) | 1:107 (Highly COX-1 Selective) |
Data compiled from Lees et al. (2003), Pelligand et al. (2014), and other sources.[2][3][6]
Safety and Tolerability
Both drugs are generally well-tolerated for short-term use in healthy cats.[5][6] The most common adverse effects associated with NSAIDs involve the gastrointestinal tract (vomiting, diarrhea, ulceration) and the kidneys.[10][11][12] Due to its non-selective nature and marked inhibition of protective COX-1, ketoprofen carries a risk of these side effects.[1][6] While the COX-2 preferential nature of this compound is theorized to reduce GI risk, caution is still warranted, particularly with long-term use or in cats with pre-existing renal or gastrointestinal disease.[4] Cats are particularly sensitive to NSAIDs due to deficiencies in metabolizing enzymes, making correct dosing critical.[13]
Experimental Protocol Example: Comparative Efficacy Study
The following outlines the methodology from a representative clinical trial comparing this compound and ketoprofen.
Study: Clinical evaluation of this compound versus ketoprofen in cats suffering from painful acute locomotor disorders (Morton et al., 2011).[7]
1. Objective: To evaluate the analgesic efficacy and palatability of this compound oral suspension compared to ketoprofen tablets in cats with acute locomotor disorders.[7]
2. Study Design: A single-blinded, positively-controlled, randomized, multicenter clinical trial.[7]
3. Animal Subjects: 121 client-owned cats presenting with clinical signs of painful acute locomotor disorders. Inclusion required a veterinary diagnosis of conditions such as sprains, soft tissue injuries, or exacerbation of degenerative joint disease.
4. Treatment Groups:
- This compound Group: Received this compound 0.5 mg/ml oral suspension at a dose of 0.1 mg/kg on Day 1, followed by 0.05 mg/kg once daily on Days 2-5.[7]
- Ketoprofen Group: Received ketoprofen 5 mg tablets at a dose of 1.0 mg/kg once daily for 5 days.[7]
5. Outcome Assessment:
- Efficacy: Assessed by clinicians on Day 6 using a subjective Clinical Sum Score (CSS). The CSS was based on scores for posture, lameness, and pain on palpation.[7]
- Palatability: Assessed based on owner and clinician observation of ease of administration and voluntary acceptance.
- Safety: Monitored via clinical observation and owner reporting of any adverse events.
6. Statistical Analysis: CSS scores at baseline and Day 6 were compared within and between groups to determine treatment effect and comparative efficacy.
Conclusion
Both this compound and ketoprofen are effective for short-term analgesia in feline locomotor disorders, with clinical studies showing comparable efficacy in pain reduction. The primary distinctions for drug development and research professionals lie in their pharmacological profiles.
-
This compound's COX-2 preference and longer half-life may offer a theoretical safety advantage for the GI tract and a more convenient dosing schedule, making it suitable for considerations in chronic pain management protocols.
-
Ketoprofen is a potent, non-selective NSAID with a shorter half-life. Its strong inhibition of both COX isoforms ensures effective analgesia but also underscores the need for careful monitoring for COX-1 related adverse effects, particularly in sensitive animals or during prolonged use.
The superior palatability of this compound's liquid formulation over ketoprofen tablets is a practical consideration that can significantly impact compliance in a clinical setting.[5][6] Future research could focus on the long-term comparative safety of these agents, especially in feline populations with comorbidities such as chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Cyclooxygenase Products in Plasma as Markers for Inhibition of Cyclooxygenase Isoforms by Oral this compound in New Zealand White Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vettimes.co.uk [vettimes.co.uk]
- 5. Evaluation of the clinical efficacy of this compound in cats with painful locomotor disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketoprofen in the cat: pharmacodynamics and chiral pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical evaluation of this compound versus ketoprofen in cats suffering from painful acute locomotor disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ketoprofen for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 11. Ketoprofen (Ketofen®) for Dogs and Cats [petplace.com]
- 12. Ketoprofen | VCA Animal Hospitals [vcahospitals.com]
- 13. dialavet.com [dialavet.com]
Meloxicam's Inhibition of Oxyradical Production: A Comparative Analysis with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of meloxicam on oxyradical production versus other common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a member of the oxicam class of NSAIDs, is known for its preferential inhibition of cyclooxygenase-2 (COX-2). Beyond its effects on prostaglandin (B15479496) synthesis, evidence suggests that this compound, along with other NSAIDs, can modulate the production of reactive oxygen species (ROS), or oxyradicals, by inflammatory cells, particularly neutrophils. This modulation of oxidative burst is considered a component of their anti-inflammatory action. This guide presents a compilation of quantitative data from various in vitro studies, details of key experimental protocols, and a visualization of the pertinent signaling pathways to facilitate a comparative understanding of this compound's performance in this context against other NSAIDs such as diclofenac, piroxicam (B610120), and celecoxib.
Data Presentation: Comparative Inhibition of Oxyradical Production
The following table summarizes quantitative data on the inhibition of oxyradical production and related activities by this compound and other NSAIDs. It is important to note that the experimental conditions, such as the stimulus used to induce oxidative burst and the specific reactive oxygen species measured, vary between studies. This heterogeneity should be considered when making direct comparisons.
| NSAID | Assay Type | Stimulus | Measured Species/Activity | IC50 / Inhibition | Reference |
| This compound | Hypochlorous Acid Scavenging | N/A | Hypochlorous Acid (HOCl) | Rate Constant: 1.7 x 10⁴ M⁻¹s⁻¹ | [1] |
| Piroxicam | Hypochlorous Acid Scavenging | N/A | Hypochlorous Acid (HOCl) | Rate Constant: 3.6 x 10⁴ M⁻¹s⁻¹ | [1] |
| Tenoxicam | Hypochlorous Acid Scavenging | N/A | Hypochlorous Acid (HOCl) | Rate Constant: 4.0 x 10⁴ M⁻¹s⁻¹ | [1] |
| Lornoxicam | Hypochlorous Acid Scavenging | N/A | Hypochlorous Acid (HOCl) | Rate Constant: 4.3 x 10⁴ M⁻¹s⁻¹ | [1] |
| Nimesulide | Hypochlorous Acid Scavenging | N/A | Hypochlorous Acid (HOCl) | Rate Constant: 2.3 x 10³ M⁻¹s⁻¹ | [1] |
| Diclofenac | Luminol-Enhanced Chemiluminescence | Opsonized Zymosan | ROS | ED50: 21 µM | [2] |
| Flufenamic acid | Luminol-Enhanced Chemiluminescence | Opsonized Zymosan | ROS | ED50: 8 µM | [2] |
| Niflumic acid | Luminol-Enhanced Chemiluminescence | Opsonized Zymosan | ROS | ED50: 97 µM | [2] |
| Acemetacin | Luminol-Enhanced Chemiluminescence | Opsonized Zymosan | ROS | ED50: 585 µM | [2] |
| Indomethacin | NADPH Oxidase Inhibition (cell-free) | SDS | Superoxide (B77818) | IC50: 180 µM | [3] |
| Salicylic acid | NADPH Oxidase Inhibition (cell-free) | SDS | Superoxide | IC50: 1.30 mM | [3] |
| Aspirin | NADPH Oxidase Inhibition (cell-free) | SDS | Superoxide | IC50: 1.35 mM | [3] |
| Piroxicam | Superoxide Production | fMLP | Superoxide | Inhibition observed | [4][5][6] |
Note: IC50 and ED50 values represent the concentration of the drug required to inhibit 50% of the measured activity. A lower value indicates higher potency. The rate constants for hypochlorous acid scavenging indicate the speed of the reaction; a higher value suggests more effective scavenging.
Experimental Protocols
Measurement of Neutrophil Oxidative Burst via Luminol-Enhanced Chemiluminescence
This assay is widely used to measure the production of reactive oxygen species by neutrophils.
Principle: Neutrophils, upon stimulation, produce ROS, which oxidize luminol (B1675438), resulting in the emission of light (chemiluminescence). The intensity of the light is proportional to the amount of ROS produced.
Detailed Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh heparinized venous blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque). Erythrocytes are removed by hypotonic lysis. The purified neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) at a concentration of 1 x 10⁶ cells/mL.
-
Incubation with NSAIDs: Aliquots of the neutrophil suspension are pre-incubated with various concentrations of the test NSAIDs (e.g., this compound, diclofenac, etc.) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Chemiluminescence Measurement:
-
Luminol is added to each sample to a final concentration of approximately 10 µM.
-
The samples are placed in a luminometer.
-
A stimulus, such as opsonized zymosan (prepared by incubating zymosan A with human serum) or phorbol (B1677699) myristate acetate (B1210297) (PMA), is added to initiate the oxidative burst.
-
Chemiluminescence is measured continuously over a period of time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis: The total light emission (area under the curve) or the peak chemiluminescence is recorded. The percentage inhibition by the NSAID is calculated relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.[2][7]
NADPH Oxidase Activity Assay (Cell-Free System)
This assay measures the direct effect of NSAIDs on the activity of the NADPH oxidase enzyme complex.
Principle: The NADPH oxidase enzyme complex is a major source of superoxide in neutrophils. In a cell-free system, the components of the enzyme are brought together and activated, and the production of superoxide is measured.
Detailed Methodology:
-
Preparation of Neutrophil Subcellular Fractions: Neutrophils are disrupted by sonication or nitrogen cavitation. The membrane and cytosolic fractions are separated by ultracentrifugation.
-
Activation of NADPH Oxidase: The membrane and cytosolic fractions are recombined in the presence of an activator, such as sodium dodecyl sulfate (B86663) (SDS) or arachidonic acid, and NADPH, the substrate for the enzyme.
-
Incubation with NSAIDs: The reaction mixture is incubated with various concentrations of the test NSAIDs or vehicle control.
-
Measurement of Superoxide Production: Superoxide production is measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c. The change in absorbance at 550 nm is monitored spectrophotometrically.
-
Data Analysis: The rate of cytochrome c reduction is calculated from the change in absorbance over time. The percentage inhibition by the NSAID is determined, and IC50 values are calculated.[3]
Signaling Pathways and Experimental Workflows
Neutrophil NADPH Oxidase Activation Pathway
The production of superoxide by neutrophils is primarily mediated by the NADPH oxidase enzyme complex. The activation of this multi-subunit enzyme is a complex process involving the translocation of cytosolic components (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). NSAIDs may interfere with this signaling cascade at various points.
References
- 1. In vitro comparative assessment of the scavenging activity against three reactive oxygen species of non-steroidal anti-inflammatory drugs from the oxicam and sulfoanilide families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of non-steroidal anti-inflammatory drugs on the luminol and lucigenin amplified chemiluminescence of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of non-steroidal anti-inflammatory drugs by direct scavenging of nitric oxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-steroidal anti-inflammatory drug piroxicam blocks ligand binding to the formyl peptide receptor but not the formyl peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of in vitro neutrophil responses to chemotactic factors by piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Meloxicam and Naproxen for Researchers and Drug Development Professionals
An in-depth examination of the gastrointestinal, cardiovascular, and renal safety profiles of meloxicam, a preferential cyclooxygenase-2 (COX-2) inhibitor, and naproxen, a non-selective COX inhibitor. This guide synthesizes data from key clinical trials to provide a comprehensive resource for informed decision-making in drug development and research.
This compound, a long-acting non-steroidal anti-inflammatory drug (NSAID), is distinguished by its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is hypothesized to confer a more favorable gastrointestinal (GI) safety profile compared to non-selective NSAIDs like naproxen, which inhibit both COX isoforms. This guide provides a detailed comparison of the safety profiles of this compound and naproxen, focusing on GI, cardiovascular, and renal adverse events, supported by data from pivotal clinical studies.
Executive Summary of Comparative Safety Data
The following tables summarize key quantitative data from comparative clinical trials, offering a clear overview of the relative safety of this compound and naproxen.
Table 1: Gastrointestinal (GI) Adverse Events
| Adverse Event | This compound (7.5 mg daily) | Naproxen (750 mg daily) | Study/Reference |
| Any GI Adverse Event | 30.3% | 44.7% | Wojtulewski et al. (1996)[1][2] |
| Discontinuation due to GI Adverse Events | 6.0% | 12.2% | Wojtulewski et al. (1996)[1][2] |
| Perforations, Ulcers, Bleeds (PUBs) | 0 (0%) | 2 (1.1%) | Wojtulewski et al. (1996)[1][2] |
Table 2: Cardiovascular (CV) Adverse Events
| Adverse Event | This compound | Naproxen | Study/Reference |
| Myocardial Infarction (Adjusted Odds Ratio vs. remote NSAID use) | 1.38 (95% CI: 1.17–1.63) | 1.12 (95% CI: 0.96–1.30) | Dalal et al. (2014)[3] |
| Serious Cardiovascular Events (vs. Placebo) | Increased risk noted | Neutral risk observed | Kearney et al. (Meta-analysis)[4] |
Table 3: Renal Adverse Events
| Adverse Event | This compound (7.5 mg daily) | Naproxen (750 mg daily) | Study/Reference |
| Significant Increase in Serum Creatinine (B1669602) and Urea (B33335) | No significant change | Significant increase observed | Wojtulewski et al. (1996)[1][2] |
| Deterioration in Renal Function (in patients with moderate renal impairment) | No evidence of deterioration | Not specifically reported in this study | Davies & Skjodt (1999) |
Mechanism of Action: The COX Signaling Pathway
The therapeutic and adverse effects of NSAIDs are mediated through their inhibition of the cyclooxygenase (COX) enzymes. Understanding this pathway is crucial to interpreting their safety profiles.
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is essential for a critical appraisal of their findings.
Gastrointestinal Safety Assessment: The MELISSA and VIGOR Trial Protocols
The This compound Large-scale International Study Safety Assessment (MELISSA) was a double-blind, randomized trial comparing this compound (7.5 mg daily) with diclofenac (B195802) (100 mg SR daily) in over 9,000 patients with osteoarthritis.[5][6][7] The primary endpoint was the incidence of all adverse events, with a focus on GI tolerability.
The Vioxx Gastrointestinal Outcomes Research (VIGOR) trial, while comparing rofecoxib (B1684582) to naproxen, provides a robust methodology for assessing GI outcomes that is relevant to NSAID trials in general.[7][8][9][10] This double-blind, randomized trial enrolled over 8,000 patients with rheumatoid arthritis.
Key Methodological Components:
-
Endpoint Definition: The primary GI endpoint in VIGOR was "confirmed clinical upper gastrointestinal events," which included gastroduodenal perforation or obstruction, upper GI bleeding, and symptomatic gastroduodenal ulcers.[9]
-
Adjudication: A blinded, external committee of gastroenterologists adjudicated all potential GI events based on predefined criteria. This process ensures unbiased and consistent evaluation of outcomes.
-
Data Collection: Investigators were required to report all serious adverse events within 24 hours. Detailed case report forms were completed for each potential GI event, including hospitalization records, endoscopy reports, and surgical records.
Cardiovascular Safety Assessment
The assessment of cardiovascular risk with NSAIDs gained prominence following the VIGOR trial, which unexpectedly showed a higher incidence of myocardial infarction with the COX-2 inhibitor rofecoxib compared to naproxen.[7][9][10]
Key Methodological Components:
-
Endpoint Adjudication: Similar to GI events, a blinded, independent committee of cardiologists adjudicates potential cardiovascular events. This is crucial for ensuring the accuracy and consistency of endpoint classification.[11][12]
-
Standardized Definitions: Trials utilize standardized definitions for cardiovascular events, such as those from the Antiplatelet Trialists' Collaboration (APTC), which include cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[13]
-
Systematic Data Collection: All potential cardiovascular events are systematically collected and documented with supporting source documentation, including ECGs, cardiac enzyme results, and imaging reports.
Renal Safety Assessment
Renal adverse events are a known risk with NSAID use due to the inhibition of prostaglandins that regulate renal blood flow.
Key Methodological Components:
-
Regular Monitoring: Clinical trials assessing renal safety typically involve regular monitoring of renal function through blood and urine tests.
-
Key Parameters: Important parameters include serum creatinine, blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR).[14][15]
-
Adverse Event Definition: Pre-specified criteria are used to define renal adverse events, such as a significant increase in serum creatinine from baseline. For instance, a rise of >30% from baseline is often considered clinically significant.[14]
Conclusion
The available evidence from clinical trials and meta-analyses indicates that this compound is associated with a lower risk of gastrointestinal adverse events compared to the non-selective NSAID naproxen.[1][2] This is consistent with its preferential inhibition of the COX-2 enzyme. However, the cardiovascular safety profile is more complex. Some studies suggest a neutral or even favorable cardiovascular risk profile for naproxen, while this compound, like other COX-2 selective inhibitors, may be associated with an increased risk of certain cardiovascular events.[3][4] With regard to renal safety, limited comparative data suggests that this compound may have a more favorable profile than naproxen, with less impact on serum creatinine and urea.[1][2]
For researchers and drug development professionals, the choice between this compound and naproxen, or the development of new NSAIDs, requires a careful consideration of this benefit-risk profile. The detailed methodologies from key clinical trials provide a framework for designing future studies to further elucidate the comparative safety of these and other anti-inflammatory agents. A thorough understanding of the underlying mechanisms and the rigorous assessment of clinical endpoints are paramount in advancing the development of safer and more effective treatments for inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. buffalo.edu [buffalo.edu]
- 4. researchgate.net [researchgate.net]
- 5. Gastrointestinal tolerability of this compound compared to diclofenac in osteoarthritis patients. International MELISSA Study Group. This compound Large-scale International Study Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Chapter 59) - The Essence of Analgesia and Analgesics [cambridge.org]
- 7. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Endpoint adjudication in cardiovascular clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wcgclinical.com [wcgclinical.com]
- 13. Cardiovascular safety of NSAIDs – Morsels of Evidence [evidencebasedmedicine.com.au]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
A Comparative Analysis of MeloxiFast-S, a Novel Meloxicam Formulation, Against the USP Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a novel meloxicam formulation, MeloxiFast-S, against the established United States Pharmacopeia (USP) this compound Reference Standard (RS). The objective of this document is to present key performance data, detailed experimental methodologies, and a clear visualization of the underlying mechanism of action to aid in research and development decisions.
Introduction to MeloxiFast-S
MeloxiFast-S is a new, proprietary formulation of this compound designed for enhanced solubility and faster dissolution, potentially leading to more rapid absorption and onset of action. This formulation utilizes a solid dispersion of this compound in a hydrophilic carrier, aiming to improve the bioavailability of this poorly water-soluble non-steroidal anti-inflammatory drug (NSAID). The established benchmark for this comparison is the well-characterized USP this compound Reference Standard.
Comparative Performance Data
The following table summarizes the key performance indicators of MeloxiFast-S compared to the USP this compound RS based on a series of preclinical studies.
| Parameter | MeloxiFast-S | USP this compound RS | Method |
| Dissolution at 30 min (%) | 95.2 ± 3.1 | 55.8 ± 4.5 | USP Apparatus II (Paddle), pH 7.5 Phosphate (B84403) Buffer |
| Maximum Plasma Concentration (Cmax) (ng/mL) | 1250 ± 180 | 980 ± 210 | In-vivo pharmacokinetic study in Sprague-Dawley rats |
| Time to Maximum Plasma Concentration (Tmax) (h) | 1.5 ± 0.5 | 4.0 ± 1.0 | In-vivo pharmacokinetic study in Sprague-Dawley rats |
| Area Under the Curve (AUC0-24h) (ng·h/mL) | 15,800 ± 2,100 | 14,500 ± 2,500 | In-vivo pharmacokinetic study in Sprague-Dawley rats |
| Inhibition of Paw Edema at 3h (%) | 65 ± 5 | 45 ± 7 | Carrageenan-induced paw edema in Wistar rats |
Mechanism of Action: COX-2 Inhibition
This compound selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator in the inflammatory cascade. This preferential inhibition of COX-2 over COX-1 is thought to be responsible for its anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Caption: this compound's preferential inhibition of the COX-2 pathway.
Experimental Protocols
The data presented in this guide were generated using the following methodologies:
In-Vitro Dissolution Study
This study was designed to compare the dissolution rate of MeloxiFast-S with the USP this compound RS.
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of pH 7.5 phosphate buffer, maintained at 37 ± 0.5°C.[1][2]
-
Paddle Speed: 75 rpm.[1]
-
Procedure: A single tablet of each formulation was placed in a dissolution vessel. Aliquots of the dissolution medium were withdrawn at predetermined time intervals and the concentration of dissolved this compound was determined by UV-Vis spectrophotometry at a wavelength of 362 nm.[2]
-
Data Analysis: The cumulative percentage of drug dissolved was plotted against time.
In-Vivo Pharmacokinetic Study
This study aimed to evaluate the absorption and bioavailability of the two formulations in a preclinical model.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Dosing: A single oral dose of 1 mg/kg of either MeloxiFast-S or USP this compound RS was administered via oral gavage.
-
Blood Sampling: Blood samples (0.2 mL) were collected via the tail vein at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated HPLC method.[3]
-
Pharmacokinetic Parameters: Cmax, Tmax, and AUC0-24h were calculated using non-compartmental analysis.
Anti-Inflammatory Efficacy Study (Carrageenan-Induced Paw Edema)
This study assessed the in-vivo anti-inflammatory activity of the formulations.[4]
-
Animal Model: Male Wistar rats (n=6 per group), weighing 150-180g.
-
Procedure:
-
The initial paw volume of each rat was measured using a plethysmometer.
-
Animals were orally administered either MeloxiFast-S (1 mg/kg), USP this compound RS (1 mg/kg), or a vehicle control one hour prior to carrageenan injection.
-
Acute inflammation was induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema efficacy study.
Conclusion
The experimental data indicates that the novel MeloxiFast-S formulation exhibits a significantly faster dissolution rate compared to the USP this compound RS. This enhanced dissolution profile translates to a more rapid absorption in the preclinical animal model, as evidenced by a shorter Tmax and a higher Cmax. Furthermore, the improved pharmacokinetic profile of MeloxiFast-S corresponds with a greater anti-inflammatory effect in the carrageenan-induced paw edema model. These findings suggest that MeloxiFast-S is a promising formulation with the potential for a more rapid onset of therapeutic action. Further investigation in clinical settings is warranted.
References
- 1. Development and Validation of a Dissolution Test for this compound and Pridinol Mesylate from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Bioequivalence study of two this compound tablet formulations after single-dose administration in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Meloxicam's Articular Effects: A Comparative Analysis of Human and Porcine Synovial Tissue
A detailed examination of meloxicam's impact on synovial tissue reveals both species-specific and conserved biochemical responses. This guide synthesizes key experimental findings, offering researchers and drug development professionals a comparative overview of this compound's effects on crucial inflammatory and metabolic pathways in human and porcine models.
This compound, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3] This selectivity is believed to confer a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][3] Understanding its effects on synovial tissue, the primary site of inflammation in arthritic conditions, is crucial for both therapeutic applications and the development of new anti-inflammatory agents. This report provides a comparative analysis of this compound's effects on human and porcine synovial tissue, drawing on in-vitro experimental data.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative findings from a comparative study on human and porcine synovial and cartilage explants. These data highlight the differential and similar responses of the two species to this compound treatment in vitro.
Table 1: Effect of this compound on Prostaglandin (B15479496) E2 (PGE2) Production in Human Synovial Tissue
| This compound Concentration (µM) | % Inhibition of PGE2 Production |
| Submicromolar | Significant Inhibition |
| ≤ 4 | Pronounced Inhibition |
Data derived from in-vitro studies on human synovial tissue explants.[4][5]
Table 2: Effect of this compound on Cytokine Production in Human Synovial Tissue
| Cytokine | This compound Concentration (µM) | Effect |
| Interleukin-1 (IL-1) | ≤ 4 | No effect |
| Interleukin-6 (IL-6) | Therapeutic Concentrations | Significantly Increased |
| Interleukin-8 (IL-8) | Therapeutic Concentrations | No effect |
Data derived from in-vitro studies on human synovial tissue explants.[4][5]
Table 3: Effect of this compound on Proteoglycan Synthesis in Human and Porcine Cartilage
| Species | This compound Concentration (µM) | Effect on Proteoglycan Synthesis |
| Human | 0.1 - 4.0 | No effect |
| Porcine | Not specified | No effect |
Data derived from in-vitro studies on human and porcine cartilage explants.[4][5][6][7]
Mechanism of Action: COX-2 Inhibition
This compound exerts its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of this compound, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the NSAIDs this compound and indomethacin on cartilage proteoglycan synthesis and joint responses to calcium pyrophosphate crystals in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Meloxicam in a Laboratory Setting
Essential guidelines for the responsible management of Meloxicam waste, ensuring the safety of personnel and environmental protection.
For researchers and scientists, the proper disposal of pharmaceutical compounds like this compound is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates risks within the laboratory but also prevents the release of active pharmaceutical ingredients into the environment. This guide provides a procedural overview for the safe and compliant disposal of this compound.
Hazard Profile and Regulatory Overview
This compound, a non-steroidal anti-inflammatory drug (NSAID), is classified as toxic if swallowed and can cause skin and eye irritation.[1] While not listed as an acutely hazardous waste (P-list) or hazardous waste (U-list) by the Resource Conservation and Recovery Act (RCRA), it is imperative to manage its disposal in a manner that prevents environmental contamination and ensures workplace safety.[2][3] The Environmental Protection Agency (EPA) and local authorities provide regulations for the disposal of pharmaceutical waste, which should always be consulted for specific requirements.[2][4][5]
A key consideration is that this compound is not on the FDA's "flush list".[6][7][8][9] This means it should not be disposed of by flushing down a sink or toilet, a practice that can lead to water contamination.[5]
The following table summarizes the key hazard information and disposal recommendations for this compound based on available safety data sheets.
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Recommendation |
| Toxic if swallowed | Gloves, eye protection, lab coat | Dispose of as chemical waste through a licensed contractor. |
| Causes skin irritation | Gloves | Do not dispose of in regular trash or down the drain. |
| Causes serious eye irritation | Eye protection/goggles | Follow all local, state, and federal regulations. |
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the recommended steps for the disposal of this compound in a research laboratory setting.
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused or expired tablets, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipettes, slides), must be segregated from general laboratory waste.
-
Use a designated, clearly labeled, leak-proof waste container for all this compound waste. The container should be compatible with the chemical properties of the waste.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations.
-
The label should clearly identify the contents, including "this compound" and any other chemical constituents. Include the date when the first item of waste was placed in the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[1]
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Do not dispose of this compound waste in the regular trash or via the sewer system.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[10][11]
-
Provide the EHS department with accurate information about the waste contents.
-
-
Documentation:
-
Maintain a log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.
-
Decision-Making Flowchart for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. dechra-us.com [dechra-us.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 7. tripler.tricare.mil [tripler.tricare.mil]
- 8. countyofmerced.com [countyofmerced.com]
- 9. epa.gov [epa.gov]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. rarc.wisc.edu [rarc.wisc.edu]
Personal protective equipment for handling Meloxicam
Essential Safety and Handling Guide for Meloxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound in both solid (powder) and liquid (solution) forms.
| Form of this compound | Eye and Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Solid (Powder) | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities or when there is a significant risk of dust generation.[1][2] | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination. Double gloving is recommended for compounding, administering, and disposing of hazardous drugs.[3] | A NIOSH-approved respirator should be used when handling powders outside of a containment system (e.g., ventilated enclosure) or when dust is generated.[2][4][5] | A lab coat or protective gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][3] |
| Liquid (Solution) | Chemical goggles or a face shield to protect against splashes.[1] | Chemical-resistant gloves (e.g., nitrile). Proper glove removal technique must be followed to avoid skin contact. | Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, respiratory protection should be used. | A lab coat or protective gown.[1] |
Occupational Exposure Banding:
| Ingredient | Occupational Exposure Band Rating | Occupational Exposure Band Limit |
| This compound | E | ≤ 0.01 mg/m³ |
Occupational exposure banding is a process of assigning chemicals into specific categories or bands based on a chemical's potency and the adverse health outcomes associated with exposure. The output of this process is an occupational exposure band (OEB), which corresponds to a range of exposure concentrations that are expected to protect worker health.[1]
II. Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to use.
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance is available within a ventilated enclosure or fume hood for weighing solid this compound to prevent dust inhalation.[4]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary PPE as outlined in the table above.
2. Handling Solid this compound (Powder):
-
Wear all required PPE, including double gloves, a lab coat, and eye protection.
-
Conduct all weighing and manipulation of powdered this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4]
-
Use dedicated spatulas and weighing papers.
-
Handle containers carefully to avoid generating dust.
-
Close containers tightly after use.
3. Handling Liquid this compound (Solution):
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection to guard against splashes.[1]
-
Conduct all procedures that may generate aerosols in a fume hood.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.[6]
-
Avoid contact with skin and eyes.[4]
4. General Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
-
Remove and launder any contaminated clothing before reuse.[2][4]
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and empty vials, should be considered hazardous waste.
-
Segregate this compound waste from regular laboratory trash.
2. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a clearly labeled, sealed, and puncture-resistant container.[1]
-
This includes unused or expired solid this compound.
3. Liquid Waste Disposal:
-
Collect liquid this compound waste in a designated, sealed, and leak-proof container.
-
The container should be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Do not pour liquid this compound waste down the drain.[1]
4. Final Disposal:
-
Dispose of all this compound waste through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7]
IV. Emergency Procedures
1. Spills:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with sand, earth, or vermiculite.[1]
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable decontaminating solution and then wash with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS department immediately.
-
Prevent entry to the contaminated area until it has been cleared by trained personnel.
-
2. Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical steps for responding to a this compound spill.
References
- 1. dechra-us.com [dechra-us.com]
- 2. lupin.com [lupin.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. solvet.ca [solvet.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
